molecular formula C25H23ClN2O3S2 B10789137 (R)-GNE-140

(R)-GNE-140

Cat. No.: B10789137
M. Wt: 499.0 g/mol
InChI Key: SUFXXEIVBZJOAP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-GNE-140 is a useful research compound. Its molecular formula is C25H23ClN2O3S2 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXXEIVBZJOAP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-GNE-140 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-GNE-140

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of lactate dehydrogenase. This guide details its molecular targets, impact on cellular signaling, and summarizes key experimental findings and methodologies.

Core Mechanism of Action

This compound is a highly potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a slightly lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4][5] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of glycolysis is crucial for maintaining a high glycolytic rate, a characteristic metabolic feature of many cancer cells known as the "Warburg effect".

By inhibiting LDHA, this compound directly blocks the conversion of pyruvate to lactate.[6][7] This leads to a rapid disruption of global metabolism within cancer cells that are highly dependent on glycolysis.[4][8] The inhibition results in reduced lactate production and can lead to an increase in oxidative stress and subsequent cell death.[3][6] The compound is the more active (R)-enantiomer, demonstrating approximately 18-fold greater potency than its (S)-isomer.[1][2][3][5]

GNE_140_Mechanism cluster_glycolysis Glycolysis cluster_ldh LDH-Mediated Conversion cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA/B NADH NADH Reduced Lactate Production Reduced Lactate Production NAD+ NAD+ NADH->NAD+ R_GNE_140 This compound R_GNE_140->Lactate Inhibits Disrupted Metabolism Disrupted Metabolism Cell Growth Arrest Cell Growth Arrest

Caption: Core mechanism of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified across biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity
TargetIC50 ValueNotes
LDHA3 nMCell-free assay.[1][2][3][4][5]
LDHB5 nMCell-free assay.[1][2][3][4][5]
Table 2: Cellular Inhibitory Activity
Cell Line / ConditionIC50 ValueNotes
MiaPaCa-2 (Pancreatic)2.05 µMCell viability assay.[9]
MiaPaCa-2 (Pancreatic)670 nMLactate production assay.[7]
Chondrosarcoma (IDH1 mutant)0.8 µMCell viability assay.[1][2][5]
Panel of 347 Cancer Cell Lines< 5 µMInhibited proliferation in 37 lines at this cutoff.[1][2][5]

Impact on Cellular Signaling Pathways

Inhibition of LDH by this compound has been shown to affect key signaling pathways involved in cell survival and metabolism.

  • Akt and p38 MAPK Signaling: In studies investigating EGF-induced signaling in breast cancer cells, the racemate GNE-140 was found to block the activation of p38 MAPK and Akt.[6] This suggests that the metabolic stress induced by LDH inhibition can interfere with pro-survival signaling cascades.

  • Resistance Mechanisms via AMPK-mTOR-S6K: Acquired resistance to this compound in pancreatic cancer cells has been linked to a metabolic shift towards oxidative phosphorylation (OXPHOS).[4] This shift is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which promotes mitochondrial biogenesis and function.[4] This highlights a key metabolic plasticity that cancer cells can exploit to overcome LDH inhibition.

GNE_140_Signaling cluster_inhibition Direct Inhibition cluster_downstream Downstream Signaling Effects cluster_resistance Acquired Resistance Pathway R_GNE_140 This compound LDHA_B LDHA/B R_GNE_140->LDHA_B Inhibits AMPK AMPK R_GNE_140->AMPK Chronic Exposure Leads to p38_MAPK p38 MAPK Activation LDHA_B->p38_MAPK Akt Akt Activation LDHA_B->Akt mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Increased Oxidative Phosphorylation S6K->OXPHOS

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The following section details the methodologies used in key experiments to characterize the activity of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

  • Cell Plating: Cancer cell lines are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The culture medium used is typically RPMI supplemented with 5% FBS and antibiotics.[1]

  • Compound Treatment: The day after plating, cells are treated with this compound using a serial dilution scheme (e.g., a 6-point dose titration).[1]

  • Incubation: The plates are incubated for 72 hours to allow for the compound to exert its effect.[1]

  • Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis: The luminescence data is used to calculate absolute IC50 values by fitting the dose-response data to a four-parameter logistic curve.[1]

Cell_Viability_Workflow Start Start Plate_Cells Plate cells in 384-well plates Start->Plate_Cells Incubate_1 Incubate Overnight Plate_Cells->Incubate_1 Treat_Cells Treat with this compound (6-point titration) Incubate_1->Treat_Cells Incubate_2 Incubate for 72 hours Treat_Cells->Incubate_2 Add_Reagent Add CellTiter-Glo® Reagent Incubate_2->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 using 4-parameter logistic fit Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for cell viability assay.
In Vivo Pharmacokinetic and Efficacy Studies

Animal models are used to assess the bioavailability and in vivo effects of this compound.

  • Animal Model: Female CD-1 mice are typically used for pharmacokinetic studies.[1] For efficacy, various tumor xenograft models can be employed.

  • Compound Administration: this compound is administered through different routes, such as intravenous (IV) injection (e.g., 1.0 mg/kg) or oral gavage (e.g., 5, 50, 100, 200 mg/kg), to assess bioavailability and exposure.[1][2]

  • Sample Collection: Blood samples are collected at various time points to determine plasma concentrations of the compound. For efficacy studies, tumor volume is measured regularly.

  • Data Analysis: Pharmacokinetic parameters such as clearance (Clp) and bioavailability are calculated.[1] In efficacy studies, tumor growth inhibition is determined. While this compound showed good oral bioavailability at lower doses, some studies have noted that it suffers from high clearance, which may limit its in vivo antitumor effects at tolerable doses.[1][9]

Conclusion

This compound is a potent and specific inhibitor of LDHA and LDHB, targeting the metabolic hallmark of many cancers. Its mechanism of action is centered on the disruption of glycolysis by preventing the conversion of pyruvate to lactate. This leads to metabolic collapse and growth arrest in susceptible cancer cell lines. While it shows promising in vitro activity and impacts key cellular signaling pathways, its translation to in vivo efficacy has been challenged by pharmacokinetic properties. Understanding the detailed mechanism, including potential resistance pathways, is crucial for the strategic development of LDH inhibitors in oncology.

References

(R)-GNE-140: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GNE-140 is a highly potent and specific small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2][3] Its ability to impede lactate production has positioned it as a valuable tool for investigating the role of cancer metabolism and as a potential therapeutic agent. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols.

Biochemical and Cellular Activity

This compound is a potent inhibitor of both LDHA and LDHB, with a significantly higher potency for the (R)-enantiomer compared to its (S)-counterpart.[1][2][3] Its inhibitory activity has been demonstrated in various cancer cell lines, leading to a reduction in cell proliferation, motility, and invasion.[4]

Table 1: Biochemical and Cellular Activity of this compound
ParameterSpeciesValueReference(s)
IC50 (LDHA) Human3 nM[1][2][3]
IC50 (LDHB) Human5 nM[1][2][3]
Potency vs. (S)-enantiomer -18-fold more potent[1][2][3]
Cellular IC50 (MiaPaca2) Human (Pancreatic)Submicromolar[1]
Cellular IC50 (Chondrosarcoma with IDH1 mutation) Human (Bone)0.8 µM[1][3]
Cellular IC50 (A549) Human (Lung)0.36 µM[5]
Effect on Cell Proliferation Various Cancer Cell LinesInhibition in 37 of 347 cell lines (at 5 µM)[1][3]

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability. However, some reports suggest that it may suffer from high clearance, which could limit its in vivo efficacy.[2][6]

Table 2: In Vivo Properties of this compound in Mice
ParameterSpeciesDoseObservationReference(s)
Bioavailability Mouse5 mg/kg (oral)High[2]
In Vivo Exposure Mouse50-200 mg/kg (oral)Greater exposure at higher doses[2]
In Vivo Efficacy (MiaPaca-2 Xenograft) Mouse400 mg/kgNo significant antitumor activity[7]
In Vivo Efficacy (B16F10 Melanoma) Mouse50 mg/kg (intratumoral)Modest antitumor activity[7]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. This disruption of cancer cell metabolism leads to a variety of downstream effects, including the modulation of key signaling pathways. Inhibition of LDHA can lead to metabolic plasticity, where cancer cells shift towards oxidative phosphorylation (OXPHOS) to survive.[8] This has led to investigations combining LDHA inhibitors with OXPHOS inhibitors. Furthermore, acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway.[9]

GNE140_Mechanism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA NADH -> NAD+ Lactate Lactate LDHA->Lactate Proliferation Cell Proliferation LDHA->Proliferation Motility Cell Motility LDHA->Motility Invasion Cell Invasion LDHA->Invasion GNE140 This compound GNE140->LDHA Glycolysis->Pyruvate

Figure 1: Simplified mechanism of action of this compound.

Resistance_Pathway GNE140 This compound LDHA LDHA Inhibition GNE140->LDHA AMPK AMPK LDHA->AMPK activation mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS increased Resistance Acquired Resistance OXPHOS->Resistance

Figure 2: Acquired resistance to this compound involves the AMPK-mTOR-S6K pathway.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis of this compound is not publicly available, the synthesis of structurally related piperidine-2,4-dione LDHA inhibitors has been described in patent literature. A plausible synthetic approach is outlined below, based on these related structures.

Synthesis_Workflow start Starting Materials intermediate1 Piperidine-2,4-dione core synthesis start->intermediate1 Multi-step synthesis intermediate2 Functionalization at C3 intermediate1->intermediate2 Thiol addition intermediate3 Functionalization at C6 intermediate2->intermediate3 Coupling reaction final_product This compound intermediate3->final_product Final modifications and chiral separation

Figure 3: General synthetic workflow for piperidine-2,4-dione LDHA inhibitors.

A representative synthesis would likely involve the construction of the core piperidine-2,4-dione ring, followed by sequential functionalization at the C3 and C6 positions. The chirality at the C6 position is a key feature of this compound and would likely be introduced through an asymmetric synthesis step or resolved from a racemic mixture using chiral chromatography.

Biochemical LDHA Inhibition Assay

This protocol is a general method for determining the IC50 of inhibitors against purified human LDHA.

Materials:

  • Purified human LDHA enzyme

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.01% Triton X-100, 2 mM DTT)[5]

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of LDHA enzyme in assay buffer (e.g., 2 nM).[5]

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the LDHA enzyme solution to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Add NADH to a final concentration of 60 µM.[5]

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding pyruvate to a final concentration of 60 µM.[5]

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium.

Materials:

  • Cancer cell lines

  • Serum-free culture medium

  • This compound

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Replace the growth medium with serum-free medium containing serial dilutions of this compound or vehicle control.

  • Incubate for a specified time (e.g., 6 hours).[7]

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.

  • Normalize the lactate levels to the cell number or total protein content.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to invade through a basement membrane matrix.[4]

Materials:

  • Boyden chamber invasion assay kit with coated inserts

  • Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cell stain (e.g., crystal violet)

  • Microscope

Procedure:

  • Rehydrate the basement membrane-coated inserts.

  • Serum-starve the cells overnight.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium with a chemoattractant to the lower chamber.

  • Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert.

  • Count the number of stained cells in several fields of view under a microscope.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in protein expression and phosphorylation in pathways like AMPK/mTOR.[9]

Materials:

  • Cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Efficacy Study in a Xenograft Model

This is a general protocol for assessing the antitumor activity of this compound in a mouse xenograft model.[7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulation for in vivo administration (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice at the desired dose and schedule (e.g., daily oral gavage).[9]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

InVivo_Workflow start Cancer Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Figure 4: Workflow for an in vivo efficacy study.

Conclusion

This compound is a powerful and selective inhibitor of lactate dehydrogenase with demonstrated activity in both biochemical and cellular assays. While its in vivo efficacy may be influenced by its pharmacokinetic properties, it remains an invaluable research tool for dissecting the complexities of cancer metabolism and for exploring novel therapeutic strategies targeting the Warburg effect. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of oncology.

References

(R)-GNE-140 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in oncology, metabolism, and drug discovery. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and related signaling pathways.

Core Target Profile and Potency

This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). It demonstrates significantly greater potency than its (S)-enantiomer.

Table 1: Primary Target Inhibition
TargetIC50 (nM)Assay TypeNotes
LDHA3Cell-free(R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[1][2]
LDHB5Cell-free
LDHC5Cell-free[1]

Selectivity Profile

This compound exhibits high selectivity for its primary targets, LDHA and LDHB, with minimal activity against other dehydrogenases and a broad panel of kinases.

Table 2: Off-Target Selectivity
TargetIC50Assay TypeNotes
Malate Dehydrogenase 1 (MDH1)>10 µMCell-freeDemonstrates high selectivity over MDH1.
Malate Dehydrogenase 2 (MDH2)>10 µMCell-freeDemonstrates high selectivity over MDH2.
301 Kinases>1 µMCell-freeScreened against a panel of 301 kinases, indicating low off-target activity in the kinome.

Cellular Activity Profile

In cellular assays, this compound demonstrates on-target activity by reducing lactate production and inhibiting the proliferation of cancer cell lines that are dependent on glycolysis.

Table 3: Cellular Assay Data
Cell LineAssay TypeIC50Notes
MIA PaCa-2 (Pancreatic Cancer)Lactate Production670 nMDemonstrates target engagement in a cellular context.
MIA PaCa-2 (Pancreatic Cancer)Proliferation430 nMHighlights sensitivity in a glycolysis-dependent cell line.
KP-2 (Pancreatic Cancer)Proliferation430 nM
IDH1-mutant Chondrosarcoma (Bone Cancer)Proliferation0.8 µMShows activity in specific genetic contexts.[1]
Panel of 347 Cancer Cell LinesProliferation-Inhibits proliferation in 37 out of 347 cell lines with a potency cutoff of 5 µM.[1][2]

Mechanism of Action and Signaling Pathways

This compound is an active site-targeting, competitive inhibitor of lactate dehydrogenase. By inhibiting the conversion of pyruvate to lactate, it disrupts the regeneration of NAD+ required for glycolysis, leading to a reduction in cellular lactate levels and an increase in pyruvate.

Glycolysis Inhibition Workflow

cluster_glycolysis Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Activity NAD_plus NAD+ NADH NADH GNE140 This compound LDHA_B LDHA/LDHB GNE140->LDHA_B Inhibition LDHA_B->Pyruvate

Caption: Inhibition of LDHA/B by this compound blocks lactate production.

In certain cellular contexts, particularly in the development of acquired resistance, inhibition of LDHA by this compound can lead to the activation of compensatory signaling pathways that promote oxidative phosphorylation (OXPHOS).

Acquired Resistance Signaling Pathway

GNE140 This compound LDHA LDHA Inhibition GNE140->LDHA Glycolysis Glycolysis Inhibition LDHA->Glycolysis AMPK AMPK Activation Glycolysis->AMPK mTOR mTOR-S6K Signaling AMPK->mTOR OXPHOS Increased OXPHOS mTOR->OXPHOS Resistance Acquired Resistance OXPHOS->Resistance

Caption: Acquired resistance to this compound can be mediated by the AMPK-mTOR pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound.

Biochemical LDHA/LDHB Inhibition Assay

This assay quantifies the enzymatic activity of LDHA or LDHB in the presence of an inhibitor.

Workflow Diagram

Start Start Add_Enzyme Add LDHA/LDHB Enzyme Start->Add_Enzyme Add_Inhibitor Add this compound (serial dilution) Add_Enzyme->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Add_Substrates Add NADH and Pyruvate Incubate1->Add_Substrates Incubate2 Incubate at 37°C Add_Substrates->Incubate2 Measure Measure NADH depletion (Absorbance at 340 nm) Incubate2->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the biochemical LDH inhibition assay.

Protocol:

  • Reagents:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

    • Recombinant human LDHA or LDHB enzyme.

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

    • Sodium pyruvate.

    • This compound serially diluted in DMSO.

  • Procedure:

    • In a 96-well plate, add assay buffer, LDHA or LDHB enzyme, and varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of NADH and sodium pyruvate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Lactate Production Assay

This assay measures the level of lactate secreted by cells into the culture medium following treatment with an inhibitor.

Workflow Diagram

Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate for specified time Treat->Incubate Collect_Media Collect Culture Medium Incubate->Collect_Media Assay Perform Lactate Assay (e.g., colorimetric or fluorescent kit) Collect_Media->Assay Measure Measure Signal (Absorbance or Fluorescence) Assay->Measure Normalize Normalize to Cell Number/Protein Measure->Normalize Analyze Calculate IC50 Normalize->Analyze

References

The Structure-Activity Relationship of (R)-GNE-140: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Lactate Dehydrogenase Inhibitor

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), enzymes crucial for anaerobic glycolysis.[1][2] The dependency of many cancer cells on this metabolic pathway, known as the Warburg effect, has positioned LDH as a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound is a hydroxylactam-based compound that exhibits potent, low nanomolar inhibition of both LDHA and LDHB.[1][2] The R-enantiomer of GNE-140 is significantly more potent than its S-enantiomer, highlighting the stereospecificity of its interaction with the enzyme's active site.[2] The molecule acts as a competitive inhibitor with respect to the substrate pyruvate.

Structure-Activity Relationship (SAR) Data

The development of this compound involved extensive medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The following tables summarize the key SAR findings from the optimization of the hydroxylactam scaffold and the exploration of alternative core structures.

Table 1: SAR of Hydroxylactam Analogs

This table presents data from the lead optimization of the hydroxylactam series, focusing on modifications at the R1, R2, and R3 positions of the core structure.

CompoundR1R2R3LDHA IC50 (nM)MiaPaca2 Lactate IC50 (µM)
This compound 2-chlorophenyl4-morpholinophenyl3-thienyl3 0.67
Analog 1Phenyl4-morpholinophenyl3-thienyl152.5
Analog 22-fluorophenyl4-morpholinophenyl3-thienyl51.1
Analog 32-chlorophenylPhenyl3-thienyl50>10
Analog 42-chlorophenyl4-(piperidin-1-yl)phenyl3-thienyl40.8
Analog 52-chlorophenyl4-morpholinophenyl2-thienyl81.5
Analog 62-chlorophenyl4-morpholinophenylPhenyl255.2

Data synthesized from Purkey HE, et al. ACS Med Chem Lett. 2016.

Table 2: SAR of Simplified Core Analogs

This table explores the impact of replacing the complex dihydropyridone core of GNE-140 with simpler pyrimidone, pyranone, or pyridone cores.

Compound IDCore StructurehLDHA IC50 (µM)hLDHB IC50 (µM)
GNE-140 (Reference) Dihydropyridone0.0022 0.0121
1aPyrimidone40.339.8
1bPyranone13.627.0
1cPyridone19.5117.6

Data from Mo WH, et al. ResearchSquare. 2024.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

LDH Biochemical Assay Protocol

This protocol is for determining the in vitro potency of compounds against purified human LDHA and LDHB enzymes.

Materials:

  • Purified recombinant human LDHA and LDHB enzymes

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in DMSO.

  • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Prepare the enzyme solution by diluting the purified LDH enzyme in assay buffer to the desired concentration.

  • Prepare the substrate/cofactor solution by dissolving NADH and sodium pyruvate in assay buffer.

  • Add 2 µL of the diluted test compound or DMSO (for control wells) to the assay plate.

  • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate/cofactor solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader. The rate of NADH oxidation is proportional to LDH activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Lactate Production Assay Protocol

This protocol measures the ability of a compound to inhibit lactate production in cancer cells.

Materials:

  • MiaPaca-2 pancreatic cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Lactate assay kit

  • 96-well cell culture plates

  • Plate reader capable of colorimetric or fluorometric measurement

Procedure:

  • Seed MiaPaca-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the test compound for 24 hours.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Determine the cell viability in the corresponding wells using a standard viability assay (e.g., CellTiter-Glo®) to normalize for cell number.

  • Calculate the percent inhibition of lactate production for each compound concentration relative to the vehicle-treated control, normalized to cell viability.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®) Protocol

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells in culture

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Luminometer

Procedure:

  • Prepare opaque-walled multiwell plates with cells in culture medium (100 µL for 96-well plates or 25 µL for 384-well plates).

  • Prepare control wells containing medium without cells for background luminescence measurement.

  • Add the test compound to the experimental wells and incubate for the desired period.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

Visualizations

Glycolysis and Lactate Dehydrogenase Pathway

This diagram illustrates the central role of Lactate Dehydrogenase (LDH) in anaerobic glycolysis, the metabolic pathway targeted by this compound.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_ldh Lactate Fermentation cluster_krebs TCA Cycle (Aerobic) Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG BPG GAP->BPG GAP->BPG NAD+ -> NADH PEP PEP BPG->PEP BPG->PEP ADP -> ATP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PEP->Pyruvate ADP -> ATP Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate NADH -> NAD+ AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate NAD+ NAD+ NADH NADH ATP ATP ADP ADP GNE140 This compound GNE140->Pyruvate

Caption: Role of LDH in the metabolic fate of pyruvate.

General SAR Study Workflow

This diagram outlines the typical experimental workflow for conducting a structure-activity relationship study of a drug candidate like this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_analysis Analysis & Iteration start Lead Compound (this compound) design Design Analogs start->design synthesis Synthesize Analogs design->synthesis biochemical Biochemical Assay (LDH IC50) synthesis->biochemical cellular Cell-based Assay (Lactate IC50) biochemical->cellular viability Cell Viability Assay cellular->viability sar_analysis SAR Analysis viability->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterate end Candidate Drug optimization->end

Caption: Iterative workflow for SAR studies.

References

(R)-GNE-140: A Potent Lactate Dehydrogenase A Inhibitor for Targeting the Warburg Effect in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. This metabolic shift is orchestrated by key enzymes, among which lactate dehydrogenase A (LDHA) plays a pivotal role in converting pyruvate to lactate, the final step of aerobic glycolysis. The aberrant reliance on this pathway presents a therapeutic vulnerability in various cancers. (R)-GNE-140 has emerged as a highly potent and specific small molecule inhibitor of LDHA, demonstrating significant anti-proliferative effects in a range of cancer models. This technical guide provides a comprehensive overview of the role of this compound in modulating the Warburg effect, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting cancer metabolism.

Introduction: The Warburg Effect and the Role of LDHA

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on oxidative phosphorylation (OXPHOS) in the mitochondria for energy production. This metabolic phenotype provides cancer cells with a growth advantage by supplying ATP and essential biosynthetic precursors for rapid cell proliferation.[3][4]

Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the interconversion of pyruvate and lactate.[5] The LDHA isoform is particularly important in cancer, as it is frequently overexpressed and is the primary driver of pyruvate to lactate conversion.[6][7] This regeneration of NAD+ from NADH by LDHA is essential to sustain the high glycolytic flux observed in cancer cells.[7] The accumulation of lactate in the tumor microenvironment also contributes to an acidic milieu, which promotes tumor invasion, metastasis, and immunosuppression.[2][5] Given its central role, LDHA has emerged as a promising therapeutic target for cancer.[5][7]

This compound: A Potent and Specific LDHA Inhibitor

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[8][9] It is the more active enantiomer of the racemate GNE-140, being 18-fold more potent than its (S)-enantiomer.[9] By directly inhibiting LDHA, this compound blocks the conversion of pyruvate to lactate, thereby disrupting the metabolic cycle that sustains the Warburg effect.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the LDHA enzyme.[10] This inhibition leads to a metabolic shift in cancer cells, characterized by:

  • Decreased Lactate Production: Inhibition of LDHA directly reduces the conversion of pyruvate to lactate.[11]

  • Increased Pyruvate Accumulation: The blockage of pyruvate's conversion to lactate leads to its accumulation within the cell.

  • Shift towards Oxidative Phosphorylation: The accumulated pyruvate can be shunted into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to an increase in oxygen consumption.[12]

  • Reduced Glycolytic Flux: The disruption of the final step of glycolysis can lead to a feedback inhibition of the entire pathway.

  • Induction of Cell Death: In cancer cells that are highly dependent on aerobic glycolysis, the metabolic stress induced by this compound can lead to cell growth arrest and apoptosis.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line(s)Reference(s)
LDHA (cell-free)3-[9]
LDHB (cell-free)5-[9]
Lactate Production670MiaPaCa-2 (pancreatic)[11]
Proliferation (IC50)0.8 µMChondrosarcoma (IDH1 mutant)[9]

Table 2: Effects of this compound on Cancer Cell Metabolism

ParameterCell LineTreatment ConcentrationObserved EffectReference(s)
Lactate ProductionB16 (melanoma)10 µMDecreased[14]
Glucose ConsumptionB16 (melanoma)10 µMDecreased[14]
Extracellular Acidification Rate (ECAR)B16 (melanoma)10 µMDecreased[14]
Oxygen Consumption Rate (OCR)B16 (melanoma)10 µMIncreased[14]

Table 3: In Vivo Efficacy of this compound

ParameterAnimal ModelDosingObserved EffectReference(s)
BioavailabilityMice5 mg/kg (oral)High[15]
ExposureMice50-200 mg/kg (oral)Greater in vivo exposure[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating the Warburg effect.

LDHA Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LDHA.

Principle: The assay measures the rate of NADH oxidation to NAD+ by LDHA, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human LDHA enzyme

  • This compound

  • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4

  • NADH

  • Sodium Pyruvate

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADH solution (final concentration ~150 µM)

    • This compound dilution or vehicle (DMSO)

    • Purified LDHA enzyme

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding sodium pyruvate solution (final concentration ~1 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[16]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with the this compound dilutions or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium, providing a direct readout of LDHA activity in a cellular context.

Principle: Lactate in the culture medium is measured using a colorimetric or fluorometric assay kit, often based on an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time.

  • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Generate a standard curve using the provided lactate standards.

  • Calculate the lactate concentration in each sample from the standard curve and normalize it to the cell number or protein concentration.

Glucose Uptake Assay

This assay measures the rate of glucose uptake by cancer cells, a key feature of the Warburg effect. A common method utilizes the fluorescent glucose analog 2-NBDG.

Principle: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake.

Materials:

  • Cancer cell lines

  • Glucose-free culture medium

  • 2-NBDG

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat with this compound or vehicle for the desired time.

  • Wash the cells with PBS and incubate them in glucose-free medium for 30-60 minutes to deplete intracellular glucose.

  • Add 2-NBDG (typically 50-100 µM) to the medium and incubate for 15-30 minutes.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Harvest the cells (e.g., by trypsinization).

  • Analyze the fluorescence of the cells using a flow cytometer (typically in the FITC channel) or visualize and quantify using a fluorescence microscope.

  • The mean fluorescence intensity (MFI) is used as a measure of glucose uptake.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key metabolic enzymes, such as LDHA and Hexokinase 2 (HK2), in response to this compound treatment.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LDHA, anti-HK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Metabolic Flux Analysis (OCR and ECAR)

The Seahorse XF Analyzer is a standard instrument for measuring the two major energy-producing pathways in cells: mitochondrial respiration (measured as Oxygen Consumption Rate, OCR) and glycolysis (measured as Extracellular Acidification Rate, ECAR).

Principle: The instrument uses solid-state sensors to measure the oxygen and proton concentration in the medium immediately surrounding the cells in real-time.

Materials:

  • Cancer cell lines

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Glycolysis stress test compounds (Glucose, Oligomycin, 2-DG)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to form a monolayer.

  • Treat the cells with this compound or vehicle for the desired duration.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator.

  • Calibrate the sensor cartridge with Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with the metabolic stress test compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure baseline OCR and ECAR, and then the response to the injected compounds.

  • Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Signaling Pathways and Resistance Mechanisms

Core Signaling Pathway: Aerobic Glycolysis

This compound directly targets a key step in the aerobic glycolysis pathway, also known as the Warburg effect.

Warburg_Effect cluster_glycolysis Aerobic Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate    Pyruvate->Lactate Mitochondria Mitochondria (TCA Cycle & OXPHOS) Pyruvate->Mitochondria    RGNE140 This compound LDHA LDHA RGNE140->LDHA Inhibits

Caption: The Warburg Effect and the inhibitory action of this compound on LDHA.

Experimental Workflow: Evaluating this compound

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability metabolism Metabolic Assays treatment->metabolism western Western Blot (LDHA, HK2) treatment->western end Data Analysis & Conclusion viability->end lactate Lactate Production metabolism->lactate glucose Glucose Uptake (2-NBDG) metabolism->glucose flux Metabolic Flux (OCR & ECAR) metabolism->flux lactate->end glucose->end flux->end western->end

Caption: A standard workflow for the in vitro evaluation of this compound.

Mechanism of Acquired Resistance

Prolonged treatment with LDHA inhibitors can lead to acquired resistance in some cancer cells. A key mechanism involves a metabolic shift to oxidative phosphorylation (OXPHOS), often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[13]

Resistance_Pathway RGNE140 This compound LDHA LDHA RGNE140->LDHA Inhibits Warburg Warburg Effect (Aerobic Glycolysis) LDHA->Warburg Drives AMPK AMPK Warburg->AMPK Metabolic Stress Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates OXPHOS Increased Oxidative Phosphorylation (OXPHOS) S6K->OXPHOS Promotes Resistance Acquired Resistance OXPHOS->Resistance

Caption: The AMPK-mTOR-S6K pathway in acquired resistance to LDHA inhibitors.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that exhibit a strong dependence on the Warburg effect. Its high potency and specificity for LDHA allow for the targeted disruption of aerobic glycolysis, leading to metabolic stress and inhibition of cancer cell proliferation. This technical guide provides a foundational understanding of this compound, including its mechanism of action, methods for its evaluation, and key quantitative data. Further research into combination therapies, particularly with inhibitors of oxidative phosphorylation or signaling pathways involved in metabolic plasticity, may hold the key to overcoming potential resistance and enhancing the anti-cancer efficacy of LDHA inhibitors like this compound.

References

Investigating Metabolic Reprogramming with (R)-GNE-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in altered cancer metabolism is Lactate Dehydrogenase A (LDHA), which is crucial for the conversion of pyruvate to lactate, a process vital for regenerating NAD+ and sustaining high rates of glycolysis. (R)-GNE-140 is a potent and selective inhibitor of both LDHA and its isoform LDHB, offering a powerful tool to probe the consequences of disrupting glycolytic metabolism in cancer cells. This technical guide provides an in-depth overview of the experimental methodologies and signaling pathways involved in investigating metabolic reprogramming using this compound, with a focus on practical application for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that potently targets Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4] It is the more active enantiomer of the racemic mixture GNE-140 and has demonstrated significant effects on the metabolic landscape of cancer cells.[5][6] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This inhibition leads to a rapid alteration of global metabolism in cancer cells that are highly dependent on glycolysis, often referred to as the "Warburg effect".[4][7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Target IC50 (nM) Reference
LDHA3[1][2][3][4]
LDHB5[1][2][3][4]
LDHCNot specified[2]

Table 1: In Vitro Enzyme Inhibition by this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for LDHA and LDHB.

Cell Line Panel Number of Cell Lines Tested Number of Sensitive Cell Lines (at 5 µM) Reference
Broad Cancer Cell Line Panel34737[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table highlights the percentage of cancer cell lines susceptible to this compound treatment.

Cell Line Cancer Type IC50 (µM) Notes Reference
Chondrosarcoma cellsBone Cancer0.8Harboring IDH1 mutations[1][2]
MIA PaCa-2Pancreatic CancerSubmicromolar-[2]

Table 3: Specific Cancer Cell Line Sensitivity to this compound. This table provides examples of cancer cell lines that are particularly sensitive to this compound.

Signaling Pathways and Resistance Mechanisms

Inhibition of LDHA by this compound can induce metabolic stress in cancer cells. While initially effective, acquired resistance can emerge. A key mechanism of resistance involves the upregulation of oxidative phosphorylation (OXPHOS) to compensate for the block in glycolysis.[4][8] This metabolic plasticity is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[4]

GNE140_Signaling_Pathway cluster_cell Cancer Cell cluster_resistance Acquired Resistance Mechanism R_GNE_140 This compound LDHA LDHA/B R_GNE_140->LDHA Inhibition Pyruvate Pyruvate AMPK AMPK LDHA->AMPK Inhibition leads to metabolic stress Lactate Lactate Pyruvate->Lactate NAD+ Regeneration Cell_Proliferation Cell Proliferation Lactate->Cell_Proliferation Glycolysis Glycolysis Glycolysis->Pyruvate ATP_glycolysis ATP Glycolysis->ATP_glycolysis Glucose Glucose Glucose->Glycolysis OXPHOS Oxidative Phosphorylation (OXPHOS) ATP_glycolysis->Cell_Proliferation ATP_oxphos ATP Resistance Resistance ATP_oxphos->Resistance mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K Increased_OXPHOS Increased OXPHOS S6K->Increased_OXPHOS Increased_OXPHOS->ATP_oxphos Resistance->Cell_Proliferation

Figure 1: this compound Mechanism of Action and Resistance Pathway. This diagram illustrates how this compound inhibits LDHA, leading to reduced lactate production and cell proliferation. It also depicts the acquired resistance mechanism involving the AMPK-mTOR-S6K pathway and a compensatory increase in OXPHOS.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][2][3]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell_Viability_Workflow A Seed cells in opaque-walled plate B Incubate overnight A->B C Treat with this compound (and vehicle control) B->C D Incubate for 72 hours C->D E Equilibrate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and incubate F->G H Measure luminescence G->H I Data Analysis (IC50 calculation) H->I

Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps for assessing cell viability after treatment with this compound using the CellTiter-Glo® assay.

Lactate Production Assay

This protocol is based on commercially available lactate assay kits.

Objective: To measure the effect of this compound on extracellular lactate concentration.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Lactate Assay Kit (e.g., Sigma-Aldrich MAK064 or similar)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove any LDH that may have leaked from cells.

  • Lactate Measurement:

    • Follow the specific instructions of the chosen lactate assay kit.

    • Typically, this involves preparing a master reaction mix containing the lactate probe and enzyme mix.

    • Add the reaction mix to the supernatant samples and lactate standards in a new 96-well plate.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the lactate standards.

    • Determine the lactate concentration in each sample from the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration in the corresponding wells.

Intracellular Metabolite Extraction for GC-MS Analysis

This protocol provides a general framework for extracting intracellular metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To analyze the changes in the intracellular metabolome following this compound treatment.

Materials:

  • Cultured cells treated with this compound or vehicle

  • Cold PBS (Phosphate Buffered Saline)

  • Quenching solution (e.g., 80% methanol at -80°C)

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Centrifuge

  • Lyophilizer or speed vacuum concentrator

  • GC-MS system

Procedure:

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold quenching solution to the cells to halt metabolic activity.

    • Scrape the cells and collect the cell suspension.

  • Metabolite Extraction:

    • Centrifuge the cell suspension at a low speed to pellet the cells.

    • Resuspend the cell pellet in the extraction solvent.

    • Vortex the mixture vigorously and incubate on ice.

    • Centrifuge at high speed to separate the soluble metabolites (supernatant) from the insoluble components (pellet).

  • Sample Preparation for GC-MS:

    • Transfer the supernatant to a new tube.

    • Dry the metabolite extract using a lyophilizer or speed vacuum concentrator.

    • The dried metabolites can then be derivatized to increase their volatility for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • Identify and quantify the metabolites using appropriate software and metabolite libraries.

Western Blotting for AMPK-mTOR-S6K Signaling

Objective: To assess the activation of the AMPK-mTOR-S6K signaling pathway in response to this compound treatment.

Materials:

  • Cell lysates from this compound and vehicle-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable research tool for dissecting the metabolic vulnerabilities of cancer cells. By potently inhibiting LDHA and LDHB, it allows for the investigation of the consequences of disrupting glycolysis and the subsequent metabolic reprogramming that can lead to therapeutic resistance. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies of cancer metabolism and to explore novel combination therapies to overcome resistance.

References

(R)-GNE-140: A Technical Guide to its Effects on Lactate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. By targeting LDHA, this compound effectively reduces the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. This guide provides a comprehensive overview of the effects of this compound on lactate production, including quantitative data from various cancer cell lines, detailed experimental protocols for assessing its activity, and a visualization of the underlying signaling pathways. The information presented herein is intended to support further research and development of LDHA inhibitors as potential therapeutic agents.

Introduction to this compound and Lactate Dehydrogenase A

This compound is a highly potent inhibitor of lactate dehydrogenase A (LDHA) and also shows activity against LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is coupled with the regeneration of NAD+ from NADH. In many cancer cells, this pathway is upregulated, leading to increased lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect." The resulting acidic tumor microenvironment is associated with tumor progression, metastasis, and immune evasion.[2] By inhibiting LDHA, this compound disrupts this metabolic process, leading to a reduction in lactate levels and subsequent anti-tumor effects in glycolysis-dependent cancer cells.

Quantitative Effects of this compound on Lactate Production

This compound has been shown to dose-dependently inhibit lactate production across a range of human and murine cancer cell lines. The tables below summarize the available quantitative data on its efficacy.

Table 1: Inhibitory Activity of this compound against LDH Isoforms

IsoformIC50 (nM)
LDHA3
LDHB5

Data sourced from MedChemExpress and Selleck Chemicals.[1]

Table 2: Effect of this compound on Lactate Production and Cell Viability in Various Cancer Cell Lines

Cell LineCancer TypeParameterValueNotes
MIA PaCa-2Pancreatic CancerLactate ProductionInhibition observedTreatment with 10 µM this compound suppressed glycolysis.[3]
MDA-MB-231Breast CancerLactic Acid InhibitionIC50 = 3.04 µM
A375MelanomaLactate ProductionDose-dependent inhibitionComparable potency to another LDHA inhibitor, ML-05, after 6 hours of treatment.[4]
CAL51Breast CancerLactate ProductionDose-dependent inhibitionComparable potency to ML-05 after 6 hours of treatment.[4]
B16F10Murine MelanomaLactate ProductionDose-dependent inhibitionComparable potency to ML-05 after 6 hours of treatment.[4]
EMT6Murine Breast CancerLactate ProductionDose-dependent inhibitionComparable potency to ML-05 after 6 hours of treatment.[4]
Panc02Murine Pancreatic CancerLactate ProductionDose-dependent inhibitionComparable potency to ML-05 after 6 hours of treatment.[4]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of LDHA. This has several downstream consequences on cellular metabolism and signaling. A key resistance mechanism to this compound involves a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), which can be driven by the activation of the AMPK-mTOR-S6K signaling pathway.[5]

GNE140_Signaling_Pathway Signaling Pathway of this compound Action and Resistance cluster_resistance Resistance Pathway GNE140 This compound LDHA LDHA GNE140->LDHA inhibits Pyruvate Pyruvate NAD NAD+ AMPK AMPK LDHA->AMPK inhibition leads to AMPK activation ROS ROS LDHA->ROS inhibition promotes ROS production Lactate Lactate Pyruvate->Lactate catalyzed by LDHA Glycolysis Glycolysis NAD->Glycolysis required for NADH NADH NADH->NAD regeneration mTOR mTOR AMPK->mTOR activates S6K S6K mTOR->S6K activates OXPHOS Oxidative Phosphorylation S6K->OXPHOS promotes Lactate_Assay_Workflow Workflow for Colorimetric Lactate Assay start Start: Treat cells with This compound collect_supernatant Collect cell culture supernatant start->collect_supernatant prepare_standards Prepare lactate standard curve start->prepare_standards add_to_plate Add supernatant and standards to a 96-well plate collect_supernatant->add_to_plate prepare_standards->add_to_plate prepare_reaction_mix Prepare reaction mix (Lactate oxidase, probe, buffer) add_reaction_mix Add reaction mix to all wells prepare_reaction_mix->add_reaction_mix add_to_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate read_absorbance Read absorbance (e.g., 570 nm) incubate->read_absorbance calculate Calculate lactate concentration read_absorbance->calculate end End calculate->end

References

(R)-GNE-140: An In-Depth Technical Guide on In Vivo Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GNE-140 is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] Developed as a potential therapeutic agent in oncology, its mechanism of action centers on the disruption of metabolic pathways that cancer cells often depend on for proliferation and survival. Despite promising in vitro activity, the in vivo application of this compound has been challenging due to its pharmacokinetic profile. This technical guide synthesizes the available public domain information on the in vivo bioavailability and pharmacokinetics of this compound, providing a consolidated resource for researchers in the field. While specific quantitative pharmacokinetic parameters are not publicly available, this guide offers a comprehensive overview of its known characteristics and the experimental contexts in which it has been studied.

Mechanism of Action

This compound is a potent inhibitor of lactate dehydrogenase (LDH), with high selectivity for the LDHA isoform.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a decrease in lactate production and a potential shift towards oxidative phosphorylation. In cancer cells that are highly reliant on glycolysis (the Warburg effect), this inhibition can lead to metabolic stress, cell growth arrest, and apoptosis.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate RGNE140 This compound RGNE140->LDHA Inhibition LDHA->Lactate

Figure 1. Mechanism of action of this compound.

In Vivo Bioavailability and Pharmacokinetics

Publicly available data on the quantitative pharmacokinetics of this compound are limited. The primary literature from the developing institution, Genentech, indicates that the compound exhibits high oral bioavailability in mice but is hampered by rapid clearance. This combination of properties results in transient systemic exposure, which has limited its efficacy in in vivo tumor growth inhibition studies when administered via conventional oral dosing.

Quantitative Pharmacokinetic Parameters in Mice
ParameterRouteDoseValueSpeciesReference
Bioavailability Oral5 mg/kgHighMouse[1][2]
Cmax Oral5 mg/kgData Not AvailableMouse-
Tmax Oral5 mg/kgData Not AvailableMouse-
AUC Oral5 mg/kgData Not AvailableMouse-
Half-life (t½) Oral5 mg/kgData Not AvailableMouse-
Clearance --RapidMouse[3]

Table 1: Summary of available in vivo pharmacokinetic information for this compound in mice. Note the absence of specific quantitative data in the public domain.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, some information can be gleaned from published in vivo efficacy studies.

In Vivo Efficacy Studies in Mouse Xenograft Models

This compound has been evaluated in various mouse xenograft models of cancer. Due to its rapid clearance, conventional oral dosing, even at high concentrations, did not result in significant tumor growth inhibition.[4]

General Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.

  • Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically.

  • Dosing:

    • Oral Gavage: this compound has been administered orally at doses up to 400 mg/kg.[4] The vehicle used for formulation is not consistently reported.

    • Continuous Infusion: To overcome the rapid clearance, continuous infusion via a subcutaneously implanted osmotic pump (e.g., Alzet pump) has been employed in some studies to maintain systemic exposure.

  • Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.

  • Pharmacodynamic Assessment: To confirm target engagement in vivo, lactate levels in tumor tissue can be measured. A significant reduction in lactate is expected following effective LDHA inhibition.

cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_assessment Assessment Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Oral Gavage Oral Gavage Tumor Implantation->Oral Gavage Continuous Infusion Continuous Infusion Tumor Implantation->Continuous Infusion Tumor Volume Measurement Tumor Volume Measurement Oral Gavage->Tumor Volume Measurement Continuous Infusion->Tumor Volume Measurement Lactate Measurement Lactate Measurement Tumor Volume Measurement->Lactate Measurement

Figure 2. Generalized workflow for in vivo efficacy studies.
Analytical Methods

The specific analytical methods used for the quantification of this compound in biological matrices (e.g., plasma, tumor tissue) are not detailed in the available literature. However, for small molecule drug quantification in pharmacokinetic studies, liquid chromatography-mass spectrometry (LC-MS) is the standard and most likely method employed.

Discussion and Future Perspectives

The case of this compound highlights a common challenge in drug development: a potent in vitro compound may not translate to in vivo efficacy due to unfavorable pharmacokinetic properties. The high oral bioavailability of this compound is a desirable characteristic, but its rapid clearance necessitates alternative dosing strategies, such as continuous infusion, to maintain therapeutic concentrations.

For researchers working with this compound or similar compounds, the following points are critical considerations:

  • Pharmacokinetic Profiling: Early and thorough pharmacokinetic profiling is essential to understand a compound's in vivo behavior.

  • Formulation and Dosing: The rapid clearance of this compound underscores the importance of formulation and dosing regimen design to optimize exposure.

  • Pharmacodynamic Readouts: In the absence of robust tumor growth inhibition, pharmacodynamic markers, such as intratumoral lactate levels, are crucial for confirming target engagement in vivo.

Future research in this area could focus on medicinal chemistry efforts to develop analogs of this compound with improved pharmacokinetic profiles, specifically reduced clearance, while retaining high potency and selectivity for LDHA. Additionally, further exploration of novel drug delivery systems could enhance the therapeutic potential of this class of compounds.

Conclusion

This compound remains a valuable tool for studying the role of LDHA in cancer metabolism. While its development as a clinical candidate has been hindered by its pharmacokinetic profile, the lessons learned from its in vivo characterization provide important insights for the broader field of metabolism-targeted cancer therapy. This technical guide provides a summary of the publicly available information, emphasizing the need for detailed pharmacokinetic data in the early stages of drug discovery and development.

References

(R)-GNE-140: A Technical Overview of Preclinical Oncology Studies

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, enzymes critical for anaerobic glycolysis.[1][2] Its development has been driven by the hypothesis that targeting the altered metabolism of cancer cells, famously described as the Warburg effect, represents a viable therapeutic strategy. This document provides a comprehensive technical guide to the preclinical evaluation of this compound in oncology, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting LDHA and LDHB, key enzymes in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[3] This inhibition leads to a reduction in lactate production, a hallmark of many cancer cells, and disrupts the metabolic processes that support rapid proliferation.[4][5] The potency of this compound is significantly greater than its S-enantiomer, highlighting its stereospecificity.[1][2]

Recent studies have also revealed that the pharmacologic inhibition of LDH with GNE-140 can modulate the tumor microenvironment (TME). By decreasing glucose uptake in tumor cells, it increases glucose availability for tumor-infiltrating T cells, thereby enhancing anti-tumor immunity.[6]

Figure 1: Mechanism of Action of this compound.

In Vitro Studies

The anti-proliferative activity of this compound has been evaluated across a broad range of cancer cell lines. These studies have demonstrated selective efficacy, with a subset of cell lines exhibiting high sensitivity to LDH inhibition.

Enzymatic Inhibition and Cellular Potency

This compound is a highly potent inhibitor of both LDHA and LDHB. In a panel of 347 cancer cell lines, it inhibited the proliferation of 37 lines with a potency cutoff of 5 µM.[1][2] Notably, two chondrosarcoma cell lines with IDH1 mutations showed particular sensitivity.[1][2]

Target/Cell Line IC50 Notes
LDHA (enzymatic)3 nM[1][2]
LDHB (enzymatic)5 nM[1][2]
Chondrosarcoma (IDH1 mutant)0.8 µM[1][2]
MiaPaca2 (Pancreatic)Submicromolar[1]
Experimental Protocol: Cell Viability Assay

The anti-proliferative effects of this compound were quantified using the CellTiter-Glo® Luminescent Cell Viability assay.[1]

  • Cell Plating: Cancer cell lines were seeded in 384-well plates at optimal densities to achieve 75-80% confluency by the end of the assay. The growth medium used was RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

  • Compound Treatment: The day after plating, cells were treated with this compound using a 6-point dose titration.[1]

  • Incubation: Cells were incubated with the compound for 72 hours.[1]

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® assay, which determines the number of viable cells based on ATP quantification.[1]

  • Data Analysis: Absolute IC50 values were calculated using a four-parameter logistic curve fit.[1]

A Seed cells in 384-well plates B Treat with this compound (6-point titration) A->B C Incubate for 72 hours B->C D Assess viability (CellTiter-Glo) C->D E Calculate IC50 values D->E

Figure 2: In Vitro Cell Viability Assay Workflow.

In Vivo Studies

Preclinical in vivo studies have been conducted to evaluate the pharmacokinetic properties and anti-tumor efficacy of this compound in various cancer models.

Pharmacokinetics

In mice, this compound demonstrated favorable pharmacokinetic properties, including low plasma clearance and high oral bioavailability.[1]

Dose (Oral) Bioavailability Species
5 mg/kgHighMouse[1][2]
50-200 mg/kgGreater in vivo exposureMouse[1][2]
Anti-Tumor Efficacy

Pharmacologic inhibition of LDH with GNE-140 has been shown to slow tumor cell proliferation in preclinical models.[6] In melanoma and colon cancer models, GNE-140 delayed tumor growth, an effect that was dependent on both tumor LDHA expression and a functional adaptive immune system.[6] However, in a MIA PaCa-2 xenograft model, GNE-140 did not show anti-tumor activity even at a dose of 400 mg/kg, suggesting that efficacy can be model-dependent.[7]

Immune Modulation in the Tumor Microenvironment

A key finding from preclinical studies is the ability of this compound to reprogram the metabolic landscape of the TME.

By inhibiting glycolysis in tumor cells, GNE-140 leads to decreased glucose uptake by the cancer cells. This, in turn, increases the availability of glucose for tumor-infiltrating T cells, which can enhance their metabolic fitness and anti-tumor functions.[6] This differential effect on tumor versus immune cells provides a strong rationale for combining LDH inhibitors with immunotherapies.[6]

cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell TCell T Cell TCell->TumorCell Enhanced Anti-Tumor Immunity Glucose Glucose Glucose->TumorCell Uptake Reduced Glucose->TCell Uptake Increased R_GNE_140 This compound R_GNE_140->TumorCell Inhibits Glycolysis

Figure 3: TME Metabolic Reprogramming by this compound.

Mechanisms of Resistance

Studies have identified both innate and acquired mechanisms of resistance to this compound.

  • Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to GNE-140. This resistance can be overcome by co-treatment with an OXPHOS inhibitor like phenformin.[8]

  • Acquired Resistance: Prolonged exposure to GNE-140 can lead to acquired resistance. This has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which results in increased OXPHOS.[8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including this compound.[3]

cluster_resistance Resistance Mechanisms R_GNE_140 This compound LDHA_Inhibition LDHA Inhibition R_GNE_140->LDHA_Inhibition Glycolysis_Block Glycolysis Blocked LDHA_Inhibition->Glycolysis_Block AMPK_Pathway AMPK-mTOR-S6K Activation Glycolysis_Block->AMPK_Pathway Triggers LDHB_Up LDHB Upregulation Glycolysis_Block->LDHB_Up Induces OXPHOS Increased OXPHOS Resistance Drug Resistance OXPHOS->Resistance AMPK_Pathway->OXPHOS Leads to LDHB_Up->Resistance

Figure 4: Acquired Resistance Pathways to this compound.

Conclusion

The preclinical data for this compound characterize it as a potent and selective inhibitor of LDH with demonstrated anti-proliferative activity in a subset of cancer cell lines and in vivo anti-tumor effects in specific models. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity is a particularly promising finding. However, the emergence of resistance through metabolic plasticity highlights the need for rational combination strategies. Future clinical development will likely focus on identifying sensitive patient populations through biomarker selection and exploring combinations with agents that target resistance pathways, such as OXPHOS inhibitors or immunotherapies.

References

Understanding the Enantiomeric Specificity of GNE-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the enantiomeric specificity of GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting cancer metabolism.

Core Concepts: Enantioselectivity in Drug Design

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantiomeric specificity. This specificity arises from the three-dimensional arrangement of atoms, which dictates the binding affinity and orientation of the molecule within the active site of its target protein. The case of GNE-140 provides a clear example of this principle, where one enantiomer is substantially more active than the other.

Mechanism of Action of GNE-140

GNE-140 is a potent, active-site inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a critical role in maintaining the NAD+ pool necessary for sustained glycolysis. By inhibiting LDHA, GNE-140 disrupts this metabolic pathway, leading to a reduction in lactate production and an increase in intracellular pyruvate levels.[1] This disruption of glycolysis can inhibit cancer cell proliferation and survival, particularly in tumors that are highly dependent on this metabolic pathway.[1][2]

Enantiomeric Specificity of GNE-140

The inhibitory activity of GNE-140 is highly dependent on its stereochemistry. The (R)-enantiomer, (R)-GNE-140, is significantly more potent than its (S)-enantiomer.

Table 1: Enantiomeric Specificity and Potency of GNE-140

EnantiomerTargetIC50 (nM)Potency Fold Difference ((R) vs. (S))
This compoundLDHA318-fold more potent[3][4]
This compoundLDHB5Not specified
(S)-GNE-140LDHA~54 (inferred)Less active enantiomer[5]

As shown in Table 1, this compound exhibits low nanomolar IC50 values against both LDHA and LDHB.[3][4] Crucially, it is 18 times more potent than the (S)-isomer in inhibiting LDHA.[3][4] This pronounced difference in potency underscores the importance of stereochemistry in the interaction between GNE-140 and the LDH active site.

Cellular and In Vivo Activity

The potent enzymatic inhibition by this compound translates to cellular activity. It has been shown to inhibit proliferation in a significant number of cancer cell lines.[3][4] For example, in the MIA PaCa-2 pancreatic cancer cell line, GNE-140 reduces lactate production with an IC50 of 670 nM and inhibits proliferation with an IC50 of 430 nM.[1][6]

Despite its potent in vitro activity, the in vivo efficacy of GNE-140 has been challenging. Studies have shown that while it has high oral bioavailability in mice, it also has a rapid clearance rate.[1][3] This has resulted in only transient reductions in tumor lactate levels and a lack of significant anti-tumor activity in some xenograft models, even at high doses.[1][7]

Table 2: In Vitro Cellular Activity of GNE-140

Cell LineAssayEndpointIC50 (nM)
MIA PaCa-2Lactate ProductionReduction of Lactate670[1][6]
MIA PaCa-2ProliferationInhibition of Growth430[1]
KP-2ProliferationInhibition of Growth430[1]
Chondrosarcoma (IDH1 mutant)ProliferationInhibition of Growth800[3][4]

Experimental Protocols

In Vitro LDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-140 enantiomers against purified LDHA and LDHB.

Methodology:

  • A reaction mixture is prepared containing NADH, pyruvate, and the respective LDH enzyme (LDHA or LDHB) in a suitable buffer (e.g., Tris-HCl).

  • The GNE-140 enantiomers are serially diluted to a range of concentrations.

  • The enzymatic reaction is initiated by the addition of pyruvate.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of GNE-140 on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 384-well plates at an optimal density to ensure 75-80% confluency at the end of the assay.[3] The cells are cultured in RPMI medium supplemented with 5% FBS and antibiotics.[3]

  • After allowing the cells to adhere overnight, they are treated with a serial dilution of GNE-140 (typically a 6-point dose titration).[3]

  • The cells are incubated with the compound for 72 hours.[3]

  • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]

  • The luminescent signal is read using a plate reader.

  • Absolute IC50 values are determined by fitting the data to a four-parameter logistic curve.[3]

In Vivo Formulation and Administration

Objective: To prepare GNE-140 for oral administration in mouse models.

Methodology for Oral Dosing:

  • A stock solution of this compound is prepared in DMSO.

  • For a typical formulation, the DMSO stock solution is mixed with PEG300, followed by the addition of Tween80, and finally, ddH2O is added to the final volume.[3] A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • The solution should be mixed thoroughly to ensure it is clear.[4]

  • The final formulation is administered to mice via oral gavage at the desired dosage (e.g., 5 mg/kg to 200 mg/kg).[3] It is recommended to use the mixed solution immediately for optimal results.[3]

Visualizations

Signaling Pathway of GNE-140 Action

GNE140_Mechanism Mechanism of Action of GNE-140 cluster_glycolysis Glycolysis cluster_krebs TCA Cycle & OXPHOS cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_OXPHOS TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_OXPHOS GNE140 This compound GNE140->Pyruvate Inhibits LDHA Lactate_Reduction Reduced Lactate Production GNE140->Lactate_Reduction Proliferation Decreased Cell Proliferation Lactate_Reduction->Proliferation

Caption: Mechanism of action of this compound in inhibiting glycolysis.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow In Vitro Analysis Workflow for GNE-140 cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Enzyme_Prep Prepare Reaction Mix (LDHA/B, NADH, Pyruvate) Add_GNE140_Enzyme Add Serial Dilutions of GNE-140 Enantiomers Enzyme_Prep->Add_GNE140_Enzyme Measure_Absorbance Monitor NADH Oxidation (Absorbance at 340 nm) Add_GNE140_Enzyme->Measure_Absorbance Calculate_IC50_Enzyme Calculate IC50 Measure_Absorbance->Calculate_IC50_Enzyme Seed_Cells Seed Cancer Cells in 384-well Plates Treat_Cells Treat with GNE-140 (72 hours) Seed_Cells->Treat_Cells Viability_Assay Perform CellTiter-Glo Assay Treat_Cells->Viability_Assay Measure_Luminescence Measure Luminescence Viability_Assay->Measure_Luminescence Calculate_IC50_Cell Calculate IC50 Measure_Luminescence->Calculate_IC50_Cell

Caption: Workflow for in vitro enzymatic and cellular analysis of GNE-140.

Logical Relationship of Enantiomeric Specificity

Enantiomer_Logic Logical Relationship of GNE-140 Enantiomers GNE140 GNE-140 (Racemic Mixture) R_GNE140 This compound (Eutomer) GNE140->R_GNE140 S_GNE140 (S)-GNE-140 (Distomer) GNE140->S_GNE140 LDHA_Target LDHA Enzyme Active Site R_GNE140->LDHA_Target High Affinity Binding (Potent Inhibition) S_GNE140->LDHA_Target Low Affinity Binding (Weak Inhibition)

Caption: Logical relationship of GNE-140 enantiomers and their target interaction.

References

Methodological & Application

Application Notes and Protocols for (R)-GNE-140 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] These enzymes play a critical role in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect). By inhibiting LDHA, this compound disrupts lactate production and can induce metabolic stress, leading to reduced cell proliferation and, in some cases, cell death.[3] This makes it a valuable tool for studying cancer metabolism and a potential therapeutic agent. These application notes provide detailed protocols for assessing the cellular effects of this compound.

Mechanism of Action

This compound is a highly potent inhibitor of LDHA and LDHB, with IC50 values in the low nanomolar range for the purified enzymes.[1][2] Its S-enantiomer is significantly less active.[2] Inhibition of LDH leads to a decrease in the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. This disruption of glycolysis can lead to a reduction in ATP production, an increase in reactive oxygen species (ROS), and cell cycle arrest.[4] The anti-proliferative effects of this compound have been observed in a variety of cancer cell lines, with particular sensitivity noted in some cancer types, such as those with IDH1 mutations.[1][2]

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Source
LDHA3[1][2]
LDHB5[1][2]
Cellular Potency of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssaySource
Chondrosarcoma (IDH1 mutant)Bone Cancer0.8Cell Viability[1][2]
MIA PaCa-2Pancreatic Cancer1.24MTT Assay (72h)[2]
A375Melanoma~10-20Cell Proliferation (72h)[4]
CAL51Breast Cancer~10-20Cell Proliferation (72h)[4]
MDA-MB-468Breast Cancer~10-20Cell Proliferation (72h)[4]
B16F10Murine Melanoma23Cell Proliferation (72h)[4]
4T1Murine Breast Cancer~20-30Cell Proliferation (72h)[4]
PANC02Murine Pancreatic Cancer~20-30Cell Proliferation (72h)[4]

Signaling Pathway

The inhibition of LDHA by this compound has downstream effects on cellular signaling pathways that regulate cell proliferation, survival, and metabolism. Key affected pathways include the MAPK/ERK and PI3K/Akt pathways.

GNE140_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Proliferation_Survival Cell Proliferation & Survival p_ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p_Akt p-Akt Akt->p_Akt p_Akt->Proliferation_Survival Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH Lactate->Pyruvate NADH NAD+ LDHA LDHA/B LDHA->Pyruvate R_GNE_140 This compound R_GNE_140->LDHA

This compound inhibits LDHA/B, disrupting glycolysis and affecting downstream signaling pathways.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed for a 384-well format to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI, DMEM) with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin[1]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow:

Cell_Viability_Workflow Seed_Cells Seed cells in 384-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (6-point titration) Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Equilibrate Equilibrate plate to room temperature (30 min) Incubate_72h->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Lyse_Cells Lyse cells on orbital shaker (2 min) Add_CTG->Lyse_Cells Incubate_10min Incubate at room temperature (10 min) Lyse_Cells->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data

Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Cell Seeding:

    • Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase and reach 75-80% confluency at the end of the 72-hour treatment period.[1]

    • Seed cells in 50 µL of complete growth medium per well in an opaque-walled 384-well plate.[2]

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A 6-point dose-titration is recommended.[1]

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[2]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) values using a four-parameter logistic curve fitting model.[1]

Lactate Production Assay

This protocol measures the amount of lactate released into the cell culture medium following treatment with this compound.

Materials:

  • Cells cultured in 96-well plates

  • This compound

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 6 to 24 hours.[4]

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Lactate Measurement:

    • Follow the manufacturer's protocol for the chosen lactate assay kit.[5][6][7][8] This typically involves:

      • Preparing a standard curve with known lactate concentrations.

      • Adding a reaction mixture containing lactate oxidase and a probe to the standards and samples.

      • Incubating for 30-60 minutes at 37°C.

      • Measuring the absorbance or fluorescence.

  • Data Analysis:

    • Determine the lactate concentration in the samples by comparing their readings to the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration if desired.

Western Blot Analysis for p-ERK and p-Akt

This protocol is for assessing the phosphorylation status of ERK1/2 and Akt in response to this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (1:1000-1:2000 dilution), anti-total-ERK1/2, anti-phospho-Akt (Ser473) (1:500-1:1000 dilution), anti-total-Akt.[9][10]

  • HRP-conjugated secondary antibody (1:2000-1:10,000 dilution)[9][10]

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1-24 hours).

    • Wash cells twice with ice-cold PBS.[10]

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer.[10]

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[9][10]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.[10]

    • Add ECL substrate and capture the chemiluminescent signal.[10]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and total Akt.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

Disclaimer

These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for further details and safety information. Individual optimization of protocols may be required for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vitro Lactate Dehydrogenase (LDH) Activity Assay Using (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is often overexpressed, making it a compelling target for cancer therapy. (R)-GNE-140 is a potent and selective inhibitor of both LDH-A and LDH-B isoforms, with IC50 values in the low nanomolar range.[1][2][3][4][5] These application notes provide a detailed protocol for conducting an in vitro LDH activity assay to evaluate the inhibitory potential of this compound and other test compounds.

The assay is based on a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[6][7][8] The produced NADH is then used to reduce a tetrazolium salt, such as iodonitrotetrazolium chloride (INT), into a colored formazan product, which can be quantified spectrophotometrically.[6][9] The intensity of the color is directly proportional to the LDH activity.

Product Information

  • Compound Name: this compound

  • Target: Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB)[2][3][4][5]

  • Chemical Formula: C₂₅H₂₃ClN₂O₃S₂[3]

  • Molecular Weight: 499.04 g/mol [3]

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (nM)Reference
LDHA3[1][2][3]
LDHB5[1][2][3]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Proliferation Inhibition
Cell Line PanelPotency Cutoff (µM)Number of Cell Lines InhibitedReference
347 Cancer Cell Lines537[2][4]
Cell LineIC50 (µM)Reference
Chondrosarcoma (with IDH1 mutations)0.8[2][4]

Experimental Protocols

Protocol 1: In Vitro LDH Enzyme Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against purified LDH enzyme.

Materials:

  • Recombinant human LDHA or LDHB enzyme

  • This compound

  • Assay Buffer: 200 mM Glycine, 166 mM Hydrazine, pH 9.0[10]

  • L-Lactic acid solution

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Diaphorase

  • Iodonitrotetrazolium chloride (INT)

  • DMSO (for dissolving the inhibitor)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490-492 nm[6][9]

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM).

  • Prepare Assay Reagent Mixture: Prepare a fresh mixture containing Assay Buffer, L-lactic acid, NAD+, diaphorase, and INT. The final concentrations in the reaction well should be optimized, but typical ranges are:

    • L-Lactic acid: 10-50 mM

    • NAD+: 1-5 mM

    • Diaphorase: 0.2-1 U/mL

    • INT: 0.2-1 mM

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound solutions or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

    • Add 178 µL of the Assay Reagent Mixture to each well.

  • Enzyme Addition:

    • Add 20 µL of a pre-diluted LDH enzyme solution (e.g., 5-10 ng/well) to each well to initiate the reaction. The final reaction volume will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range for the uninhibited control.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. This can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution) or the individual reagents as listed in Protocol 1.

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490-492 nm[6][9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified period (e.g., 24, 48, or 72 hours). Include wells for untreated controls (background LDH release) and a maximum LDH release control.

  • Maximum LDH Release Control: For the maximum release control wells, add 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction:

    • Prepare the reaction mixture according to the manufacturer's instructions (typically a mixture of assay buffer and substrate).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] x 100

Visualizations

LDH_Reaction_and_Inhibition cluster_reaction LDH Catalyzed Reaction cluster_inhibition Inhibition by this compound Lactate L-Lactate LDH LDH Enzyme Lactate->LDH Substrate Pyruvate Pyruvate NAD NAD+ NAD->LDH Co-substrate NADH NADH LDH->Pyruvate Product LDH->NADH Co-product GNE140 This compound GNE140->LDH Inhibition

Caption: LDH reaction and its inhibition by this compound.

LDH_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare this compound Serial Dilutions start->prepare_inhibitor plate_setup Add Inhibitor/Vehicle to 96-well Plate prepare_inhibitor->plate_setup add_reagents Add Assay Reagent Mixture (Substrate, NAD+, etc.) plate_setup->add_reagents initiate_reaction Add LDH Enzyme to Initiate Reaction add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure Measure Absorbance at 490 nm incubate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro LDH enzyme inhibition assay.

Glycolysis_and_LDH_Inhibition cluster_redox Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Pyruvate:s->Lactate:n LDH TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Aerobic Lactate->Pyruvate Lactate:n->Pyruvate:s LDH LDH LDH GNE140 This compound GNE140->LDH Inhibition NAD NAD+ NADH NADH NAD->NADH Glycolysis NADH->NAD LDH

Caption: Role of LDH in glycolysis and the effect of this compound.

References

Application Note: (R)-GNE-140 Seahorse XF Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in anaerobic glycolysis.[1][2] By targeting LDH, this compound disrupts the conversion of pyruvate to lactate, thereby impeding the "Warburg effect" observed in many cancer cells. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic consequences of this compound treatment in live cells. The Seahorse XF technology enables the real-time, simultaneous measurement of the two major energy-producing pathways: glycolysis, measured as the extracellular acidification rate (ECAR), and mitochondrial respiration, measured as the oxygen consumption rate (OCR). This protocol is designed to elucidate the shift in cellular metabolism from glycolysis towards oxidative phosphorylation upon LDH inhibition by this compound.

Introduction

Cancer cells often exhibit a metabolic phenotype characterized by elevated glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate and regenerating NAD+ to sustain high glycolytic rates. This compound is a small molecule inhibitor targeting LDHA and LDHB with high potency, showing IC50 values of 3 nM and 5 nM, respectively.[1][2] Inhibition of LDH with this compound is expected to decrease lactate production and may force cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs.[3] Understanding this metabolic reprogramming is crucial for evaluating the therapeutic potential of this compound.

The Agilent Seahorse XF Analyzer provides a powerful platform to dissect these metabolic changes. By monitoring OCR and ECAR, researchers can gain insights into the bioenergetic profile of cells and assess the impact of compounds like this compound on metabolic function. This application note details a protocol for a Seahorse XF assay to characterize the effects of this compound, including a suggested experimental workflow and data interpretation.

Signaling Pathway of this compound Action

This compound directly inhibits the enzymatic activity of LDHA and LDHB. This inhibition blocks the conversion of pyruvate to lactate. As a result, pyruvate is redirected into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This leads to a decrease in the glycolytic rate (measured as ECAR) and a potential compensatory increase in mitochondrial respiration (measured as OCR).

GNE140_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration LDH LDH (A/B) catalyzes Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito transport GNE140 This compound GNE140->LDH inhibits TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation (OCR) TCA->OXPHOS

Caption: Signaling pathway of this compound action.

Experimental Protocol: Seahorse XF Glycolytic Rate Assay with this compound

This protocol is adapted from the Agilent Seahorse XF Glycolytic Rate Assay Kit protocol and is intended for use with a Seahorse XFe96 or XF96 Analyzer.

Materials:

  • This compound

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Sensor Cartridge

  • Agilent Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., XF RPMI, pH 7.4)

  • Supplements: L-glutamine, D-glucose, sodium pyruvate

  • Rotenone/Antimycin A (from Seahorse XF Glycolytic Rate Assay Kit)

  • 2-Deoxy-D-glucose (2-DG) (from Seahorse XF Glycolytic Rate Assay Kit)

  • Cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (typically 20,000 - 80,000 cells per well).

    • Include background correction wells (A1, A12, H1, H12) with media but no cells.

    • Allow cells to adhere and grow in a 37°C, CO2 incubator overnight.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a 37°C non-CO2 incubator.

  • Preparation of Assay Medium and Compounds:

    • On the day of the assay, prepare the Seahorse XF Assay Medium by supplementing the base medium with L-glutamine, D-glucose, and sodium pyruvate to the desired final concentrations. Warm the medium to 37°C.

    • Prepare stock solutions of this compound, Rotenone/Antimycin A (Rot/AA), and 2-DG in the prepared assay medium at 10X the final desired concentration.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the Seahorse plate.

    • Wash the cells once with 150-200 µL of warmed Seahorse XF Assay Medium.

    • Add 180 µL of fresh assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes before the assay.

  • Loading the Sensor Cartridge:

    • Load the 10X compound stocks into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy would be:

      • Port A: this compound (to assess its immediate effect on glycolysis and respiration).

      • Port B: Rotenone/Antimycin A (to inhibit mitochondrial respiration and measure compensatory glycolysis).

      • Port C: 2-Deoxy-D-glucose (to inhibit glycolysis and confirm the glycolytic nature of the ECAR).

      • Port D: Can be used for an additional compound or left empty.

  • Running the Seahorse XF Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell plate.

    • Start the assay run using a pre-defined template in the Wave software. The assay protocol will consist of cycles of mixing, waiting, and measuring OCR and ECAR before and after each compound injection.

Experimental Workflow Diagram

Seahorse_Workflow cluster_prep Assay Preparation cluster_run Seahorse XF Assay Run seed_cells 1. Seed cells in XF microplate hydrate_cartridge 2. Hydrate sensor cartridge prepare_media 3. Prepare assay media & compounds prepare_plate 4. Wash cells & add assay medium load_cartridge 5. Load compounds into cartridge calibrate 6. Calibrate Analyzer basal 7. Measure Basal OCR & ECAR calibrate->basal inject_A 8. Inject Port A: This compound basal->inject_A measure_A 9. Measure OCR & ECAR inject_A->measure_A inject_B 10. Inject Port B: Rot/AA measure_A->inject_B measure_B 11. Measure OCR & ECAR inject_B->measure_B inject_C 12. Inject Port C: 2-DG measure_B->inject_C measure_C 13. Measure OCR & ECAR inject_C->measure_C

Caption: Experimental workflow for the Seahorse XF assay.

Data Presentation

The quantitative data obtained from the Seahorse XF assay can be summarized in the following tables for clear comparison between control and this compound treated cells.

Table 1: Key Parameters of Mitochondrial Respiration (OCR, pmol/min)

TreatmentBasal RespirationATP ProductionProton LeakMaximal RespirationSpare Respiratory Capacity
Vehicle Control
This compound

Table 2: Key Parameters of Glycolysis (ECAR, mpH/min)

TreatmentBasal GlycolysisCompensatory Glycolysis (post-Rot/AA)
Vehicle Control
This compound

Expected Results and Interpretation

Upon injection of this compound, a decrease in ECAR is expected, reflecting the inhibition of glycolysis due to the blockade of lactate production. Concurrently, an increase in OCR may be observed as cells shift their metabolic reliance towards oxidative phosphorylation to meet their energy demands. The magnitude of these changes will depend on the cell type and its inherent metabolic plasticity. The subsequent injections of Rotenone/Antimycin A and 2-DG will help to further dissect the metabolic phenotype and confirm the on-target effects of this compound.

Conclusion

This application note provides a comprehensive protocol for utilizing the Seahorse XF Analyzer to study the metabolic effects of the LDH inhibitor this compound. By following this protocol, researchers can obtain valuable insights into the mechanism of action of this compound and its impact on cellular bioenergetics. This information is critical for the preclinical evaluation of this compound and for the development of novel cancer therapies targeting cellular metabolism.

References

Application Note: Measuring Lactate Production Following (R)-GNE-140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-GNE-140 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), with IC50 values in the low nanomolar range.[1][2][3] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, a process that also regenerates NAD+ to sustain high glycolytic rates.[4][5] Many cancer cells exhibit a metabolic phenotype known as the "Warburg Effect," characterized by elevated glucose uptake and lactate production, even in the presence of oxygen (aerobic glycolysis).[6][7][8] This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes tumor progression and immune evasion.[7][9]

By inhibiting LDHA, this compound directly targets this metabolic vulnerability.[10] The expected mechanism of action involves the blockage of pyruvate-to-lactate conversion, leading to a decrease in lactate production and secretion.[10][11] Measuring lactate levels following treatment with this compound is therefore a critical step to confirm its on-target activity, evaluate its pharmacodynamic effects, and understand its therapeutic potential in preclinical models. These application notes provide detailed protocols for measuring lactate production in both in vitro and in vivo settings.

Mechanism of Action & Signaling Pathway

This compound inhibits LDHA, which disrupts the final step of aerobic glycolysis. This inhibition is expected to decrease intracellular and extracellular lactate levels, thereby counteracting the Warburg effect.

cluster_glycolysis Glycolysis in Cytosol cluster_lactate_conversion Lactate Fermentation cluster_inhibition Inhibition Glucose Glucose G6P ... Glucose->G6P Multiple Steps Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Catalyzes NADH NADH LDHA LDHA NAD NAD+ NADH->NAD GNE140 This compound GNE140->LDHA Inhibits A 1. Seed Cells Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat Cells Treat with this compound (various concentrations) and controls. A->B C 3. Incubate Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Collect Samples Collect cell culture supernatant for extracellular lactate. C->D E 5. Lyse Cells (Optional) Wash and lyse remaining cells for intracellular lactate & protein. C->E F 6. Perform Lactate Assay Use a commercial kit to measure lactate in samples. D->F E->F G 7. Measure Protein Quantify protein in cell lysates for normalization. E->G H 8. Analyze Data Calculate lactate concentration. Normalize to cell number or protein. F->H G->H cluster_drug_action Drug Action cluster_metabolic_effect Metabolic Effect cluster_cellular_outcome Cellular Outcome cluster_therapeutic_goal Therapeutic Goal A This compound Administration B LDHA Enzyme Inhibition A->B C Pyruvate to Lactate Conversion Blocked B->C D Lactate Production Decreases C->D E Warburg Effect Disrupted D->E H Tumor Growth Inhibition D->H Biomarker Confirmation F Metabolic Stress & ATP Reduction E->F G Reduced Cell Proliferation & Increased Apoptosis F->G G->H

References

Application Notes and Protocols for (R)-GNE-140 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) , an enzyme crucial for anaerobic glycolysis.[1][2] Its application in preclinical mouse models is pivotal for understanding its therapeutic potential in cancer and other metabolic diseases. These notes provide detailed protocols for the in vivo administration and dosing of this compound in mice.

Mechanism of Action

This compound primarily targets LDHA, which catalyzes the conversion of pyruvate to lactate, a key step in the Warburg effect observed in many cancer cells.[3] By inhibiting LDHA, this compound disrupts glycolytic flux, leading to reduced lactate production and ATP generation.[4][5] This can result in cytostasis or apoptosis in cancer cells that are highly dependent on glycolysis.[6] In some contexts, inhibition of LDHA by this compound can lead to a metabolic shift towards oxidative phosphorylation.[5][6]

LDHA_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ Regeneration TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Proliferation Tumor Cell Proliferation Lactate->Proliferation supports LDHA LDHA LDHA->Pyruvate R_GNE_140 This compound R_GNE_140->LDHA inhibits

Diagram 1: this compound inhibits LDHA, blocking lactate production.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing and pharmacokinetic parameters for this compound in mouse models.

Table 1: In Vivo Dosing Regimens for this compound in Mice

Mouse ModelAdministration RouteDoseVehicleReference(s)
CD-1 miceIntravenous (IV)1.0 mg/kgNot specified[1]
CD-1 miceOral (PO)5, 50, 100, 200 mg/kgNot specified[1][2]
Glioma modelsSubcutaneous (s.c.) Alzet pump100 mg/kg/day for 7 days100% DMSO[7][8]
B16F10 melanomaIntratumoral (i.t.)50 mg/kg daily for 7 days5% DMSO + 5% Kolliphor HS15 in saline[4]
MIA PaCa-2 xenograftNot specifiedUp to 400 mg/kgNot specified[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration RouteDoseReference(s)
BioavailabilityHighOral (PO)5 mg/kg[1][2]
ExposureIncreases with higher oral doses (50-200 mg/kg)Oral (PO)50-200 mg/kg[1][2]
General AssessmentRelatively poor pharmacokinetics have been notedNot applicableN/A[3]

Experimental Protocols

Preparation of Dosing Solutions

The solubility of this compound necessitates specific formulations for in vivo delivery. It is recommended to prepare working solutions fresh daily.[2]

  • Formulation for Oral (PO) or Intraperitoneal (IP) Administration: [1][2]

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL solution.

  • Formulation for Subcutaneous (s.c.) Alzet Pump Delivery: [8]

    • Dissolve 18 mg of this compound in 100 µL of 100% DMSO.

    • Load the solution into an Alzet pump (e.g., Model 1007D) for continuous delivery.

  • Formulation for Intratumoral (i.t.) Injection: [4]

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a vehicle of 5% DMSO and 5% Kolliphor HS15 in saline to the desired final concentration.

Administration Routes

The choice of administration route depends on the experimental design and therapeutic goal.

  • Oral Gavage (PO):

    • Purpose: To assess systemic exposure and efficacy following oral administration.

    • Procedure: Use a bulb-tipped gavage needle (18-20 gauge) to deliver the dosing solution directly into the stomach.[9] The maximum recommended volume is 10 mL/kg.[9]

  • Intravenous Injection (IV):

    • Purpose: To achieve rapid and complete systemic bioavailability.

    • Procedure: Typically administered via the tail vein. The volume should not exceed 0.2 mL for an adult mouse.[9] Use a 27-30 gauge needle.[9]

  • Subcutaneous (s.c.) Implantation of an Alzet Pump:

    • Purpose: To provide continuous and consistent systemic delivery of the compound over an extended period.

    • Procedure: Surgically implant the pre-filled Alzet pump subcutaneously on the back of the mouse, following the manufacturer's instructions and approved institutional protocols.[8]

  • Intratumoral Injection (i.t.):

    • Purpose: To deliver a high concentration of the drug directly to the tumor site, minimizing systemic exposure.

    • Procedure: Using a fine-gauge needle (e.g., 28-30 gauge), inject the dosing solution directly into the established tumor mass.

experimental_workflow cluster_workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Daily/Weekly monitoring->treatment endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Immune Profiling monitoring->endpoint

Diagram 2: A typical workflow for an in vivo efficacy study.

Efficacy in Mouse Models

This compound has shown varied efficacy depending on the tumor model and administration route.

  • Glioma Models: Continuous subcutaneous administration via an Alzet pump resulted in decreased LDH activity in red blood cells, indicating systemic target engagement.[7]

  • Melanoma Models: Intratumoral injection of this compound in a B16F10 melanoma model led to significant inhibition of tumor growth and a reduction in lactate production.[4] This was associated with an enhanced anti-tumor immune response.[4]

  • Pancreatic Cancer Models: Despite its in vitro potency, this compound did not demonstrate anti-tumor activity in a MIA PaCa-2 xenograft model, even at high doses.[4] This highlights the importance of the tumor's metabolic phenotype, as cells utilizing oxidative phosphorylation may be inherently resistant.[6]

logical_relationship cluster_logic Metabolic Targeting with this compound gne140 This compound ldha_inhibition LDHA Inhibition gne140->ldha_inhibition glycolysis_block Decreased Glycolysis & Lactate Production ldha_inhibition->glycolysis_block oxphos_increase Compensatory Increase in OXPHOS ldha_inhibition->oxphos_increase tumor_growth_inhibition Inhibition of Tumor Growth (in glycolytic tumors) glycolysis_block->tumor_growth_inhibition resistance Resistance (in OXPHOS-dependent tumors) oxphos_increase->resistance

Diagram 3: The logical relationship of LDHA inhibition on tumor metabolism.

References

Application Notes: Determining Cell Viability and Proliferation Following (R)-GNE-140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for assessing cell viability and proliferation in response to treatment with (R)-GNE-140, a potent dual inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB). These guidelines are intended for researchers in oncology and metabolic diseases to evaluate the cytotoxic and cytostatic effects of inhibiting glycolysis. The protocols cover experimental design, execution, and data interpretation for standard cell viability assays.

Mechanism of Action of this compound

This compound is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) enzymes, specifically targeting the LDHA and LDHB isoforms with high affinity.[1][2][3] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, which regenerates NAD+ required for sustained glycolytic flux. Many cancer cells exhibit a heavy reliance on glycolysis for energy production, even in the presence of oxygen (the Warburg effect).[4][5]

By inhibiting LDHA, this compound blocks lactate production, disrupts the NAD+/NADH balance, and impedes the primary metabolic pathway in highly glycolytic cancer cells.[5][6] This metabolic disruption can lead to reduced ATP production, increased oxidative stress, and ultimately, cell death or growth arrest.[6][7]

GNE140_Mechanism Glucose Glucose G6P ... Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Glycolysis LDHA_B LDHA / LDHB Pyruvate->LDHA_B Lactate Lactate R_GNE_140 This compound R_GNE_140->LDHA_B Inhibition LDHA_B->Lactate NAD_regen NAD+ Regeneration LDHA_B->NAD_regen Catalyzes Glycolysis Sustained Glycolysis NAD_regen->Glycolysis

Caption: Mechanism of this compound action on the glycolytic pathway.

Signaling Pathways and Resistance

The metabolic stress induced by this compound can influence multiple signaling pathways. Studies using the racemic mixture, GNE-140, have shown that LDH inhibition can block the activation of p38 MAPK and Akt signaling pathways.[8] However, cancer cells can develop resistance to LDHA inhibitors. Acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS) to compensate for the glycolytic blockade.[7][9] This highlights the metabolic plasticity of tumor cells and suggests that combining this compound with OXPHOS inhibitors may be a more effective therapeutic strategy.[7][9]

GNE140_Signaling cluster_main Cellular Response to this compound cluster_resistance Acquired Resistance Mechanism GNE140 This compound LDH LDHA / LDHB GNE140->LDH Inhibition MetabolicStress Metabolic Stress (Glycolysis Block) LDH->MetabolicStress CellResponse Reduced Proliferation & Cell Death MetabolicStress->CellResponse Akt Akt Pathway MetabolicStress->Akt Inhibition p38 p38 MAPK Pathway MetabolicStress->p38 Inhibition AMPK AMPK Activation MetabolicStress->AMPK Induces mTOR mTOR-S6K Pathway AMPK->mTOR OXPHOS Increased OXPHOS mTOR->OXPHOS Resistance Cell Survival & Resistance OXPHOS->Resistance

Caption: Cellular signaling and resistance pathways related to this compound.

Quantitative Data Summary

This compound exhibits high potency at both the biochemical and cellular levels. Its activity is dependent on the metabolic profile of the cell line.

Table 1: Biochemical Potency of this compound

Target Enzyme IC50 (Half-maximal inhibitory concentration) References
LDHA 3 nM [1][2][7][10]

| LDHB | 5 nM |[1][2][7][10] |

Table 2: Cellular Proliferation Inhibition by this compound

Cell Line / Context Description IC50 / IG50 (Half-maximal growth inhibition) References
Panel of 347 Cancer Cell Lines (37 sensitive) Broad cancer cell line screening < 5 µM [1][2][10]
Chondrosarcoma cells Cancer cells with IDH1 mutations 0.8 µM [2][10]
MDA-MB-231 Triple-Negative Breast Cancer 10.51 µM (IG50) [5]

| MIA PaCa-2 | Human Pancreatic Cancer | Sub-micromolar potency |[2][7] |

Experimental Protocols

Stock Solution Preparation

Proper preparation of the inhibitor stock solution is critical for reproducible results.

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. Sonication may be required to fully dissolve the compound.[10]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 6 months or -80°C for up to one year.[1]

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol: Cell Viability/Proliferation Assay (MTT-Based)

This protocol describes a colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells, which reflects the number of viable cells.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach overnight. B 2. Compound Treatment Treat cells with serial dilutions of this compound. Include vehicle control (e.g., 0.1% DMSO). A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. Add MTT Reagent Add MTT solution (0.5 mg/mL) to each well. C->D E 5. Incubate Incubate for 2-4 hours at 37°C for formazan crystal formation. D->E F 6. Solubilize Crystals Remove medium and add DMSO or acidic isopropanol to dissolve crystals. E->F G 7. Measure Absorbance Read absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Normalize data to vehicle control and calculate IC50 values. G->H

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Selected cancer cell line and appropriate complete culture medium.

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution (10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A typical concentration range for initial screening is 0.01 µM to 50 µM. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).

  • Treatment: Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the compound's expected mechanism (e.g., 48 to 72 hours). Cell death from this compound may take over 48 hours to become apparent.[7]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of blank (medium only) wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Protocol: Lactate Production Assay

This assay directly measures the biochemical effect of this compound by quantifying the amount of lactate secreted by cells into the culture medium.

Materials:

  • Cells seeded and treated with this compound as described in the viability assay.

  • Commercial lactate assay kit (colorimetric or fluorometric).

  • 96-well assay plate (as required by the kit).

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound in a 96-well plate as described in steps 1-3 of the viability protocol. A shorter incubation time (e.g., 6-24 hours) is often sufficient to observe changes in lactate production.[11]

  • Sample Collection: After the treatment period, carefully collect 20-50 µL of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • Lactate Measurement: Perform the lactate measurement on the collected supernatants according to the manufacturer's instructions for the chosen assay kit.[8] This typically involves preparing a standard curve with known lactate concentrations and mixing the supernatant with a reaction reagent that produces a detectable signal.

  • Data Analysis:

    • Use the standard curve to calculate the lactate concentration in each sample.

    • Normalize the lactate concentration to the number of cells or total protein content in the corresponding well to account for differences in cell number due to cytotoxicity.

    • Calculate the percent inhibition of lactate production relative to vehicle-treated cells and determine the EC50 (half-maximal effective concentration).

References

Application Notes and Protocols for Western Blot Analysis of LDHA Expression Following (R)-GNE-140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA), and to a lesser extent, Lactate Dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively[1][2][3][4]. LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis. Inhibition of LDHA by this compound disrupts this metabolic pathway, leading to reduced lactate production and anti-proliferative effects in various cancer cell lines[2][5].

These application notes provide a comprehensive protocol for assessing the expression of LDHA in cultured cells following treatment with this compound using Western blot analysis. This technique is fundamental to understanding the cellular response to LDHA inhibition, including potential feedback mechanisms or changes in protein expression that may contribute to drug efficacy or resistance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.

cluster_0 Cellular Metabolism cluster_1 Drug Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP Production ATP Production Glycolysis->ATP Production NADH NADH Glycolysis->NADH Lactate Lactate Pyruvate->Lactate LDHA TCA Cycle TCA Cycle Pyruvate->TCA Cycle Oxidative Phosphorylation Extracellular Space Extracellular Space Lactate->Extracellular Space NAD NAD Lactate->NAD TCA Cycle->ATP Production R_GNE_140 This compound R_GNE_140->Pyruvate Inhibits

Caption: Targeted metabolic pathway of this compound.

A 1. Cell Culture and Treatment - Seed cells - Treat with this compound B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibody (anti-LDHA) - Incubate with secondary antibody E->F G 7. Detection - Chemiluminescent or fluorescent detection F->G H 8. Data Analysis - Densitometry - Normalize to loading control G->H

Caption: Western blot experimental workflow.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference(s)
LDHA IC503 nM[1][2][3][4]
LDHB IC505 nM[1][2][3][4]
Cell Proliferation Inhibition (MiaPaca2)Submicromolar[2]
Cell Proliferation Inhibition (IDH1-mutant Chondrosarcoma)0.8 µM[2]

Table 2: Example Treatment Conditions for Western Blot Analysis

Cell LineThis compound ConcentrationTreatment DurationExpected Outcome on Lactate Production
MDA-MB-231 (Breast Cancer)30-120 µM24-72 hoursInhibition
pII (Breast Cancer)200-300 µM24-96 hoursInhibition
NCI-237UTSW (Lung Cancer)1-10 µM72 hoursInhibition
MiaPaca2 (Pancreatic Cancer)10 µM48-72 hoursGrowth Arrest

Note: Optimal concentrations and treatment times should be determined empirically for each cell line.

Experimental Protocols

Materials and Reagents
  • Cell Line: e.g., MDA-MB-231, MiaPaca2, or other cell line of interest.

  • This compound: Prepare stock solutions in DMSO. Store at -20°C or -80°C[1].

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI, DMEM) with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin[2].

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels (e.g., 4-12% Bis-Tris)

  • Running Buffer (e.g., MOPS or MES)

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

  • Primary Antibody: Rabbit anti-LDHA polyclonal antibody (e.g., Cell Signaling Technology #2012)[6][7].

  • Loading Control Antibody: e.g., anti-β-actin, anti-GAPDH, or anti-β-tubulin.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate

  • Imaging System

Protocol

1. Cell Culture and Treatment with this compound

  • Seed the chosen cell line in 6-well plates at an optimal density to reach 70-80% confluency at the time of harvest[2].

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) or a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Lysis and Protein Extraction

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-LDHA antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle shaking[7].

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LDHA band intensity to the corresponding loading control band intensity.

Expected Results and Interpretation

Treatment with this compound is expected to inhibit LDHA activity, leading to a decrease in lactate production[5][8]. The effect on total LDHA protein expression can vary. While the primary mechanism of this compound is enzymatic inhibition, it is important to assess if the treatment leads to compensatory changes in LDHA protein levels. In some contexts, inhibition of an enzyme can lead to feedback mechanisms that alter its expression.

Furthermore, resistance to LDHA inhibitors can arise through mechanisms such as the upregulation of LDHB[9]. Therefore, performing Western blot analysis for LDHB in parallel may provide valuable insights into potential resistance mechanisms. A decrease in cell proliferation is also an expected outcome in sensitive cell lines[2][5][10].

By following this detailed protocol, researchers can reliably assess the impact of this compound on LDHA expression, contributing to a deeper understanding of its mechanism of action and the cellular responses it elicits.

References

Application Notes and Protocols: (R)-GNE-140 for Studying Metabolic Flux

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (the Warburg effect).[3] Inhibition of LDHA with this compound disrupts this metabolic pathway, leading to decreased lactate production, altered cellular energetics, and in many cases, reduced cancer cell proliferation.[4][5] These characteristics make this compound a valuable tool for studying metabolic flux and investigating the therapeutic potential of targeting glycolysis in cancer and other diseases with altered metabolism.

This document provides detailed application notes and protocols for the use of this compound in studying metabolic flux, including its mechanism of action, key experimental data, and methodologies for relevant assays.

Mechanism of Action

This compound is a competitive inhibitor of both the substrate (pyruvate) and cofactor (NADH) binding sites of LDHA and LDHB. By blocking the active site, it prevents the conversion of pyruvate to lactate, leading to a buildup of pyruvate and a decrease in the regeneration of NAD+ from NADH. This disruption in the NAD+/NADH ratio can have significant downstream effects on cellular metabolism, including a shift from glycolysis to oxidative phosphorylation (OXPHOS) in some cancer cells.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (nM)Reference
LDHA3[1]
LDHB5[1]
Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Chondrosarcoma (with IDH1 mutation)Bone Cancer0.8[1]
A375Melanoma1.5 ± 0.2[4]
CAL51Breast Cancer3.2 ± 0.5[4]
MIA PaCa-2Pancreatic Cancer4.5 ± 0.8[4]
B16F10Melanoma (murine)2.8 ± 0.4[4]
EMT6Breast Cancer (murine)5.1 ± 0.9[4]
Panc02Pancreatic Cancer (murine)6.3 ± 1.1[4]
pIIBreast CancerProliferation inhibited at 200-300 µM[5]
YS1.2Breast CancerProliferation inhibited at 100-300 µM[5]
MCF10ANormal Breast EpithelialProliferation inhibited at 100-300 µM[5]
Effects of this compound on Lactate Production
Cell LineCancer TypeIC50 for Lactate Production (µM)Reference
A375MelanomaComparable potency to ML-05[4]
CAL51Breast CancerComparable potency to ML-05[4]
MIA PaCa-2Pancreatic CancerComparable potency to ML-05[4]
B16F10Melanoma (murine)Comparable potency to ML-05[4]
EMT6Breast Cancer (murine)Comparable potency to ML-05[4]
Panc02Pancreatic Cancer (murine)Comparable potency to ML-05[4]
pIIBreast CancerReduced at 200-300 µM[5]

Signaling Pathways and Experimental Workflows

Glycolysis and the Point of Inhibition by this compound

Glycolysis_Inhibition Glycolysis Pathway and this compound Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->G3P_DHAP PEP Phosphoenolpyruvate G3P_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+   NADH Pyruvate->Lactate LDHA/B TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Enters Mitochondria Lactate->Pyruvate LDHA LDHA/B R_GNE_140 This compound R_GNE_140->LDHA Inhibition Experimental_Workflow Workflow for Metabolic Flux Analysis with this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_data Data Analysis cell_seeding Seed cells in appropriate plates treatment Treat with this compound (various concentrations) and controls cell_seeding->treatment lactate_assay Lactate Production Assay treatment->lactate_assay glucose_assay Glucose Uptake Assay treatment->glucose_assay seahorse_assay Seahorse XF Analyzer (OCR & ECAR) treatment->seahorse_assay nad_assay NAD+/NADH Ratio Assay treatment->nad_assay data_analysis Analyze metabolic flux, cell viability, and signaling pathways lactate_assay->data_analysis glucose_assay->data_analysis seahorse_assay->data_analysis nad_assay->data_analysis interpretation Interpret results and draw conclusions data_analysis->interpretation

References

Application Notes and Protocols for Utilizing (R)-GNE-140 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB, in three-dimensional (3D) spheroid cell culture models. The following sections detail the mechanism of action, quantitative data, and detailed experimental protocols to facilitate the investigation of this compound's effects on tumor spheroids.

Introduction

This compound is a highly selective and potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells (the Warburg effect).[3][4] Inhibition of LDHA by this compound disrupts this metabolic pathway, leading to decreased lactate production, increased oxidative stress, and ultimately, the inhibition of proliferation and induction of apoptosis in glycolysis-dependent cancer cells.[5][6] Three-dimensional spheroid cultures offer a more physiologically relevant model compared to traditional 2D cell culture by mimicking the tumor microenvironment, including nutrient and oxygen gradients.[7] This makes them an ideal platform for evaluating the efficacy of metabolic inhibitors like this compound.

Mechanism of Action

This compound functions by competitively inhibiting the activity of LDHA and LDHB. This inhibition blocks the conversion of pyruvate to lactate, leading to a buildup of pyruvate and a decrease in intracellular and extracellular lactate levels.[6] The reduction in lactate production disrupts the cancer cells' ability to maintain a high rate of glycolysis, leading to a cascade of downstream effects. These include a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of cell cycle arrest and apoptosis.[5][8] The inhibition of LDHA can also affect various signaling pathways involved in cell survival and proliferation, such as the p38 MAPK, ERK1/2, and AKT pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant LDHA inhibitors. Note that most of the available data is from 2D cell culture assays, and optimization will be required for 3D spheroid models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay Type
LDHA3-Cell-free enzymatic assay
LDHB5-Cell-free enzymatic assay
MiaPaCa-2670Pancreatic CancerLactate Production
Chondrosarcoma (IDH1 mutant)800Bone CancerProliferation

Data compiled from multiple sources.[1][2]

Table 2: Proliferation Inhibition of this compound in Cancer Cell Lines (2D Culture)

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2PancreaticSubmicromolar
A broad panel of 37 cancer cell linesVarious< 5

This compound inhibits proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 μM.[2]

Experimental Protocols

The following are detailed protocols for the generation of 3D spheroids, treatment with this compound, and subsequent analysis. These protocols are a starting point and should be optimized for your specific cell line and experimental goals.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This method is suitable for forming single, uniform spheroids.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Dispense 20 µL droplets of the cell suspension onto the inside of a 100 mm petri dish lid.

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.

  • Carefully invert the lid and place it on the bottom dish.

  • Incubate at 37°C in a 5% CO2 incubator for 2-5 days, or until spheroids have formed.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Low-adhesion multi-well plates (e.g., 96-well)

Procedure:

  • Gently transfer the formed spheroids from the petri dish lid to a low-adhesion 96-well plate (one spheroid per well) containing 100 µL of fresh complete medium.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound or vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Spheroid Viability and Size Analysis

A. Spheroid Size Measurement (Brightfield Imaging)

  • Image the spheroids at various time points using an inverted microscope with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.

  • Plot the change in spheroid volume over time for each treatment condition.

B. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures the ATP level, which is an indicator of cell viability.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent (Promega)

  • Luminometer

Procedure:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the results to the vehicle control to determine the percentage of viable cells.

Protocol 4: Lactate Measurement Assay

This assay quantifies the amount of lactate released into the culture medium, providing a direct measure of LDHA activity.

Materials:

  • Culture medium from treated spheroids

  • Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam)

  • Microplate reader

Procedure:

  • At the end of the treatment period, carefully collect a sample of the culture medium from each well.

  • Follow the manufacturer's instructions for the chosen lactate assay kit.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration based on the standard curve.

  • Normalize the lactate concentration to the total protein content or cell number (if determined separately) to account for differences in spheroid size.

Mandatory Visualizations

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_signaling Affected Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA/B ROS Increased ROS Pyruvate->ROS ATP Decreased ATP Pyruvate->ATP AKT AKT Lactate->AKT p38 p38 MAPK Lactate->p38 ERK ERK1/2 Lactate->ERK GNE140 This compound GNE140->Pyruvate Inhibits conversion Apoptosis Apoptosis ROS->Apoptosis Proliferation Decreased Proliferation ATP->Proliferation

Caption: this compound inhibits LDHA, leading to downstream effects.

Experimental_Workflow start Start: 2D Cell Culture spheroid_formation 3D Spheroid Formation (e.g., Hanging Drop) start->spheroid_formation treatment Treat with this compound (Dose-Response and Time-Course) spheroid_formation->treatment analysis Analysis treatment->analysis size Spheroid Size Measurement (Brightfield Imaging) analysis->size viability Viability Assay (e.g., CellTiter-Glo 3D) analysis->viability lactate Lactate Measurement (Culture Supernatant) analysis->lactate end End: Data Interpretation size->end viability->end lactate->end

Caption: Workflow for assessing this compound in 3D spheroids.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB) with IC50 values in the low nanomolar range.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDHA and LDHB, this compound disrupts cancer cell metabolism, leading to a reduction in cell proliferation, induction of cell cycle arrest, and apoptosis in various cancer cell lines.[3][4] These characteristics make this compound a promising therapeutic candidate for the treatment of cancers that are highly dependent on glycolysis.

Flow cytometry is an indispensable tool for the quantitative analysis of cellular responses to therapeutic agents like this compound. This technique allows for the precise measurement of apoptosis, cell cycle distribution, and the expression of specific protein markers on a single-cell basis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, enabling researchers to effectively evaluate its biological effects.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting LDHA and LDHB, leading to a cascade of downstream cellular events. The inhibition of lactate production disrupts the tumor microenvironment and intracellular pH. This metabolic reprogramming can induce cell cycle arrest and trigger apoptosis through various signaling pathways.

GNE140_Signaling_Pathway Simplified Signaling Pathway of this compound Action R_GNE_140 This compound LDHA_LDHB LDHA / LDHB R_GNE_140->LDHA_LDHB inhibits Glycolysis Glycolysis Disruption LDHA_LDHB->Glycolysis leads to Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA/B Metabolic_Stress Metabolic Stress (ATP↓, ROS↑) Glycolysis->Metabolic_Stress JNK_p38 JNK / p38 MAPK Activation Metabolic_Stress->JNK_p38 Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) JNK_p38->Cell_Cycle_Arrest Apoptosis Apoptosis JNK_p38->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its racemic mixture on cell viability, apoptosis, and cell cycle distribution in various cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Chondrosarcoma (with IDH1 mutation)Bone Cancer0.8[2]
MiaPaca2Pancreatic CancerSubmicromolar[5]
Various Cancer Cell Lines (37 of 347)Multiple< 5[5][6]

Table 2: Effect of GNE-140 (racemic) on Apoptosis in Alveolar Bone Marrow Mesenchymal Cells (ABMMCs)

Data derived from graphical representation in the cited literature and are approximate.

TreatmentConcentration% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)Reference
Control (DMSO)-~2.5~1.5~4.0[7]
GNE-14010 µM~8.0~3.0~11.0[7]

Table 3: Effect of GNE-140 (racemic) on Cell Cycle Distribution in Alveolar Bone Marrow Mesenchymal Cells (ABMMCs)

Data derived from graphical representation in the cited literature and are approximate.

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M PhaseReference
Control (DMSO)-~65~25~10[7]
GNE-14010 µM~75~15~10[7]

Experimental Protocols

The following are detailed protocols for the flow cytometry analysis of cells treated with this compound.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound by staining for externalized phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample. Use appropriate compensation controls for multi-color analysis.

Data Analysis:

  • Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells

  • Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic/necrotic cells

  • Quadrant 3 (Q3 - Annexin V-/PI-): Live cells

  • Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound based on their DNA content.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% Ethanol

  • PI Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire a minimum of 20,000 events per sample. Use a low flow rate for better resolution.

Data Analysis:

  • Generate a histogram of DNA content (PI fluorescence intensity).

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with this compound Cell_Seeding->Treatment Harvesting 3. Harvest Cells Treatment->Harvesting Washing 4. Wash Cells Harvesting->Washing Staining 5. Stain Cells (Annexin V/PI or PI alone) Washing->Staining Acquisition 6. Data Acquisition Staining->Acquisition Analysis 7. Data Analysis Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Discussion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the analysis of cellular responses to the LDHA/B inhibitor, this compound. The provided protocols for apoptosis and cell cycle analysis are robust and can be adapted to various cell lines and experimental conditions.

The quantitative data, although in some cases derived from studies using the racemic mixture, clearly indicate that inhibition of LDHA/B by GNE-140 induces apoptosis and causes cell cycle arrest. The signaling pathway diagram illustrates the central mechanism of action, which involves the disruption of glycolysis, leading to metabolic stress and the activation of downstream pathways that control cell fate.

For optimal results, it is crucial to carefully titrate the concentration of this compound and the treatment duration for each specific cell line. Additionally, appropriate controls, including vehicle-treated and unstained cells, are essential for accurate data interpretation. By following these detailed protocols and considering the provided information, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for (R)-GNE-140 Formulation and Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB. This document is intended for researchers, scientists, and drug development professionals working with this compound in a preclinical setting.

Introduction

This compound is a selective and potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1] It serves as a valuable tool for investigating the role of glycolysis and lactate metabolism in various pathological conditions, particularly in cancer biology. Due to its mechanism of action, this compound can induce metabolic stress in highly glycolytic cells. Proper formulation and administration are critical for achieving desired in vivo exposure and reliable experimental outcomes.

Mechanism of Action

This compound targets the NAD+ binding site of LDHA and LDHB, competitively inhibiting the conversion of pyruvate to lactate. This blockade of the terminal step of glycolysis leads to a decrease in lactate production and can disrupt the metabolic homeostasis of cancer cells that rely on the Warburg effect. Inhibition of LDHA can lead to an increase in reactive oxygen species (ROS) and has been shown to suppress tumor growth in preclinical models.[2]

Signaling Pathway

Inhibition of LDHA by this compound disrupts the normal glycolytic pathway. In some cancer cells, acquired resistance to this compound can emerge through the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS).[3][2]

Formulation_Workflow Workflow for this compound Formulation (Vehicle 1) start Start stock Prepare Stock: This compound in DMSO (e.g., 10 mg/mL) start->stock peg Add PEG300 (400 µL) start->peg add_stock Add this compound Stock (100 µL) Mix to clarify peg->add_stock tween Add Tween-80 (50 µL) Mix to clarify add_stock->tween saline Add Saline (450 µL) Mix thoroughly tween->saline end Final Formulation (1 mg/mL) Use Immediately saline->end

References

Troubleshooting & Optimization

Navigating (R)-GNE-140 Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (R)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use in various experimental settings.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise when working with this compound, offering practical solutions and preventative measures.

Q1: My this compound powder is not dissolving in my desired aqueous buffer (e.g., PBS, saline). What should I do?

This compound has very low aqueous solubility. [1] Direct dissolution in aqueous buffers is not recommended and will likely result in an insoluble suspension. To achieve a clear solution for in vitro or in vivo studies, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your experimental medium or use a specific formulation.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This is a common issue with poorly soluble compounds. Here are several strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment, if your experimental design allows.

  • Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Cremophor EL, in the final formulation can help to maintain the compound's solubility in aqueous solutions.[2]

  • Optimize the Co-solvent System: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3][4] The organic solvents help to keep the compound in solution when introduced to an aqueous environment.

  • Final DMSO Concentration: When preparing dilutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]

Q3: I am observing precipitation or phase separation in my formulation even after following a recommended protocol. What steps can I take?

If you encounter precipitation despite using a recommended formulation, consider the following troubleshooting steps:

  • Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C or 50°C) can aid in dissolution.[1][3]

  • Sonication: Using an ultrasonic bath can help to break down aggregates and improve solubilization.[2][3][4][5]

  • Sequential Addition of Solvents: When preparing complex formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[2][4]

  • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of compounds.[3][5][6]

Q4: Can I prepare a large batch of this compound solution and store it for future use?

Stock solutions of this compound in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[2][5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Formulations containing aqueous components should generally be prepared fresh before each experiment.

Q5: Are there alternative formulation strategies for in vivo studies if the standard co-solvent systems are not suitable for my model?

Yes, alternative delivery vehicles can be employed:

  • Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can enhance its aqueous solubility.[2]

  • Lipid-Based Formulations: For oral administration, formulating this compound in corn oil is another viable option.[2][3]

  • Solid Dispersions: For preclinical development, more advanced techniques like creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP, HPMC) can significantly improve dissolution rates and bioavailability.[7][8]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations as reported by different suppliers.

Solvent/FormulationConcentrationObservationSource(s)
DMSO≥ 14.29 mg/mL (28.63 mM)Clear solution[6]
DMSO30 mg/mL (60.11 mM)-[3]
DMSO20 mg/mL (40.08 mM)Requires sonication[5]
DMSO9.38 mg/mL (18.79 mM)Sonication recommended[4]
MethanolSoluble-[9]
Water< 0.1 mg/mLInsoluble[1]
EthanolInsoluble-[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.01 mM)Clear solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.01 mM)Suspended solution; requires sonication[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.01 mM)Clear solution[2]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 499.04 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Formulation for In Vivo Oral Administration (Co-solvent System)

This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.[2]

  • Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition:

    • To prepare 1 mL of the final formulation, start with 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Finally, add 450 µL of saline and mix to obtain a homogeneous solution.

  • Administration: Use the freshly prepared formulation for animal dosing.

Protocol 3: Formulation for In Vivo Administration (Cyclodextrin-based)

This protocol yields a 2.5 mg/mL suspension that may require sonication.[2]

  • Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Dilution: To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Homogenization: Mix thoroughly. Sonication may be necessary to achieve a uniform suspension.

  • Administration: Administer the freshly prepared suspension.

Visualized Workflows

The following diagrams illustrate key processes related to handling this compound.

G Signaling Pathway of LDHA Inhibition by this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Conversion LDHA LDHA Proliferation Cell Proliferation R_GNE_140 This compound

Caption: Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate.

G Troubleshooting this compound Solubility Issues start Start with this compound Powder dissolve_dmso Dissolve in fresh, anhydrous DMSO start->dissolve_dmso check_dissolution Is the solution clear? dissolve_dmso->check_dissolution sonicate_warm Apply gentle warming (37-50°C) and/or sonication check_dissolution->sonicate_warm No dilute Dilute into aqueous medium or formulation vehicle check_dissolution->dilute Yes sonicate_warm->check_dissolution check_precipitation Does precipitation occur? dilute->check_precipitation success Proceed with experiment check_precipitation->success No troubleshoot Troubleshoot Formulation check_precipitation->troubleshoot Yes use_cosolvent Use co-solvents (PEG300, Tween-80) troubleshoot->use_cosolvent use_cyclodextrin Use cyclodextrin (SBE-β-CD) troubleshoot->use_cyclodextrin lower_conc Lower final concentration troubleshoot->lower_conc use_cosolvent->dilute use_cyclodextrin->dilute lower_conc->dilute

Caption: A logical workflow for addressing solubility challenges with this compound.

References

(R)-GNE-140 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-GNE-140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in common experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this potent lactate dehydrogenase (LDH) inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] The solubility in DMSO is reported to be ≥ 50 mg/mL.[2] To avoid issues with solubility, it is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1] For preparation, dissolve the powdered this compound in DMSO to your desired stock concentration, for example, 10 mM. Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]

Q2: How should I store stock solutions of this compound?

A2: Proper storage of this compound stock solutions is critical to maintain its activity. For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to six months.[2] The powdered form of this compound is stable for at least three years when stored at -20°C.[1]

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

Q4: How does this compound inhibit its target and what is the downstream signaling pathway?

A4: this compound is a potent inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[2] LDHA and LDHB are key enzymes in the final step of anaerobic glycolysis, where they catalyze the conversion of pyruvate to lactate, regenerating NAD+ from NADH. By inhibiting LDHA and LDHB, this compound blocks this conversion, leading to a decrease in lactate production and an accumulation of pyruvate. This disrupts the metabolic balance in highly glycolytic cells, such as many cancer cells, leading to reduced proliferation.[2][5] In some contexts, acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation.[6]

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_LDH_reaction LDH Catalyzed Reaction cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA_B LDHA / LDHB Pyruvate->LDHA_B Pyruvate_node Pyruvate Lactate Lactate LDHA_B->Lactate NAD NAD+ LDHA_B->NAD Reduced_Lactate Reduced Lactate Production LDHA_B->Reduced_Lactate NADH NADH NADH->LDHA_B R_GNE_140 This compound R_GNE_140->LDHA_B Inhibition Reduced_Proliferation Reduced Cell Proliferation Reduced_Lactate->Reduced_Proliferation Stability_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Media prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points (0-72h) incubate->sample process Process Samples (Protein Precipitation if needed) sample->process analyze Analyze by HPLC or LC-MS process->analyze calculate Calculate % Remaining analyze->calculate end End calculate->end

References

Off-target effects of (R)-GNE-140 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-GNE-140 in cancer cell research. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4] It functions by targeting the active site of these enzymes, which are crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. By inhibiting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for proliferation and survival.[5]

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available data documenting significant off-target effects for this compound, and the compound is generally reported to be highly selective. One study screened this compound against a panel of 301 kinases and found no significant inhibition (IC50 > 1 µM). The same study reported weak inhibition of malate dehydrogenases MDH1/2 (IC50 > 10 µM). Another long-term study using LDHA/B double-knockout (DKO) cells concluded a lack of off-target effects at a concentration of 10 µM.[3]

Q3: My cancer cell line is not responding to this compound treatment. What could be the reason?

Lack of response to this compound can be attributed to the metabolic phenotype of the cancer cells.

  • Oxidative Phosphorylation (OXPHOS) Dependency: Cancer cells that primarily rely on OXPHOS for energy production rather than glycolysis are often inherently resistant to LDHA/B inhibition.[3][6]

  • Acquired Resistance: Prolonged treatment with this compound can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[3][6]

  • Upregulation of LDHB: Overexpression of LDHB has been identified as a mechanism of resistance to this compound and other LDH inhibitors.[7]

Q4: How can I determine if the observed effects in my experiment are on-target?

To confirm that the observed cellular effects are due to the inhibition of LDHA/B, consider the following control experiments:

  • LDHA/B Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to generate cell lines with reduced or eliminated expression of LDHA and/or LDHB. These cells should exhibit a phenotype similar to that of wild-type cells treated with this compound and should show reduced sensitivity to the compound.[3]

  • Metabolite Analysis: Measure the levels of intracellular pyruvate and extracellular lactate after treatment. On-target activity of this compound should lead to an increase in pyruvate and a decrease in lactate levels.[5]

  • Rescue Experiments: In some contexts, supplementing the media with downstream metabolites might rescue the cells from the effects of LDHA/B inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for cell viability assays.

  • Possible Cause: Cell seeding density can significantly impact the metabolic state of the cells and their sensitivity to metabolic inhibitors.

    • Troubleshooting Step: Optimize cell seeding density to ensure cells are in the exponential growth phase and approximately 75-80% confluent at the end of the assay.[1]

  • Possible Cause: Assay duration may not be sufficient to observe cytotoxic effects.

    • Troubleshooting Step: While metabolic changes can be rapid, cell death may take longer.[3] Extend the treatment duration (e.g., up to 72 hours or longer) to see the full effect on cell viability.[1]

  • Possible Cause: Variability in compound preparation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure complete solubilization. Store stock solutions at -20°C or -80°C for long-term stability.[2]

Issue 2: Unexpected phenotypic changes not readily explained by LDHA/B inhibition.

  • Possible Cause: Although this compound is highly selective, undocumented off-target effects in specific cell lines or experimental conditions cannot be entirely ruled out.

    • Troubleshooting Step 1: Orthogonal Inhibition: Use a structurally different LDHA/B inhibitor to see if the same phenotype is reproduced. This can help distinguish between on-target effects and compound-specific off-target effects.

    • Troubleshooting Step 2: Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging with LDHA/B in your cells at the concentrations used.

    • Troubleshooting Step 3: Proteomic or Kinome Profiling: For in-depth investigation, consider performing unbiased proteomics or kinome-wide activity screens to identify other potential protein interactions or inhibited kinases in your specific cellular context.

Quantitative Data Summary

Target This compound IC50 Cell Line / Assay Condition
LDHA3 nMBiochemical Assay
LDHB5 nMBiochemical Assay
LDHC5 nMBiochemical Assay
Malate Dehydrogenase 1/2 (MDH1/2)>10 µMBiochemical Assay
301 Kinase Panel>1 µMBiochemical Assay
Cellular Proliferation IC50 / EC50 Cell Line
Chondrosarcoma (with IDH1 mutation)0.8 µMNot specified
MIA PaCa-2 (Pancreatic)SubmicromolarMIA PaCa-2
A549 (Lung)0.36 µMA549

Experimental Protocols

1. Cell Viability Assay

  • Cell Plating: Seed cells in 384-well plates at a pre-determined optimal density in RPMI medium supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

  • Compound Treatment: The following day, treat cells with a 6-point dose titration of this compound.

  • Incubation: Incubate the plates for 72 hours.[1]

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[1]

  • Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fit.[1]

2. Intracellular Metabolite Extraction and Analysis

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours).[7]

  • Metabolite Extraction:

    • Rapidly aspirate the media.

    • Rinse cells once with ice-cold saline (0.9% NaCl).[7]

    • Add 1 mL of ice-cold extraction solvent (80:20 methanol:water) to each well.[7]

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify levels of pyruvate, lactate, and other relevant metabolites.[7]

Visualizations

GNE140_On_Target_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH LDHA_B LDHA / LDHB Proliferation Cell Proliferation Lactate->Proliferation LDHA_B->Lactate R_GNE_140 This compound R_GNE_140->LDHA_B

Caption: On-target signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., 384-well or 6-well plates) treat Treat with this compound (Dose-response) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo, 72h) treat->viability metabolomics Metabolite Analysis (e.g., GC-MS, 4h) treat->metabolomics ic50 Calculate IC50 viability->ic50 met_quant Quantify Lactate/Pyruvate metabolomics->met_quant

Caption: General experimental workflow for testing this compound.

References

Optimizing (R)-GNE-140 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-GNE-140 in in vitro studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data summaries to facilitate the effective application of this potent lactate dehydrogenase (LDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] It functions by targeting the enzymatic activity of LDH, a critical enzyme in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[4][5] This inhibition disrupts the metabolic processes in cancer cells that heavily rely on glycolysis for energy production, often referred to as the "Warburg effect".[5][6]

Q2: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound is cell-line dependent. However, a general starting point for in vitro proliferation assays is a dose-titration scheme. Many studies have shown efficacy in the nanomolar to low micromolar range. For instance, this compound has demonstrated inhibitory effects on various cancer cell lines at a potency cutoff of 5 µM.[1][7] In specific cell lines like IDH1-mutated chondrosarcoma, the IC50 has been reported to be as low as 0.8 µM.[1][7] A 6-point dose titration is often employed to determine the precise IC50 value for a specific cell line.[7]

Q3: How does this compound affect cellular signaling pathways?

Inhibition of LDHA by this compound can lead to significant alterations in cellular metabolism and signaling. In some pancreatic cancer cell lines, resistance to this compound has been associated with the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).[3] Additionally, studies in breast cancer cells have shown that GNE-140 can influence the phosphorylation of key signaling proteins such as p38 MAPK and Akt.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency or Lack of Cellular Response 1. Suboptimal concentration. 2. Cell line insensitivity. 3. Compound degradation. 4. Acquired resistance.1. Perform a dose-response curve (e.g., 6-point titration) to determine the optimal IC50 for your specific cell line. 2. Pancreatic cell lines that primarily use OXPHOS may be inherently resistant. Consider co-treatment with an OXPHOS inhibitor like phenformin.[3] 3. Prepare fresh stock solutions and store them properly at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[8] 4. Investigate potential resistance mechanisms, such as the upregulation of LDHB or activation of compensatory metabolic pathways like OXPHOS.[3][9]
Compound Precipitation in Media 1. Poor solubility. 2. Incorrect solvent usage.1. This compound is soluble in DMSO.[8] Prepare a concentrated stock solution in DMSO. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used.[1] 2. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] If precipitation occurs, sonication may aid dissolution.[1]
Inconsistent Results Between Experiments 1. Variability in cell seeding density. 2. Differences in incubation time. 3. Inconsistent compound preparation.1. Optimize and standardize cell seeding density to achieve 75-80% confluency by the end of the assay.[7] 2. A 72-hour incubation period is commonly used for cell viability assays.[7] Maintain consistent incubation times across all experiments. 3. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell Line Type Specific Cell Line Reported IC50 / Effective Concentration Reference
Chondrosarcoma (IDH1 mutant)JJ012, HT-10800.8 µM[7]
Pancreatic CancerMIA PaCa-2Submicromolar potency[7]
Broad Cancer Cell Panel37 of 347 cell linesInhibition at 5 µM[1][7]
Breast CancerMDA-MB-23130-120 µM (inhibited glucose use)[6]

Table 2: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50 Reference
LDHACell-free assay3 nM[1][7]
LDHBCell-free assay5 nM[1][7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using CellTiter-Glo®

This protocol outlines the key steps for assessing the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Culture cells in RPMI medium supplemented with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin.[7]

    • Determine the optimal seeding density for each cell line to ensure 75-80% confluency after 72 hours.[7]

    • Plate cells in a 384-well plate at the predetermined optimal density.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions to create a 6-point dose titration scheme.

    • The following day, treat the cells with the various concentrations of this compound.[7] Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Incubation:

    • Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Cell Viability Assessment:

    • Use the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability according to the manufacturer's instructions.[7]

    • Record the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the absolute IC50 values using a four-parameter logistic curve fitting model.[7]

Visualizations

LDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ldh_reaction LDH-Mediated Conversion cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA_B LDHA / LDHB Lactate Lactate Pyruvate->Lactate Reduction Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect NAD NAD+ NADH NADH NADH->NAD Oxidation R_GNE_140 This compound R_GNE_140->LDHA_B Inhibits Cell_Proliferation Cancer Cell Proliferation Warburg_Effect->Cell_Proliferation

Caption: this compound inhibits LDHA/B, disrupting the Warburg effect.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Optimal Seeding) Compound_Prep 2. This compound Dose Preparation Treatment 3. Cell Treatment Incubation 4. 72h Incubation Treatment->Incubation Viability_Assay 5. Cell Viability Assay (CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. IC50 Calculation Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cell proliferation assay with this compound.

Troubleshooting_Logic Start Issue: Low Potency Check_Concentration Is concentration optimized? Start->Check_Concentration Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Solution_Dose_Response Action: Perform Dose-Response Check_Concentration->Solution_Dose_Response No Check_Compound Is the compound freshly prepared? Check_Cell_Line->Check_Compound Yes Solution_New_Cell_Line Action: Test different cell line or use OXPHOS inhibitor Check_Cell_Line->Solution_New_Cell_Line No Check_Resistance Consider acquired resistance Check_Compound->Check_Resistance Yes Solution_Fresh_Compound Action: Prepare fresh stock Check_Compound->Solution_Fresh_Compound No

References

Determining optimal treatment duration with (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with (R)-GNE-140.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2] It functions by blocking the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[3] This inhibition disrupts the metabolic processes that many cancer cells rely on for rapid growth and proliferation.[3]

Q2: What are the reported IC50 values for this compound?

A2: The in vitro inhibitory concentrations (IC50) of this compound are in the low nanomolar range, indicating high potency. Specific values are detailed in the table below.

Q3: How long should I treat my cells with this compound in my initial experiments?

A3: Initial treatment durations reported in the literature typically range from 24 to 72 hours for in vitro cell-based assays.[1] However, the optimal duration is highly dependent on the cell type and the experimental endpoint. For long-term effects, such as assessing acquired resistance, treatment can extend for several days or even weeks.[4][5] It is crucial to perform a time-course experiment to determine the optimal duration for your specific model system.

Q4: What are the known resistance mechanisms to this compound?

A4: Acquired resistance to this compound has been associated with two primary mechanisms:

  • Upregulation of LDHB: Increased expression of the LDHB subunit can compensate for the inhibition of LDHA, thereby conferring resistance.[6]

  • Activation of the AMPK-mTOR-S6K signaling pathway: This leads to an increase in oxidative phosphorylation (OXPHOS) as a compensatory metabolic pathway.[4][7]

Troubleshooting Guide

Issue 1: I am not observing a significant cytotoxic or anti-proliferative effect with this compound treatment.

  • Possible Cause 1: Suboptimal Treatment Duration.

    • Troubleshooting: The effect of this compound may be cytostatic rather than cytotoxic, requiring a longer treatment duration to observe a significant impact on cell number.[5] Some studies suggest that continuous inhibition is necessary for long-term control of cancer cell proliferation.[8]

    • Recommendation: Perform a time-course experiment, extending the treatment duration up to 7 days or longer, and assess cell viability at multiple time points (e.g., 24h, 48h, 72h, 96h, 7 days).

  • Possible Cause 2: Cell Line is Inherently Resistant.

    • Troubleshooting: Cell lines that primarily rely on oxidative phosphorylation (OXPHOS) rather than glycolysis for energy production may be inherently resistant to LDHA/B inhibition.[4][7]

    • Recommendation: Characterize the metabolic profile of your cell line (e.g., using a Seahorse assay) to determine its dependence on glycolysis. Consider using a positive control cell line known to be sensitive to this compound.

  • Possible Cause 3: Compound Instability or Degradation.

    • Troubleshooting: Ensure proper storage and handling of this compound to maintain its activity.

    • Recommendation: Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for optimal storage conditions.

Issue 2: My cells initially respond to this compound, but then resume proliferation after prolonged treatment.

  • Possible Cause: Development of Acquired Resistance.

    • Troubleshooting: As mentioned in the FAQs, prolonged exposure can lead to the development of resistance mechanisms.

    • Recommendation:

      • Investigate the expression levels of LDHA and LDHB via Western blot or qPCR in your resistant cell population compared to the parental line.

      • Assess the activation status of the AMPK-mTOR-S6K pathway by examining the phosphorylation of key proteins (e.g., p-AMPK, p-S6K).

      • Consider combination therapies. For instance, co-treatment with an OXPHOS inhibitor (like phenformin) or an mTOR inhibitor may overcome resistance.[4][7]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 ValueCell-Free/Cell-BasedReference
LDHA3 nMCell-free assay[1][2]
LDHB5 nMCell-free assay[1][2]
Chondrosarcoma (IDH1 mutant)0.8 µMCell-based[1]
MiaPaca2SubmicromolarCell-based[1]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common concentration range to start with is 1 nM to 10 µM.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation and Monitoring: Incubate the plates for various time points (e.g., 24, 48, 72, 96, 120, 144, 168 hours).

  • Viability Assessment: At each time point, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or crystal violet).

  • Data Analysis: Plot cell viability against treatment duration for each concentration of this compound. The optimal duration will be the time point that provides a sufficient therapeutic window to observe a dose-dependent effect.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plates prep_drug Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prep_drug->treat_cells incubate Incubate for Multiple Time Points (e.g., 24h, 48h, 72h, 96h, 7 days) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®, MTT) incubate->viability_assay data_analysis Plot Viability vs. Time Determine Optimal Duration viability_assay->data_analysis

Caption: Experimental workflow for determining optimal treatment duration.

signaling_pathway cluster_glycolysis Glycolysis cluster_ldh LDH-Mediated Conversion cluster_inhibitor Inhibition cluster_downstream Downstream Effects of Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHA_LDHB LDHA / LDHB Pyruvate->LDHA_LDHB Lactate Lactate LDHA_LDHB->Lactate Metabolic_Stress Metabolic Stress R_GNE_140 This compound R_GNE_140->LDHA_LDHB inhibits Reduced_Proliferation Reduced Proliferation Metabolic_Stress->Reduced_Proliferation Cell_Death Potential Cell Death Reduced_Proliferation->Cell_Death

Caption: this compound mechanism of action and signaling pathway.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start No significant effect of this compound observed cause1 Suboptimal Duration? start->cause1 cause2 Resistant Cell Line? start->cause2 cause3 Compound Issue? start->cause3 solution1 Perform Time-Course (up to 7 days) cause1->solution1 solution2 Profile Cell Metabolism (e.g., Seahorse) cause2->solution2 solution3 Prepare Fresh Stock cause3->solution3

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Technical Support Center: Overcoming Acquired Resistance to (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (R)-GNE-140, particularly concerning acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1] By inhibiting LDH, this compound disrupts glycolysis, the process of converting glucose into lactate for energy, which is often highly active in cancer cells (the Warburg effect). This disruption can lead to a reduction in ATP levels, increased oxidative stress, and ultimately, cancer cell death.

Q2: My cells are developing resistance to this compound. What are the known mechanisms of acquired resistance?

There are two primary mechanisms of acquired resistance to this compound that have been identified:

  • Metabolic Reprogramming: Resistant cells can shift their energy production from glycolysis to oxidative phosphorylation (OXPHOS). This metabolic plasticity is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.

  • Upregulation of LDHB: Increased expression of the LDHB isoform can also confer resistance to this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. For example, in one study, NCI-237UTSW cells resistant to a similar LDH inhibitor showed an average 4.42-fold increase in the EC50 for this compound.[2]

Q4: Are there any strategies to overcome acquired resistance to this compound?

Yes, based on the known resistance mechanisms, two main strategies can be employed:

  • Combination with an OXPHOS inhibitor: Since resistant cells often rely on OXPHOS, combining this compound with an OXPHOS inhibitor, such as phenformin, can re-sensitize them to the drug.

  • Combination with an mTOR inhibitor: Targeting the activated AMPK-mTOR-S6K signaling pathway with an mTOR inhibitor can prevent the metabolic shift towards OXPHOS and restore sensitivity to this compound.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound over time.

Possible Cause: Your cells may be developing acquired resistance.

Suggested Solutions:

  • Confirm Resistance:

    • Perform a dose-response assay to compare the IC50 value of this compound in your current cell line with that of the original parental cell line. A significant fold-increase in the IC50 confirms resistance.

  • Investigate the Resistance Mechanism:

    • Assess Metabolic Shift: Measure the oxygen consumption rate (OCR) of your cells using a Seahorse XF Analyzer. An increased basal OCR in the resistant cells compared to the parental cells suggests a shift to OXPHOS.

    • Analyze Signaling Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway (p-AMPK, p-mTOR, p-S6K, and p-S6). Increased phosphorylation in resistant cells indicates pathway activation.

    • Evaluate LDHB Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression level of LDHB. Upregulation in resistant cells points to this as a resistance mechanism.

  • Implement Strategies to Overcome Resistance:

    • Combination Therapy: Based on your findings, test the efficacy of combining this compound with either an OXPHOS inhibitor (e.g., phenformin) or an mTOR inhibitor (e.g., rapamycin or everolimus). Perform dose-response experiments for the combination treatment to determine synergistic effects.

Problem 2: Difficulty in generating a stable this compound resistant cell line.

Possible Cause: The drug concentration or exposure time may not be optimal.

Suggested Solutions:

  • Optimize Drug Concentration:

    • Start by determining the IC20 (the concentration that inhibits 20% of cell growth) of this compound for your parental cell line. Begin the resistance induction by exposing the cells to this sub-lethal concentration.

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the dose by 1.5 to 2-fold at each step.[2]

  • Allow for Recovery:

    • After each dose escalation, allow the surviving cells to recover and repopulate before the next increase in concentration. This may take several passages.

  • Long-Term Culture:

    • Developing a stable resistant cell line is a lengthy process that can take several months of continuous culture with the drug.

Quantitative Data Summary

Table 1: Example of Acquired Resistance to this compound in NCI-237UTSW Cell Line

Cell LineTreatmentFold Change in EC50 (vs. Parental)Reference
NCI-237UTSWThis compound4.42 (average)[2]

Table 2: Efficacy of Combination Therapies in Overcoming Resistance to LDH Inhibitors (Representative Data)

Cell LineResistance MechanismCombination TherapyObserved EffectReference
Generic LDH Inhibitor ResistantMetabolic shift to OXPHOSLDH Inhibitor + PhenforminSynergistic cytotoxicity[3][4]
BRAF-mutant Melanoma (BRAF/MEK inhibitor resistant)mTORC1 activationBRAF/MEK Inhibitor + Rapamycin (mTOR inhibitor)Sensitization to BRAF/MEK inhibition

Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol is a general guideline for developing drug-resistant cell lines using a dose-escalation method.[2][5]

  • Determine the initial drug concentration:

    • Plate the parental cell line in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

    • Determine the IC20 and IC50 values using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Start the resistance induction with the IC20 concentration of this compound.

  • Continuous Drug Exposure:

    • Culture the parental cells in medium containing the IC20 of this compound.

    • Maintain the cells in this concentration, passaging them as they reach confluence.

  • Stepwise Dose Escalation:

    • Once the cells show stable proliferation at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.

    • Monitor the cells closely for signs of recovery and proliferation.

    • Repeat this stepwise increase in drug concentration, allowing the cells to adapt at each stage.

  • Confirmation of Resistance:

    • After several months of culture and multiple dose escalations, establish a stable cell line that can proliferate in a significantly higher concentration of this compound compared to the parental line.

    • Perform a dose-response assay to determine the new IC50 value and calculate the fold-resistance.

  • Cell Line Maintenance:

    • Culture the resistant cell line in medium containing the maintenance concentration of this compound to retain the resistant phenotype.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of the Seahorse XF24 Extracellular Flux Analyzer.

  • Cell Seeding:

    • Seed the parental and resistant cells in a Seahorse XF24 cell culture microplate at an optimal density to achieve 80-90% confluence on the day of the assay.

    • Include empty wells for background correction.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator overnight.

  • Assay Preparation:

    • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 1 hour.

    • Replace the culture medium in the cell plate with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF24 Analysis:

    • Load the sensor cartridge and the cell plate into the Seahorse XF24 Analyzer.

    • Follow the instrument's prompts to measure the basal OCR.

    • To perform a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Protocol 3: Western Blot Analysis of the AMPK-mTOR-S6K Pathway
  • Protein Extraction:

    • Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-S6 (Ser235/236), and S6 overnight at 4°C. (Antibody dilutions should be optimized according to the manufacturer's instructions, typically 1:1000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for LDHB Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for human LDHB, and the cDNA template.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

    • Human LDHB Primers:

      • Forward: 5'-GGACAAGTTGGTATGGCGTGTG-3'[6]

      • Reverse: 5'-AAGCTCCCATGCTGCAGATCCA-3'[6]

    • Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of LDHB mRNA using the 2^-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the resistant cells to the parental cells.

Visualizations

Acquired_Resistance_to_R_GNE_140 cluster_cell Cancer Cell cluster_resistance Acquired Resistance Mechanisms cluster_overcoming Strategies to Overcome Resistance Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate this compound inhibits LDHA_LDHB LDHA/LDHB Lactate->Pyruvate this compound inhibits Metabolic_Shift Metabolic Shift to Oxidative Phosphorylation (OXPHOS) LDHB_Upregulation Upregulation of LDHB Glycolysis->Pyruvate OXPHOS_Inhibitor OXPHOS Inhibitor (e.g., Phenformin) Metabolic_Shift->OXPHOS_Inhibitor Counteracted by mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) Metabolic_Shift->mTOR_Inhibitor Counteracted by

Caption: Mechanisms of this compound action and resistance.

Experimental_Workflow start Parental Cell Line Sensitive to this compound develop_resistance Induce Resistance (Dose Escalation) start->develop_resistance resistant_line Resistant Cell Line develop_resistance->resistant_line confirm_resistance Confirm Resistance (IC50 Assay) resistant_line->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism ocr Measure OCR investigate_mechanism->ocr western Western Blot (AMPK/mTOR) investigate_mechanism->western qpcr qRT-PCR (LDHB) investigate_mechanism->qpcr overcome_resistance Overcome Resistance investigate_mechanism->overcome_resistance combination_therapy Combination Therapy (+ Phenformin or mTORi) overcome_resistance->combination_therapy evaluate_efficacy Evaluate Efficacy (IC50 Assay) combination_therapy->evaluate_efficacy

Caption: Workflow for studying this compound resistance.

Signaling_Pathway AMPK AMPK mTOR mTOR AMPK->mTOR activates S6K S6K mTOR->S6K activates OXPHOS Increased Oxidative Phosphorylation mTOR->OXPHOS promotes S6 S6 S6K->S6 activates Resistance Resistance to This compound OXPHOS->Resistance mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTOR inhibits

Caption: AMPK-mTOR-S6K pathway in this compound resistance.

References

Technical Support Center: (R)-GNE-140 Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating synergistic drug combinations with (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1] By inhibiting these enzymes, this compound blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis (the Warburg effect), which is a metabolic hallmark of many cancer cells. This inhibition disrupts cancer cell metabolism and can lead to cell death.

Q2: Which cancer cell types are most sensitive to this compound monotherapy?

Cancer cell lines that are highly dependent on glycolysis for their energy production are generally more sensitive to this compound. For example, the pancreatic cancer cell line MIA PaCa-2 has shown sensitivity to this compound.[2] Conversely, pancreatic cell lines that primarily utilize oxidative phosphorylation (OXPHOS) are inherently resistant.[2]

Q3: What are the potential synergistic drug combinations with this compound?

Based on the mechanism of action and resistance pathways, several classes of drugs hold promise for synergistic combinations with this compound:

  • OXPHOS Inhibitors (e.g., Phenformin): To overcome innate resistance in cancers that rely on oxidative phosphorylation.

  • AMPK/mTOR Pathway Inhibitors (e.g., Everolimus, Temsirolimus): To counter acquired resistance that can arise through the activation of this pathway.[2]

  • Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 inhibitors): To enhance the anti-tumor immune response by modulating the tumor microenvironment.

  • IDO1 Inhibitors (e.g., Epacadostat): To potentially enhance anti-tumor effects by targeting another key metabolic pathway in cancer.

Troubleshooting Guides

Issue 1: Low or No Synergy Observed with OXPHOS Inhibitors

Possible Cause 1: Suboptimal Drug Concentrations

  • Troubleshooting: Perform a dose-response matrix experiment with a wide range of concentrations for both this compound and the OXPHOS inhibitor to identify the optimal concentrations for synergy.

Possible Cause 2: Cell Line is Not Reliant on OXPHOS for Survival

  • Troubleshooting: Characterize the metabolic profile of your cancer cell line (e.g., using a Seahorse XF Analyzer) to confirm its dependence on oxidative phosphorylation. Synergy with OXPHOS inhibitors is expected to be higher in cells that can flexibly switch to or already rely on this pathway.

Possible Cause 3: Incorrect Timing of Drug Administration

  • Troubleshooting: Experiment with different administration schedules (e.g., sequential vs. simultaneous) to determine the optimal timing for achieving a synergistic effect.

Issue 2: Acquired Resistance to this compound Monotherapy

Possible Cause: Upregulation of the AMPK-mTOR-S6K Signaling Pathway

  • Troubleshooting:

    • Confirm Pathway Activation: Perform Western blot analysis to check for increased phosphorylation of key proteins in the AMPK/mTOR pathway (e.g., p-AMPK, p-mTOR, p-S6K) in resistant cells compared to sensitive parental cells.

    • Introduce an mTOR Inhibitor: Test for synergy by combining this compound with an mTOR inhibitor such as everolimus or temsirolimus. A synergistic effect would support this resistance mechanism.

Quantitative Data Summary

While specific quantitative synergy data for this compound combinations is limited in publicly available literature, the following table summarizes the synergistic interaction between the LDH inhibitor oxamate and the OXPHOS inhibitor phenformin, providing a strong rationale for a similar synergy with this compound.

Drug CombinationCancer Cell LineMethod of Synergy AnalysisCombination Index (CI) at ED50InterpretationReference
Phenformin + OxamateE6E7RasChou-Talalay0.494Strong Synergy[3]
Phenformin + OxamateB16F10Chou-Talalay0.310Strong Synergy[3]
Phenformin + OxamateCT26Chou-Talalay0.009Very Strong Synergy[3]
Phenformin + OxamateA549Chou-Talalay0.227Strong Synergy[3]
Phenformin + OxamateDU145Chou-Talalay0.067Very Strong Synergy[3]
Phenformin + OxamateMCF7Chou-Talalay0.503Synergy[3]

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Synergy Assessment

This protocol is adapted for determining the synergistic effects of this compound and a combination agent on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • Combination drug (e.g., phenformin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in combination at fixed ratios. Add the drug solutions to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5]

In Vivo Xenograft Tumor Model for Synergy Assessment

This protocol outlines a general procedure for evaluating the synergistic anti-tumor effects of this compound and a combination agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel

  • This compound formulated for in vivo use

  • Combination drug formulated for in vivo use

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[6]

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).

  • Drug Administration: Administer the drugs and vehicle according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor growth inhibition between the combination group and the single-agent and vehicle groups to determine if the effect is synergistic.[7][8]

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_glycolysis Glycolytic Cancer Cell cluster_inhibition Therapeutic Intervention cluster_oxphos Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA/B TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle PDH Tumor_Microenvironment Tumor_Microenvironment Lactate->Tumor_Microenvironment Acidification R_GNE_140 R_GNE_140 R_GNE_140->Pyruvate Inhibits LDHA/B Phenformin Phenformin OXPHOS OXPHOS Phenformin->OXPHOS Inhibits Complex I TCA_Cycle->OXPHOS ETC ATP_Production ATP_Production OXPHOS->ATP_Production ATP Synthase Cell_Survival_Proliferation Cell_Survival_Proliferation ATP_Production->Cell_Survival_Proliferation Energy for

Caption: Synergistic mechanism of this compound and Phenformin.

Synergy_Assessment_Workflow Start Start Dose_Response_Single Dose-Response Curves (Single Agents) Start->Dose_Response_Single Dose_Response_Combo Dose-Response Matrix (Combination) Start->Dose_Response_Combo Calculate_CI Calculate Combination Index (Chou-Talalay Method) Dose_Response_Single->Calculate_CI Dose_Response_Combo->Calculate_CI Interpret_Results Interpret Synergy (CI < 1: Synergy) Calculate_CI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for assessing drug synergy using the Combination Index method.

Acquired_Resistance_Pathway R_GNE_140 R_GNE_140 LDHA_Inhibition LDHA Inhibition R_GNE_140->LDHA_Inhibition Metabolic_Stress Metabolic Stress LDHA_Inhibition->Metabolic_Stress AMPK_Activation AMPK Activation Metabolic_Stress->AMPK_Activation mTOR_Activation mTOR/S6K Activation AMPK_Activation->mTOR_Activation Increased_OXPHOS Increased OXPHOS mTOR_Activation->Increased_OXPHOS Resistance Resistance Increased_OXPHOS->Resistance mTOR_Inhibitor mTOR_Inhibitor mTOR_Inhibitor->mTOR_Activation Inhibits

Caption: Acquired resistance to this compound via the AMPK/mTOR pathway.

References

Technical Support Center: (R)-GNE-140 Efficacy and LDHB Upregulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Lactate Dehydrogenase B (LDHB) upregulation on the efficacy of the LDH inhibitor, (R)-GNE-140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of both Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] It functions by competitively inhibiting these enzymes, which are crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] By blocking LDH activity, this compound disrupts cellular energy metabolism, particularly in cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).[4] This disruption can lead to reduced cancer cell growth and proliferation.[4]

Q2: What is Lactate Dehydrogenase B (LDHB)?

Lactate Dehydrogenase (LDH) is an enzyme that exists as a tetramer composed of two major subunits: LDHA (muscle-type) and LDHB (heart-type).[5] These subunits combine to form five different isoenzymes (LDH1-LDH5).[5] LDHB, encoded by the LDHB gene, kinetically favors the conversion of lactate to pyruvate.[5] Its expression levels can vary significantly among different tumor types and even within cell lines derived from the same type of cancer.[6] In some cancers, such as basal-like breast cancer, high LDHB expression is associated with a glycolytic phenotype.[7][8]

Q3: What is the primary impact of LDHB upregulation on the efficacy of this compound?

Upregulation of LDHB is a key mechanism of resistance to this compound.[3] Studies have shown that cancer cells with higher levels of LDHB are resistant to the inhibitory effects of this compound.[3] This resistance is driven by an increase in the transcription of the LDHB gene.[3]

Q4: Is LDHB upregulation a resistance mechanism specific to this compound, or does it affect other LDH inhibitors?

LDHB upregulation has been identified as a pan-LDH inhibitor resistance mechanism.[3] This means that increased LDHB levels can confer resistance not only to this compound but also to other chemically distinct LDH inhibitors, such as NCGC00420737.[3]

Q5: What are potential therapeutic strategies to overcome resistance to this compound mediated by metabolic plasticity?

For acquired resistance driven by a shift towards oxidative phosphorylation (OXPHOS), combining this compound with an OXPHOS inhibitor, such as phenformin, may resensitize resistant cells.[9][10] Another strategy involves targeting the AMPK-mTOR-S6K signaling pathway, as its activation can lead to increased OXPHOS and acquired resistance.[9][10] Therefore, combining this compound with inhibitors of this pathway could potentially prevent or overcome resistance.[9][10]

Troubleshooting Guides

Problem 1: My cancer cell line shows unexpected resistance to this compound in our initial viability assays.

  • Possible Cause 1: High intrinsic LDHB expression.

    • Troubleshooting Step: Check the baseline expression level of LDHB in your cell line via immunoblotting or qPCR. High endogenous levels of LDHB can confer innate resistance.[3]

  • Possible Cause 2: Metabolic phenotype.

    • Troubleshooting Step: Your cell line may not be highly glycolytic and may primarily rely on oxidative phosphorylation (OXPHOS) for energy.[9][10] Assess the metabolic profile of your cells (e.g., using a Seahorse analyzer). Cells with high OXPHOS activity are often inherently resistant to LDH inhibitors.[9][10]

    • Solution: Consider co-treatment with an OXPHOS inhibitor like phenformin to see if it sensitizes the cells to this compound.[9][10]

  • Possible Cause 3: Acquired resistance during culture.

    • Troubleshooting Step: If the cells have been cultured for extended periods, they may have developed acquired resistance. This can be driven by the activation of bypass signaling pathways like AMPK-mTOR-S6K.[9][10]

    • Solution: Use early-passage cells for your experiments. Investigate the activation status of the AMPK-mTOR-S6K pathway.

Problem 2: I am observing significant variability in my cell viability (e.g., IC50) results with this compound across experiments.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure that optimal seeding densities are established and consistently used for each cell line to achieve 75-80% confluency by the end of the assay.[1]

  • Possible Cause 2: Instability of this compound in solution.

    • Troubleshooting Step: Prepare fresh working solutions of this compound for each experiment. If using a stock solution in DMSO, ensure it is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] For in vivo formulations, prepare them immediately before use.[1]

  • Possible Cause 3: Variability in treatment duration.

    • Troubleshooting Step: Adhere to a consistent treatment duration (e.g., 72 hours) as specified in established protocols.[1] Cell death may only occur after prolonged continuous inhibition.[9]

Problem 3: How can I experimentally confirm that LDHB upregulation is the cause of resistance to this compound in my cell line?

  • Experimental Approach:

    • Generate resistant clones: Culture your sensitive parental cell line with increasing concentrations of this compound to select for resistant populations.

    • Analyze LDHB expression: Compare the mRNA and protein levels of LDHA and LDHB in the parental and resistant clones using qPCR and immunoblotting, respectively. An increase in LDHB, but not LDHA, would suggest LDHB upregulation as the resistance mechanism.[3]

    • Functional validation: To confirm that LDHB upregulation is sufficient for resistance, perform a gain-of-function experiment. Lentivirally overexpress LDHB in the sensitive parental cell line and then perform a viability assay with this compound.[3] A rightward shift in the dose-response curve compared to the control (e.g., mClover-expressing cells) would confirm that LDHB upregulation is sufficient to confer resistance.[3]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
LDHACell-free3 nM[1][2]
LDHBCell-free5 nM[1][2]

Table 2: Fold-Change in this compound EC50 in NCGC00420737-Resistant Clones

Cell LineResistant ClonesAverage Fold-Change in this compound EC50Range of Fold-ChangeReference
NCI-237UTSW7 out of 104.421.45 to 7.92[3]

Experimental Protocols

1. Cell Viability Assay

This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[1]

  • Materials:

    • 384-well plates

    • Cancer cell lines of interest

    • Complete growth medium (e.g., RPMI, 5% FBS, 100 ug/ml penicillin, 100 units/ml streptomycin)

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Plate cells at their predetermined optimal seeding density in 384-well plates.

    • Allow cells to adhere overnight.

    • The following day, treat the cells with a serial dilution of this compound (e.g., a 6-point dose titration). Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours under standard cell culture conditions.

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate absolute IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

2. Immunoblotting for LDHB Expression

This protocol is based on the methods used to detect LDHB protein levels in resistant cell clones.[3]

  • Materials:

    • Parental and this compound-resistant cell lines

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-LDHB, anti-LDHA, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Harvest cells and lyse them in lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LDHB, anti-LDHA, and loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Compare the band intensities for LDHB between parental and resistant cells.

3. Intracellular Metabolite Analysis via GC-MS

This protocol is based on methods used to analyze the metabolic response to LDH inhibitor treatment.[3]

  • Materials:

    • Cell lines of interest

    • This compound

    • Methanol, water, chloroform (pre-chilled)

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle control for a specified period (e.g., 4 hours).

    • Rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol/water/chloroform system) to separate polar metabolites.

    • Dry the polar metabolite fraction.

    • Derivatize the dried metabolites to make them volatile for GC analysis.

    • Analyze the derivatized samples using GC-MS to measure the relative levels of intracellular metabolites.

Mandatory Visualizations

LDHB_Resistance_Pathway cluster_glycolysis Glycolysis cluster_inhibitor Therapeutic Intervention cluster_resistance Resistance Mechanism Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Activity GNE140 This compound LDHA LDHA GNE140->LDHA Inhibits LDHB LDHB GNE140->LDHB Inhibits LDHB_up LDHB Upregulation LDHB_up->LDHB Increases Enzyme Pool LDHA->Pyruvate LDHB->Pyruvate

Caption: LDHB upregulation confers resistance to this compound by increasing the target enzyme pool.

Experimental_Workflow start Start with This compound Sensitive Cell Line culture Culture cells with increasing doses of This compound start->culture isolate Isolate Resistant Clones culture->isolate characterize Characterize Phenotype: Viability Assay (IC50) isolate->characterize analyze_expression Analyze Gene/Protein Expression (qPCR / Immunoblot) isolate->analyze_expression ldha_ldhb Measure LDHA & LDHB levels analyze_expression->ldha_ldhb overexpress Functionally Validate: Lentiviral Overexpression of LDHB in Parental Cells ldha_ldhb->overexpress If LDHB is upregulated retest Re-test this compound Sensitivity overexpress->retest conclusion Confirm LDHB upregulation confers resistance retest->conclusion

Caption: Workflow to investigate and confirm LDHB-mediated resistance to this compound.

Logical_Relationship Upregulation Increased LDHB Gene Transcription Protein Higher LDHB Protein Levels Upregulation->Protein Enzyme Increased Total LDH Enzyme Pool Protein->Enzyme Inhibition Incomplete Inhibition by this compound at standard concentrations Enzyme->Inhibition Resistance Cellular Resistance to this compound Inhibition->Resistance

Caption: Logical flow from LDHB gene upregulation to cellular resistance to this compound.

References

Metabolic plasticity as a resistance mechanism to (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB. Resistance is often attributed to metabolic plasticity, where cancer cells adapt to overcome the inhibition of glycolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

A1: The primary mechanism of acquired resistance to this compound is a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) for ATP production.[1][2] This metabolic reprogramming allows cancer cells to bypass the glycolytic blockade imposed by this compound.

Q2: Are there other known resistance mechanisms to this compound?

A2: Yes, another identified mechanism of resistance is the upregulation of the Lactate Dehydrogenase B (LDHB) isoform.[3] Increased levels of LDHB can compensate for the inhibition of LDHA, allowing the conversion of pyruvate to lactate to continue, thus maintaining glycolytic flux.

Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if metabolic reprogramming to OXPHOS is the cause?

A3: You can assess the metabolic profile of your resistant cells by measuring their oxygen consumption rate (OCR). A significant increase in basal and maximal OCR in resistant cells compared to the parental sensitive cells is a strong indicator of a shift towards OXPHOS. You can use an extracellular flux analyzer for these measurements.

Q4: What signaling pathway is involved in the shift to OXPHOS during acquired resistance to this compound?

A4: The acquired resistance to this compound and the subsequent shift to OXPHOS are driven by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn modulates the mTOR-S6K pathway.[1][2]

Q5: Are some cancer cell lines inherently resistant to this compound?

A5: Yes, cancer cell lines that predominantly rely on oxidative phosphorylation for their energy needs are often inherently resistant to this compound.[1] The sensitivity to this compound often correlates with a high glycolytic phenotype.

Q6: How can I overcome resistance to this compound in my experiments?

A6: For resistance mediated by a shift to OXPHOS, co-treatment with an OXPHOS inhibitor (e.g., phenformin) can re-sensitize resistant cells to this compound.[1] If resistance is due to LDHB upregulation, a potential strategy could involve the use of siRNAs targeting LDHB or exploring inhibitors with dual specificity for both LDHA and LDHB.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death observed with this compound treatment over time. Cells may have developed acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the suspected resistant cells and compare the EC50 value to the parental cell line. An increase in EC50 indicates resistance. 2. Investigate Mechanism: Measure the Oxygen Consumption Rate (OCR) to check for a shift to OXPHOS. Perform western blotting for key proteins in the AMPK/mTOR pathway and for LDHB expression.
No significant effect of this compound on a new cell line. The cell line may be inherently resistant due to a high basal level of oxidative phosphorylation.1. Assess Basal Metabolism: Measure the basal OCR and extracellular acidification rate (ECAR) of the cell line. A high OCR/ECAR ratio suggests a reliance on OXPHOS. 2. Consider Combination Therapy: If the cells are highly oxidative, consider a combination therapy approach with an OXPHOS inhibitor.
Variability in this compound efficacy between experiments. Inconsistent cell culture conditions or passage number can affect cellular metabolism and drug response.1. Standardize Protocols: Ensure consistent cell densities, media formulations, and passage numbers for all experiments. 2. Monitor Cell Health: Regularly check cells for morphological changes and viability.

Data Presentation

Table 1: Representative Changes in EC50 of this compound in Resistant Cancer Cell Lines

Cell LineParental EC50 (µM)Resistant EC50 (µM)Fold Change in ResistanceReference
NCI-237UTSW Clone 10.251.114.44[3]
NCI-237UTSW Clone 20.251.987.92[3]
NCI-237UTSW Clone 30.250.361.45[3]

Table 2: Representative Metabolic Profile of this compound Sensitive vs. Resistant Cells

ParameterSensitive CellsResistant CellsExpected Fold Change
Basal Oxygen Consumption Rate (OCR) (pmol/min)100250~2.5x increase
Maximal Oxygen Consumption Rate (OCR) (pmol/min)200450~2.25x increase
Basal Extracellular Acidification Rate (ECAR) (mpH/min)8050~0.6x decrease
Intracellular Lactate (relative abundance)1.00.4~0.4x decrease
Intracellular Pyruvate (relative abundance)1.01.8~1.8x increase
Intracellular ATP (relative abundance)1.01.5~1.5x increase

Table 3: Representative Changes in Protein Expression/Phosphorylation in this compound Resistant Cells

ProteinChange in Resistant CellsExpected Fold Change
p-AMPK (Thr172) Increased~3-5x
Total AMPK No significant change~1x
p-S6K (Thr389) Decreased~0.2-0.5x
Total S6K No significant change~1x
LDHB Increased (in some cases)~2-4x
OXPHOS Complex I Subunit (e.g., NDUFB8) Increased~1.5-2.5x
OXPHOS Complex IV Subunit (e.g., MTCO1) Increased~1.5-2.5x

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Oxygen Consumption Rate (OCR) Measurement
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (typically 20,000-80,000 cells per well). Incubate for 24 hours.

  • Assay Preparation: One hour before the assay, replace the growth medium with 180 µL of pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator.

  • Instrument Setup: Calibrate a Seahorse XF Analyzer with the provided calibration solution.

  • Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Place the cell culture plate in the XF Analyzer and initiate the measurement protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-S6K, S6K, LDHB, and OXPHOS complex subunits overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

GNE140_Resistance_Pathway cluster_cell Cancer Cell GNE140 This compound LDHA LDHA/B GNE140->LDHA inhibits Pyruvate Pyruvate LDHA->Pyruvate ATP_gly ATP (Glycolysis) LDHA->ATP_gly decreased ATP Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Pyruvate->ATP_gly Glycolysis OXPHOS Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS ATP_ox ATP (OXPHOS) OXPHOS->ATP_ox AMPK AMPK ATP_gly->AMPK increased AMP/ATP ratio CellGrowth Cell Growth & Proliferation ATP_gly->CellGrowth ATP_ox->CellGrowth pAMPK p-AMPK (Active) AMPK->pAMPK activates pAMPK->OXPHOS upregulates mTORC1 mTORC1 pAMPK->mTORC1 inhibits pS6K p-S6K (Active) mTORC1->pS6K activates S6K S6K pS6K->CellGrowth promotes

Caption: Signaling pathway of acquired resistance to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation Resistance Validation & Characterization cluster_intervention Overcoming Resistance Start Start with This compound Sensitive Parental Cell Line Generate Generate Resistant Line (long-term exposure to increasing concentrations of this compound) Start->Generate EC50 Determine EC50 (Cell Viability Assay) Generate->EC50 Metabolism Assess Metabolic Phenotype (OCR & ECAR Measurement) Generate->Metabolism Signaling Analyze Signaling Pathways (Western Blot for p-AMPK, LDHB, etc.) Generate->Signaling Combo Test Combination Therapy (e.g., this compound + OXPHOS inhibitor) EC50->Combo Metabolism->Combo

References

Technical Support Center: (R)-GNE-140 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the lactate dehydrogenase (LDH) inhibitor, (R)-GNE-140, and its effects on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively[1]. As a key enzyme in the glycolytic pathway, LDH catalyzes the conversion of pyruvate to lactate. By inhibiting LDH, this compound disrupts this process, which can impact cellular metabolism and energy production[2].

Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?

While this compound is primarily investigated for its anti-cancer properties, it can exhibit cytotoxic or cytostatic effects in non-cancerous cells, particularly at higher concentrations. The racemic mixture, GNE-140, has been shown to inhibit the proliferation of the non-cancerous human breast epithelial cell line MCF10A[3]. The sensitivity of a specific non-cancerous cell line to this compound will likely depend on its metabolic phenotype, specifically its reliance on glycolysis for energy.

Q3: What are the potential off-target effects of this compound in non-cancerous cells?

The direct off-target effects of this compound in non-cancerous cells are not extensively documented in publicly available literature. However, studies on the racemic mixture GNE-140 in breast cancer cells have shown alterations in signaling pathways, including the reduction of total and phosphorylated p38 MAPK and inhibition of EGF-induced AKT phosphorylation[3]. It is plausible that similar pathways could be affected in non-cancerous cells.

Q4: How should I prepare and store this compound for my experiments?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the evaluation of this compound cytotoxicity in non-cancerous cell lines.

Problem Possible Cause Suggested Solution
No observable cytotoxicity or desired effect Compound Inactivity: The compound may have degraded.Verify the integrity of your this compound stock through analytical methods like HPLC or mass spectrometry if possible. Use a fresh aliquot for your experiment.
Sub-optimal Concentration: The concentrations tested may be too low to elicit a response in the specific cell line.Perform a broad dose-response experiment to determine the effective concentration range. For the racemic GNE-140 in MCF10A cells, effects were seen at 100-300 µM[3].
Low Cell Permeability: The compound may not be efficiently entering the cells.While this compound is designed to be cell-active, permeability can vary between cell lines. If direct measurement of intracellular concentration is not feasible, consider increasing the incubation time.
Assay Insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.Use a highly sensitive assay such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a real-time cell analysis system.
Higher-than-expected cytotoxicity Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final DMSO concentration in your culture medium is below 0.5%. Run a vehicle-only control to assess its impact on cell viability[4].
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.Visually inspect the media for any signs of precipitation. If observed, prepare fresh dilutions and consider if the solubility limit in the media has been exceeded.
On-target toxicity in highly glycolytic non-cancerous cells: Some non-cancerous cells may have a higher reliance on glycolysis.Characterize the metabolic profile of your cell line. If it is highly glycolytic, the observed cytotoxicity may be an on-target effect.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.
Pipetting Errors: Inaccurate dispensing of compound or assay reagents.Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multi-channel pipette for additions.
Edge Effects: Evaporation from the outer wells of the plate.Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Summary of GNE-140 (Racemic Mixture) Effect on MCF10A Proliferation

Cell LineCompoundConcentration RangeIncubation TimeEffectReference
MCF10A (non-cancerous human breast epithelial)GNE-140 (racemic)100 - 300 µM4 daysInhibition of proliferation[3]

Note: This data is for the racemic mixture of GNE-140. The potency of the (R)-enantiomer may differ.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This protocol is adapted from standard procedures for assessing cell viability.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. Optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. c. Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Include appropriate controls: vehicle control (medium with DMSO) and untreated control (medium only). d. Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: a. Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed non-cancerous cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound and controls prepare_compound->treat_cells incubate Incubate for desired time (e.g., 72h) treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze_data Normalize data and plot dose-response curve read_plate->analyze_data calculate_ic50 Calculate IC50 value analyze_data->calculate_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway *Based on data for racemic GNE-140 in cancer cells cluster_downstream Potential Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Metabolic_Stress Metabolic Stress Pyruvate->Metabolic_Stress R_GNE_140 This compound R_GNE_140->Pyruvate Inhibits conversion to Lactate AKT_Signaling AKT Signaling R_GNE_140->AKT_Signaling Potential Inhibition p38_MAPK p38 MAPK Signaling R_GNE_140->p38_MAPK Potential Inhibition Cell_Proliferation Decreased Cell Proliferation Metabolic_Stress->Cell_Proliferation

Caption: Potential mechanism of action of this compound in non-cancerous cells.

troubleshooting_logic cluster_no_effect No Effect Observed cluster_high_toxicity High Toxicity Observed start Unexpected Cytotoxicity Result check_compound Verify Compound Integrity start->check_compound check_vehicle Verify Vehicle Control start->check_vehicle check_conc Check Concentration Range check_compound->check_conc check_assay Assess Assay Sensitivity check_conc->check_assay check_solubility Check Compound Solubility check_vehicle->check_solubility check_metabolism Consider Cell Metabolism check_solubility->check_metabolism

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Interpreting unexpected results in (R)-GNE-140 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-GNE-140. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent lactate dehydrogenase (LDH) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter in a question-and-answer format.

Q1: Why am I observing little to no effect of this compound on the viability of my cancer cell line, even at high concentrations?

A1: This is a common issue that can be attributed to several factors, primarily related to the metabolic phenotype of your cell line.

  • Inherent Resistance: Your cell line may not be highly dependent on glycolysis for energy production. Cells that primarily rely on oxidative phosphorylation (OXPHOS) for ATP synthesis will be inherently resistant to LDH inhibition. This compound's efficacy is most pronounced in glycolytically "addicted" tumors.[1][2]

  • Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity, allowing them to switch from glycolysis to OXPHOS when LDH is inhibited. This adaptive response can render them resistant to this compound.[1][2]

  • Experimental Conditions: Ensure that the compound has been properly dissolved and stored, and that the final concentration in your assay is accurate.

Troubleshooting Steps:

  • Assess the Metabolic Profile of Your Cell Line: Use a Seahorse XF Analyzer to determine the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells. A high ECAR/OCR ratio suggests a glycolytic phenotype and probable sensitivity to this compound.

  • Co-treatment with an OXPHOS Inhibitor: To test for metabolic plasticity, treat your cells with this compound in combination with an OXPHOS inhibitor, such as phenformin. Re-sensitization to this compound in the presence of an OXPHOS inhibitor would indicate that the cells are bypassing LDH inhibition by upregulating mitochondrial respiration.[1]

  • Verify Compound Integrity: Confirm the purity and activity of your this compound stock.

Q2: My cells initially responded to this compound, but over time, they have become resistant. What is the mechanism behind this acquired resistance?

A2: Acquired resistance to this compound is a known phenomenon and is often driven by specific signaling pathways that promote a metabolic shift.

  • Activation of the AMPK-mTOR-S6K Signaling Pathway: Under the metabolic stress induced by LDH inhibition, cells can activate the AMP-activated protein kinase (AMPK) pathway. This leads to the activation of mTOR and S6K, which in turn promotes mitochondrial biogenesis and an increase in OXPHOS. This metabolic reprogramming allows the cells to compensate for the block in glycolysis.[1][3]

  • Upregulation of LDHB: In some cases, resistance can be mediated by the upregulation of the LDHB isoform. While this compound inhibits both LDHA and LDHB, a significant increase in LDHB protein levels can partially compensate for the inhibition, leading to reduced efficacy of the compound.[4]

Troubleshooting and Investigative Steps:

  • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway (p-AMPK, p-mTOR, p-S6K) in your resistant cell population compared to the parental sensitive cells. An increase in the phosphorylation of these proteins in the resistant cells would support this mechanism.

  • Assess Protein Levels of LDHA and LDHB: Perform quantitative western blotting to compare the expression levels of LDHA and LDHB in sensitive versus resistant cells. A significant upregulation of LDHB in the resistant line could be the underlying cause.

  • Metabolic Profiling: Compare the OCR and ECAR of your sensitive and resistant cell lines. An increased OCR in the resistant line would confirm a shift towards OXPHOS.

Q3: I am seeing a decrease in lactate production as expected, but there is no corresponding decrease in cell viability. Why is this?

A3: A decrease in lactate production is a direct indicator of LDH inhibition, but it may not immediately translate to cell death for a few reasons:

  • Cytostatic vs. Cytotoxic Effects: In some cell lines, this compound may have a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). This is particularly true in the short term. Cell death may only be observed after prolonged continuous exposure (e.g., > 48-72 hours).[1][5]

  • Metabolic Buffer Capacity: Cells may have sufficient ATP reserves or be able to adapt their metabolism to survive the initial period of LDH inhibition. As mentioned in A1 and A2, a shift to OXPHOS can provide the necessary energy for survival.

Experimental Workflow for Investigating Discrepancy between Lactate Production and Viability

Caption: Workflow for troubleshooting discrepancies between lactate and viability data.

Quantitative Data Summary

The following tables summarize typical quantitative data from this compound experiments. Values can vary depending on the cell line and experimental conditions.

Table 1: this compound Potency in Sensitive and Resistant Cell Lines

Cell Line TypeTargetIC50 / EC50Fold Change in ResistanceReference
SensitiveLDHA~3 nM-[6][7][8]
SensitiveLDHB~5 nM-[6][7][8]
Acquired Resistance (LDHB Upregulation)Cell ViabilityVaries1.45 to 7.92-fold increase[4]
Inherent Resistance (OXPHOS-dependent)Cell Viability>10 µM>1000-fold vs. sensitive[1]

Table 2: Expected Metabolic Changes Upon this compound Treatment in Sensitive Cells

ParameterExpected ChangeTypical MagnitudeReference
Extracellular LactateDecreaseSignificant reduction[9][10]
Glucose ConsumptionDecreaseModerate reduction[9]
Oxygen Consumption Rate (OCR)Increase (compensatory)Varies[1]
Extracellular Acidification Rate (ECAR)DecreaseSignificant reduction[10]
Intracellular NAD+/NADH RatioDecreaseSignificant reduction[11]

Experimental Protocols

1. Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the compound to the wells. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[6]

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12][14][15]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[6]

2. LDH Activity Assay

This protocol measures LDH released into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cell culture supernatant

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Collection: After compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well clear flat-bottom plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.[16][17][18][19]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[18]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16][19]

3. Quantitative Western Blot for Key Signaling Proteins

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, mTOR, and S6K, as well as LDHA and LDHB, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling and Metabolic Pathway Diagrams

Glycolysis and the Role of LDH

Glycolysis_LDH cluster_cytoplasm Cytoplasm cluster_nad cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate ... Lactate Lactate Pyruvate->Lactate LDHA/B Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate->Pyruvate LDHB NAD NAD Lactate:s->NAD:w NADH NADH NADH:e->Pyruvate:s R_GNE_140 This compound R_GNE_140->Pyruvate Inhibits AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS TCA->OXPHOS NADH, FADH2 Pyruvate_mito->AcetylCoA

Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound.

Acquired Resistance to this compound via AMPK-mTOR-S6K Pathway

Acquired_Resistance cluster_main Mechanism of Acquired Resistance R_GNE_140 This compound LDHA LDHA Inhibition R_GNE_140->LDHA Metabolic_Stress Metabolic Stress (Increased AMP/ATP ratio) LDHA->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates mTOR mTOR AMPK->mTOR Activates S6K S6K mTOR->S6K Activates OXPHOS Increased OXPHOS & Mitochondrial Biogenesis S6K->OXPHOS Promotes Resistance Cell Survival & Resistance OXPHOS->Resistance

Caption: AMPK-mTOR-S6K pathway activation leads to resistance to this compound.

Interplay between Glycolysis and Oxidative Phosphorylation

Glycolysis_OXPHOS cluster_glycolysis Glycolysis (Cytoplasm) cluster_oxphos Oxidative Phosphorylation (Mitochondria) cluster_ldh Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate ~2 ATP Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Metabolic Switch Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 High_ATP High_ATP ETC->High_ATP ~36 ATP LDH_Inhibition LDH Inhibition LDH_Inhibition->Pyruvate_mito Shifts equilibrium towards LDH_Inhibition->Lactate

Caption: Metabolic shift from glycolysis to OXPHOS upon LDH inhibition.

References

Validation & Comparative

A Comparative Guide to (R)-GNE-140 and Other Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1] This enzyme catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, which is upregulated in many tumors to support rapid proliferation.[2] Inhibition of LDHA is a promising strategy to disrupt tumor metabolism, induce metabolic stress, and ultimately inhibit cancer cell growth.[1][3] This guide provides a comprehensive comparison of (R)-GNE-140, a potent LDHA inhibitor, with other notable LDHA inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA).[4][5] It also exhibits inhibitory activity against LDHB and LDHC.[6] The (R)-enantiomer is significantly more potent than its (S) counterpart, demonstrating high stereoselectivity.[4][6] Preclinical studies have shown its ability to inhibit proliferation in a variety of cancer cell lines and demonstrate oral bioavailability in mice.[4][6]

Quantitative Comparison of LDHA Inhibitors

The following tables summarize the biochemical potency, cellular activity, and preclinical efficacy of this compound in comparison to other well-characterized LDHA inhibitors.

Table 1: Biochemical Potency of LDHA Inhibitors

CompoundTarget(s)IC50 (LDHA)IC50 (LDHB)KiNotesReference(s)
This compound LDHA, LDHB, LDHC3 nM5 nM-18-fold more potent than (S)-enantiomer.[4][5][6]
GSK2837808A LDHA, LDHB2.6 nM (human)43 nM (human)-Potent and selective.[3][7][8]
FX11 LDHA--8 µMCompetitive inhibitor of the NADH binding pocket. Selective over GAPDH.[9][10][11][12]
Galloflavin LDHA, LDHB--Ki for pyruvate: 5.46 µM (LDH-A), 15.06 µM (LDH-B)Binds to the free enzyme.[13]
Oxamate LDHA~800 µM--Pyruvate analog, competitive inhibitor. Lacks selectivity.[14][15]
ML-05 LDHAPotent (nanomolar)--Novel potent inhibitor.[15]

Table 2: Cellular Potency of LDHA Inhibitors

CompoundCell Line(s)EC50 (Lactate Production)IC50 (Cell Proliferation)NotesReference(s)
This compound Panel of 347 cancer cell lines; Chondrosarcoma (IDH1 mutant)-Inhibits 37/347 lines at < 5 µM; 0.8 µM in ChondrosarcomaSubmicromolar potency in MiaPaca2 cells.[4][6]
GSK2837808A Snu398 hepatocellular carcinoma; Panel of 30 cancer cell lines400 nM (Snu398)400 nM to >30 µMPotency does not correlate with LDHA/B expression levels.[3][7]
FX11 DU145 and PC3 prostate carcinoma-32 µM (DU145), 27 µM (PC3)Induces oxidative stress and cell death.[9]
Galloflavin Endometrial cancer cell lines (Ishikawa, ECC-1)-25 µM (ECC-1), 43 µM (Ishikawa)Inhibits cell growth and induces apoptosis.[16]
Oxamate Gastric cancer cells-Dose- and time-dependent inhibitionInduces protective autophagy.[17][18]

Table 3: Preclinical Efficacy of LDHA Inhibitors

CompoundCancer ModelDosing RegimenTumor Growth InhibitionNotesReference(s)
This compound Mouse models5 mg/kg (oral)-High oral bioavailability. Greater exposure at higher doses (50-200 mg/kg).[4][6]
FX11 Human B-lymphoma and pancreatic cancer xenografts42 µ g/mouse (IP, daily)Effective inhibition of tumor growth.Also effective in P493 lymphoma and P198 pancreatic tumors.[9][11][12]
Galloflavin Colon cancer tumor-bearing mice-Attenuates malignant and invasion abilities.-[13]
Oxamate Colorectal cancer mice-Reduces tumor growth.-[14]
NCI-006 MIA PaCa-2 and HT29 xenografts50-200 mg/kg (PO), 10-50 mg/kg (IV)Significantly reduced lactate production.A pyrazole-based inhibitor.[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

LDHA_Signaling_Pathway cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_tca Mitochondrial Respiration cluster_inhibition LDHA Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_Inhib Pyruvate Pyruvate_TCA Pyruvate TCA_Cycle TCA Cycle Pyruvate_TCA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP_High High ATP OxPhos->ATP_High LDHA_Inhibitor This compound & Other Inhibitors LDHA_Blocked LDHA LDHA_Inhibitor->LDHA_Blocked Inhibits Pyruvate_Inhib->Pyruvate_TCA Redirected to Mitochondria Lactate_Inhib Lactate Pyruvate_Inhib->Lactate_Inhib Blocked

Caption: Role of LDHA in cancer metabolism and the effect of its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assays Enzyme Purified LDHA/B Enzyme Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Inhibitor_Bio Test Inhibitor Inhibitor_Bio->Reaction_Mix Substrate Pyruvate + NADH Substrate->Reaction_Mix Spectro Spectrophotometer (Absorbance at 340nm) Reaction_Mix->Spectro IC50_Calc IC50 Calculation Spectro->IC50_Calc Cancer_Cells Cancer Cell Culture Incubation Incubation Cancer_Cells->Incubation Inhibitor_Cell Test Inhibitor Inhibitor_Cell->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Lactate_Assay Lactate Production Assay Incubation->Lactate_Assay EC50_IC50_Calc EC50/IC50 Calculation Viability_Assay->EC50_IC50_Calc Lactate_Assay->EC50_IC50_Calc

Caption: General workflow for evaluating LDHA inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LDHA inhibitors.

LDHA Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified human recombinant LDHA enzyme

  • Assay Buffer: 200 mM Tris-HCl, pH 7.3

  • Pyruvate solution (substrate)

  • NADH solution (cofactor)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the 96-well plate.

  • Add serial dilutions of the test inhibitor to the wells. Include a DMSO vehicle control.

  • Initiate the reaction by adding the purified LDHA enzyme to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 25°C.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, providing a measure of glycolytic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • 96-well cell culture plate

  • Commercial lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or Promega)[20][21][22]

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, carefully collect the cell culture supernatant.

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol of the chosen commercial kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[23]

  • Measure the signal using a microplate reader at the appropriate wavelength.

  • Normalize the lactate concentration to the number of viable cells (determined by a parallel cell viability assay) or total protein content.

  • Calculate the EC50 value for the inhibition of lactate production.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at an appropriate density.[1]

  • After cell attachment, add serial dilutions of the test inhibitor to the wells.[1]

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[1]

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[1]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an LDHA inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with institutional guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

  • Administer the test inhibitor to the treatment group according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage or IP injection). The control group receives the vehicle only.

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

  • Measure the final tumor weight and perform any desired downstream analyses (e.g., pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound stands out as a highly potent, selective, and orally bioavailable LDHA inhibitor. The comparative data presented in this guide highlights its promising profile relative to other inhibitors. However, the clinical translation of LDHA inhibitors has been challenging, with many potent compounds failing to demonstrate significant in vivo anti-tumor effects as monotherapies.[15] Future research will likely focus on combination strategies, patient selection based on metabolic phenotypes, and the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this dynamic field.

References

A Comparative Guide to Lactate Dehydrogenase Inhibitors: (R)-GNE-140 and GSK2837808A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its pivotal role in anaerobic glycolysis, a pathway frequently exploited by cancer cells. This guide provides a detailed comparison of two potent LDH inhibitors, (R)-GNE-140 and GSK2837808A, offering a comprehensive overview of their biochemical properties, cellular effects, and available in vivo data to assist researchers in selecting the appropriate tool for their studies.

Biochemical and Cellular Performance

Both this compound and GSK2837808A are highly potent inhibitors of Lactate Dehydrogenase A (LDHA) and also exhibit activity against Lactate Dehydrogenase B (LDHB). A summary of their comparative potency and cellular activity is presented below.

ParameterThis compoundGSK2837808A
Target(s) LDHA, LDHB, LDHChLDHA, hLDHB
IC50 (LDHA) 3 nM[1][2]1.9 nM, 2.6 nM[3][4]
IC50 (LDHB) 5 nM[1][2]14 nM, 43 nM[3][4]
Cellular Activity Inhibits proliferation in 37 of 347 cancer cell lines (potency cutoff of 5 μM).[1][2]Rapidly inhibits lactate production in multiple cancer cell lines.[3][4]
Noteworthy Cell Lines Effective in IDH1 mutant chondrosarcoma cell lines (IC50 = 0.8 μM) and MiaPaca2 (submicromolar potency).[1][2]Inhibits proliferation and induces apoptosis in Snu398 hepatocellular carcinoma cells.[3]
In Vivo Pharmacokinetics and Efficacy

The in vivo characteristics of these inhibitors are crucial for their application in animal models. This compound has demonstrated favorable pharmacokinetic properties, whereas GSK2837808A has been noted for its rapid clearance.

ParameterThis compoundGSK2837808A
Bioavailability High oral bioavailability in mice at 5 mg/kg.[1]Blood levels at or below the detection limit after oral dosing in rats and mice.[4]
In Vivo Exposure Greater exposure at higher oral doses (50-200 mg/kg).[1]Rapid clearance following intravenous infusion in rats.[4]
In Vivo Efficacy Showed antitumor activity in a mouse melanoma model.[5]Decreased tumor weight and volume in a pancreatic cancer mouse model (6 mg/kg/day, p.o.).[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized protocols for key experiments based on available information.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells in 384-well plates at optimal densities to achieve 75-80% confluency at the end of the assay. Use appropriate media, such as RPMI supplemented with 5% FBS, 100 ug/ml penicillin, and 100 units/ml streptomycin.[1]

  • Compound Treatment: The following day, treat cells with a dose titration of the inhibitor (e.g., a 6-point titration for this compound).[1]

  • Incubation: Incubate the plates for 72 hours.[1]

  • Viability Assessment: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fit.[1]

Lactate Production Assay
  • Cell Culture: Culture cells (e.g., MDA-MB-453) in normoxic (21% oxygen) or hypoxic (1% oxygen) conditions overnight in DMEM with 5% FBS.[3]

  • Medium Exchange: Exchange the medium with a physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS) containing either DMSO (vehicle) or various concentrations of the inhibitor.[3]

  • Sample Collection: Collect the medium after 2 hours for hypoxic cells and 6 hours for normoxic cells.[3]

  • Lactate Quantification: Quantify lactate concentrations in the collected medium using a YSI 2900 Biochemistry Analyzer equipped with a lactate oxidase probe.[3]

In Vivo Tumor Xenograft Studies
  • Animal Models: Utilize appropriate animal models, such as male CD mice or Sprague-Dawley rats for pharmacokinetic studies, or immunodeficient mice for tumor xenografts.[3]

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^5 B16F10 cells) into the flanks of mice.[5]

  • Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and vehicle control groups.[5]

  • Dosing: Administer the inhibitor at the desired dose and route (e.g., this compound at 50-200 mg/kg orally, or GSK2837808A at 6 mg/kg/day orally).[1][6]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., TUNEL staining for apoptosis).[7]

Visualizing the Mechanism and Workflow

Diagrams can provide a clear visual representation of complex biological pathways and experimental designs.

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_LDH_reaction Lactate Dehydrogenase Reaction cluster_inhibitors Inhibitors cluster_downstream Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA/B Pyruvate->Lactate NADH -> NAD+ Reduced_Lactate Reduced Lactate Production NADH NADH NAD NAD GNE140 This compound GNE140->Pyruvate Inhibit GSK2837808A GSK2837808A GSK2837808A->Pyruvate Inhibit Increased_Oxygen_Consumption Increased O2 Consumption Reduced_Proliferation Reduced Proliferation Apoptosis Induction of Apoptosis

Caption: Inhibition of the LDHA/B-mediated conversion of pyruvate to lactate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Assay (IC50 determination) Cell_Viability Cell Viability Assay Biochemical_Assay->Cell_Viability Lactate_Production Lactate Production Assay Cell_Viability->Lactate_Production PK_Studies Pharmacokinetic Studies Lactate_Production->PK_Studies Xenograft_Model Tumor Xenograft Model PK_Studies->Xenograft_Model Comparative_Analysis Comparative Analysis of This compound vs. GSK2837808A Xenograft_Model->Comparative_Analysis

Caption: Workflow for comparing LDH inhibitors.

References

(R)-GNE-140 vs. Oxamate: A Comparative Guide to Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent lactate dehydrogenase (LDH) inhibitors: (R)-GNE-140 and oxamate. The information presented is curated for researchers and professionals in drug development and is supported by experimental data to facilitate informed decisions in research and development.

At a Glance: Performance Comparison

This compound emerges as a significantly more potent inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) in comparison to oxamate. The inhibitory concentration (IC50) of this compound is in the nanomolar range, indicating high affinity and efficacy. In contrast, oxamate, a classic LDH inhibitor, exhibits inhibitory activity at micromolar to millimolar concentrations in various assays.

Quantitative Inhibitory Activity
InhibitorTargetIC50Ki
This compound LDHA3 nM[1][2][3][4]Not Reported
LDHB5 nM[1][2][3][4]Not Reported
Oxamate LDHACell-based IC50 values range from 19.67 mM to 74.6 mM depending on the cell line and duration of exposure.[5][6]26 µM[6]
LDHBNot ReportedNot Reported

Mechanism of Action

Both this compound and oxamate function by inhibiting the enzymatic activity of lactate dehydrogenase. LDH is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. By blocking this step, these inhibitors disrupt the metabolic processes that are often dysregulated in cancer cells, leading to decreased energy production and increased oxidative stress.

This compound is a potent and selective inhibitor that targets the active site of LDH.[5] Its high potency against both LDHA and LDHB isoforms suggests broad applicability in targeting LDH-dependent metabolic pathways.

Oxamate acts as a competitive inhibitor of LDH, structurally mimicking the substrate pyruvate.[7] It is often described as a specific inhibitor of LDH-A.[8]

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against LDH. This protocol is a composite of methodologies described in the literature for LDH inhibition assays.

In Vitro LDH Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LDH enzyme.

Materials:

  • Purified human recombinant LDHA or LDHB enzyme

  • Test compounds (this compound, oxamate) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Substrate solution: Pyruvate (e.g., 10 mM)

  • Cofactor solution: β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

  • 96-well microplate, clear bottom

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution (or solvent for control wells)

    • LDH enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The inhibition of LDH has significant downstream effects on cellular signaling and metabolism. The following diagrams illustrate the central role of LDH in the glycolytic pathway and a typical workflow for screening LDH inhibitors.

LDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Cell_Proliferation Cell Proliferation & Survival Glycolysis->Cell_Proliferation LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate Lactate Angiogenesis Angiogenesis (via VEGF) Lactate->Angiogenesis LDHA->Lactate TCA_Cycle->Cell_Proliferation Inhibitor This compound or Oxamate Inhibitor->LDHA

Caption: LDH-A's role in the glycolytic pathway and its inhibition.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Enzymatic Assay cluster_2 Data Analysis Compound_Stock Inhibitor Stock (this compound / Oxamate) Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Assay_Setup Plate Setup: Enzyme + Inhibitor Serial_Dilution->Assay_Setup Reaction_Start Add Substrate (Pyruvate + NADH) Assay_Setup->Reaction_Start Absorbance_Read Kinetic Reading (340 nm) Reaction_Start->Absorbance_Read Calculate_Velocity Calculate Reaction Velocities Absorbance_Read->Calculate_Velocity Dose_Response Dose-Response Curve Calculate_Velocity->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination

Caption: Workflow for LDH inhibitor screening.

References

A Comparative Analysis of (R)-GNE-140 and LDHA siRNA Knockdown in Targeting Lactate Dehydrogenase A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of lactate dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. This enzyme plays a pivotal role in the Warburg effect, a metabolic hallmark of many cancer cells characterized by increased glycolysis and lactate production even in the presence of oxygen. Two primary methods for targeting LDHA are the use of small molecule inhibitors, such as (R)-GNE-140, and genetic knockdown through techniques like small interfering RNA (siRNA). This guide provides a detailed comparison of the efficacy, mechanisms, and experimental considerations of these two approaches for researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

The relative efficacy of this compound and LDHA siRNA knockdown can be assessed through various cellular and biochemical assays. The following tables summarize key quantitative data from representative studies.

Parameter This compound LDHA siRNA Cell Lines Reference
IC50 (LDHA Inhibition) 3 nMNot ApplicableN/A[1][2]
IC50 (LDHB Inhibition) 5 nMNot ApplicableN/A[1][2]
Inhibition of Proliferation (IC50) 0.8 µM (in IDH1 mutant chondrosarcoma)Significant reduction in cell viabilityChondrosarcoma, Prostate Cancer (PC-3, DU145)[1][3]
Lactate Production Dose-dependent inhibitionSignificant decreaseA375, CAL51, MIA PaCa-2, B16F10, EMT6, Panc02, HeLa, SiHa, SK-BR-3, MDA-MB-453[4][5][6]
Glucose Uptake DecreasedSignificant decreaseHeLa, SiHa, SK-BR-3, MDA-MB-453[4][5]
ATP Levels DecreasedSignificant decreaseHeLa, SiHa[4]
Cell Migration Not explicitly quantifiedSignificantly decreasedProstate Cancer (PC-3, DU145), Breast Cancer (SK-BR-3, MDA-MB-453)[3][5]
Cell Invasion Not explicitly quantifiedSignificantly decreasedProstate Cancer (PC-3, DU145), Breast Cancer (SK-BR-3, MDA-MB-453)[3][5]
Apoptosis Induces cell death after prolonged exposureSignificantly increased apoptosis ratio and caspase-3/7 activityMIA PaCa-2, Prostate Cancer (PC-3, DU145)[3][7]

Signaling Pathways and Cellular Response

Both this compound and LDHA siRNA knockdown initiate a cascade of cellular responses stemming from the inhibition of lactate production and the disruption of glycolysis. A key consequence is the engagement of the ATF4 signaling pathway, a pro-survival response to metabolic stress.[8][9][10][11] Inhibition of LDHA leads to a reduction in serine and aspartate biosynthesis, triggering this pathway.

cluster_0 LDHA Inhibition cluster_1 Metabolic Perturbation cluster_2 Signaling Cascade cluster_3 Cellular Outcome LDHA_Inhibition This compound or LDHA siRNA Pyruvate Pyruvate LDHA_Inhibition->Pyruvate Blocks conversion to Lactate NAD_Regeneration NAD+ Regeneration (Suppressed) LDHA_Inhibition->NAD_Regeneration Lactate Lactate Pyruvate->Lactate LDHA Glycolysis Glycolysis (Suppressed) NAD_Regeneration->Glycolysis Serine_Aspartate Serine & Aspartate Biosynthesis (Reduced) Glycolysis->Serine_Aspartate GCN2_ATF4 GCN2-ATF4 Signaling (Activated) Serine_Aspartate->GCN2_ATF4 SLC1A5 SLC1A5 Upregulation GCN2_ATF4->SLC1A5 Glutamine_Uptake Glutamine & EAA Uptake (Increased) SLC1A5->Glutamine_Uptake mTORC1 mTORC1 Activation Glutamine_Uptake->mTORC1 Survival Cell Survival mTORC1->Survival cluster_0 Experimental Workflow Start Cancer Cell Culture Treatment Treatment Start->Treatment GNE140 This compound Treatment->GNE140 siRNA LDHA siRNA Treatment->siRNA Assays Downstream Assays GNE140->Assays siRNA->Assays Viability Cell Viability (CCK8/MTT) Assays->Viability Western Western Blot (LDHA Expression) Assays->Western Lactate Lactate Assay Assays->Lactate Transwell Migration/Invasion (Transwell) Assays->Transwell Analysis Data Analysis & Comparison Viability->Analysis Western->Analysis Lactate->Analysis Transwell->Analysis

References

Validating On-Target Engagement of (R)-GNE-140 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the on-target engagement of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] Effective validation of target engagement in a cellular context is crucial for the successful development of selective kinase inhibitors. This document outlines key experimental approaches, presents comparative data with other known LDHA inhibitors, and provides detailed protocols for robust target validation.

Comparative Analysis of LDHA Inhibitors

This compound demonstrates high potency for its primary targets, LDHA and LDHB. A comparison with other well-characterized LDHA inhibitors, such as GSK2837808A and FX-11, provides context for its activity.

CompoundTarget(s)IC50 (nM)Cellular Potency (EC50)Reference
This compound LDHA, LDHB 3 (LDHA), 5 (LDHB) Inhibits proliferation in 37 of 347 cancer cell lines at < 5 µM [1]
GSK2837808ALDHA, LDHB2.6 (hLDHA), 43 (hLDHB)Varies (400 nM to >30 µM in different cancer cell lines)[3][4]
FX-11LDHAKᵢ = 8,000Inhibits neuroblastoma cell growth at ~10 µM[5]

Experimental Methodologies for Target Engagement

Validating that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery. The following sections detail two widely accepted methods for confirming the on-target engagement of this compound with LDHA.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It relies on the principle that the binding of a ligand, such as this compound, stabilizes the target protein (LDHA), leading to an increase in its thermal stability. This change in thermal stability is then quantified, typically by Western blotting.

Experimental Protocol: CETSA for this compound and LDHA

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express LDHA (e.g., a glycolytic pancreatic cancer cell line) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for LDHA, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for LDHA at each temperature point for both vehicle- and this compound-treated samples.

    • Plot the normalized band intensities against the temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, on-target engagement.

Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interactions of small molecules with a large number of kinases and other ATP-binding proteins in a cellular lysate.[6][7] In a competition binding experiment, a free compound of interest, such as this compound, competes with immobilized, broad-spectrum ligands on the beads for binding to proteins in the lysate. The proteins that are bound to the beads are then identified and quantified by mass spectrometry. While LDHA is not a kinase, Kinobeads can be adapted to profile other ATP- or NADH-binding proteins. For the purpose of this guide, we will describe the general workflow for a competitive binding assay that could be adapted for LDHA.

Experimental Protocol: Kinobeads Competition Assay for this compound

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a buffer that preserves native protein conformations and interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) or a vehicle control (DMSO) for a defined period (e.g., 45-60 minutes) at 4°C.

  • Affinity Enrichment:

    • Add the Kinobeads slurry to each lysate-compound mixture and incubate for a further 30-60 minutes at 4°C to allow for protein binding.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution digestion of the eluted proteins with trypsin.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) if performing multiplexed quantitative proteomics, or proceed with label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • For each protein, determine the relative amount bound to the beads at each concentration of this compound compared to the vehicle control.

    • A dose-dependent decrease in the amount of LDHA bound to the beads indicates that this compound is effectively competing for the binding site, thus confirming target engagement. The selectivity of this compound can be assessed by examining its effect on the binding of other proteins in the lysate.

Visualizing Cellular Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs.

LDHA_Glycolysis_Pathway cluster_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP PEP Phosphoenolpyruvate G3P_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA TCA Cycle Pyruvate->TCA LDHA This compound inhibits LDHA

Caption: Role of LDHA in the glycolytic pathway.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cells in Culture Treatment Treat with this compound or Vehicle Cells->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat aliquots to various temperatures Harvest->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge WB Western Blot for LDHA Centrifuge->WB Analysis Analyze Protein Stabilization WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_competition Competition Binding cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry Lysate Cell Lysate Compete Incubate with This compound Lysate->Compete Beads Add Kinobeads Compete->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for Kinobeads competition binding assay.

References

A Comparative Analysis of (R)-GNE-140 and its Racemate in Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the enantiomerically pure (R)-GNE-140 and its racemic mixture, GNE-140. This document provides a detailed comparison of their biochemical potency, cellular effects, and the underlying signaling pathways, supported by experimental data and protocols.

In the realm of cancer metabolism, the inhibition of lactate dehydrogenase (LDH) has emerged as a promising therapeutic strategy. LDH plays a pivotal role in anaerobic glycolysis, a metabolic pathway frequently upregulated in tumor cells, famously known as the Warburg effect. GNE-140 is a potent inhibitor of LDH, and its activity is primarily attributed to one of its enantiomers, this compound. This guide presents a detailed comparison of the biological and pharmacological effects of the enantiomerically pure this compound and its racemic form.

Biochemical Potency: A Clear Distinction

The primary distinction between this compound and its racemate lies in their inhibitory potency against the target enzymes, lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). As a pure enantiomer, this compound demonstrates significantly higher potency compared to the racemic mixture, which contains an equal proportion of the highly active (R)-enantiomer and the less active (S)-enantiomer.[1] The (R)-enantiomer is reported to be 18-fold more potent than the (S)-enantiomer.[2][3]

Table 1: Comparison of IC50 Values for LDH Inhibition

CompoundTargetIC50 (nM)
This compoundLDHA3[2][3][4]
LDHB5[2][3][4]
GNE-140 (racemate)LDHA3[5][6]
LDHB5[5][6]
LDHC5[5]

Note: The IC50 values for the racemate are reported to be the same as the (R)-enantiomer in some sources, which likely reflects that the inhibitory activity of the racemate is predominantly driven by the (R)-enantiomer.

Cellular Effects: From Proliferation to Invasion

Both this compound and its racemate have been shown to exert significant anti-cancer effects in vitro. These effects are a direct consequence of LDH inhibition, leading to a disruption of the cancer cells' metabolic machinery.

Inhibition of Cancer Cell Proliferation

GNE-140 and its (R)-enantiomer inhibit the proliferation of a broad panel of cancer cell lines.[3] For instance, this compound has been shown to inhibit proliferation in 37 out of 347 cancer cell lines tested with a potency cutoff of 5 μM.[3] The racemate, GNE-140, has been demonstrated to reduce the proliferation of breast cancer cells.[7]

Reduction of Cell Motility and Invasion

In addition to curbing proliferation, GNE-140 has been shown to decrease the motility and invasion of breast cancer cells, suggesting its potential to interfere with metastasis.[7]

Table 2: Summary of Cellular Effects

EffectCompoundCell LinesObservations
Inhibition of Proliferation This compoundBroad panel of 347 cancer cell linesInhibited 11% of cell lines with a potency cutoff of 5 µM.[3]
Chondrosarcoma cell lines with IDH1 mutationsIC50 of 0.8 µM.[3]
GNE-140 (racemate)Breast cancer cells (pII, YS1.2), Normal breast epithelial cells (MCF10-A)Dose-dependent inhibition of proliferation.[7]
Reduction of Motility GNE-140 (racemate)Breast cancer cells (pII)Significant inhibition of cell motility.[7]
Reduction of Invasion GNE-140 (racemate)Breast cancer cells (pII)Reduced invasive capacity.[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both this compound and GNE-140 is the inhibition of lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate. This inhibition leads to a metabolic shift, forcing cancer cells to rely more on oxidative phosphorylation, a pathway that is often less efficient in rapidly proliferating tumors. This metabolic reprogramming can trigger downstream signaling events, including the activation of the AMPK-mTOR-S6K signaling pathway, which has been implicated in acquired resistance to GNE-140.[4]

LDH_Assay_Workflow A Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme, Inhibitors) B Dispense Reagents into 96-well Plate (Buffer, Lactate, NAD+, Inhibitor) A->B C Initiate Reaction with LDH Enzyme B->C D Incubate at 37°C C->D E Measure Absorbance at 340 nm (Kinetic Read) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve and Determine IC50 F->G Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound or GNE-140 Racemate A->B C Incubate for 72 hours B->C D Add CCK-8/MTS Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance E->F G Calculate Cell Viability and Determine IC50 F->G

References

Navigating Metabolic Resistance: A Comparative Guide to (R)-GNE-140 and Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted cancer therapies is paramount. This guide provides a comparative analysis of the lactate dehydrogenase A (LDHA) inhibitor, (R)-GNE-140, and its cross-resistance profiles with other key metabolic inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.

This compound is a potent and selective inhibitor of both LDHA and its isoform LDHB, with IC50 values of 3 nM and 5 nM, respectively[1][2]. By blocking the conversion of pyruvate to lactate, this compound disrupts a key step in aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells. However, the development of resistance can limit its therapeutic efficacy.

Cross-Resistance Profile of this compound

Studies have revealed that resistance to this compound is intricately linked to the metabolic plasticity of cancer cells. A primary mechanism of both innate and acquired resistance is a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS)[3][4]. This adaptation allows cancer cells to bypass the glycolytic blockade imposed by this compound and continue generating ATP and essential metabolites through mitochondrial respiration.

Key Cross-Resistance Findings:
  • Cross-Resistance with other LDH inhibitors: Upregulation of the LDHB isoform has been identified as a mechanism of cross-resistance between this compound and another LDH inhibitor, NCGC00420737. In a study using NCI-237UTSW cells, clones resistant to NCGC00420737 demonstrated a 1.45- to 7.92-fold increase in the EC50 for this compound[5]. This highlights a shared resistance mechanism among inhibitors targeting the same enzyme family.

  • Sensitization by OXPHOS Inhibition: The reliance of this compound-resistant cells on OXPHOS presents a therapeutic vulnerability. The OXPHOS inhibitor phenformin has been shown to re-sensitize resistant pancreatic cancer cell lines to this compound[4]. This synergistic effect underscores the metabolic interplay between glycolysis and mitochondrial respiration in determining drug sensitivity.

  • Lack of Broad Cross-Resistance to Other Metabolic Pathways: Currently, there is limited direct evidence to suggest that resistance to this compound confers broad cross-resistance to inhibitors of other major metabolic pathways, such as glutaminolysis or fatty acid oxidation. The primary resistance mechanism appears to be a direct metabolic bypass through OXPHOS rather than a more global alteration of cellular metabolism that would impact other pathways.

Comparative Data of Metabolic Inhibitors

The following table summarizes the key characteristics and reported efficacy of this compound and other representative metabolic inhibitors. This data is intended to provide a comparative overview for researchers investigating metabolic targets in cancer.

InhibitorTarget PathwayTarget Molecule(s)Reported IC50/EC50 RangeKey Resistance Mechanism
This compound GlycolysisLDHA, LDHB3 nM - 0.8 µM[1][2]Upregulation of OXPHOS, LDHB upregulation[3][4][5]
Phenformin Oxidative PhosphorylationMitochondrial Complex I0.25 mM - 2.347 mM[6]Alterations in mitochondrial function, metabolic reprogramming
NCGC00420737 GlycolysisLDHA, LDHBNot specifiedUpregulation of LDHB[5]
2-Deoxy-D-glucose (2-DG) GlycolysisHexokinaseVaries widely by cell lineIncreased reliance on alternative energy sources
CB-839 (Telaglenastat) GlutaminolysisGlutaminase (GLS1)~1.2 µM - 3.3 µM[7]Pyruvate anaplerosis, metabolic reprogramming[7]
Etomoxir Fatty Acid OxidationCarnitine Palmitoyltransferase 1 (CPT1)Off-target effects at high concentrations[8]Upregulation of other metabolic pathways

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are key experimental protocols.

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cancer cell lines involves continuous or escalating dose exposure to the inhibitor of interest[6][9][10].

  • Protocol:

    • Culture parental cancer cell lines in standard growth medium.

    • Initially, expose cells to the inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

    • Gradually increase the inhibitor concentration in the culture medium as the cells adapt and resume proliferation.

    • Continue this process until the cells can proliferate in a concentration that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental cells.

    • Periodically verify the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

    • Cryopreserve resistant cells at various stages of resistance development.

Cell Viability and Cross-Resistance Assessment

Cell viability assays are fundamental to determining the IC50/EC50 values and assessing cross-resistance profiles.

  • Protocol:

    • Seed both parental and resistant cancer cell lines in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the metabolic inhibitors to be tested (this compound, phenformin, 2-DG, CB-839, etomoxir, etc.).

    • Treat the cells with the different concentrations of the inhibitors. Include a vehicle-only control.

    • Incubate the plates for a period determined by the doubling time of the cell line (typically 48-72 hours).

    • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration.

    • Determine the IC50/EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).

    • Calculate the resistance factor (RF) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line for each inhibitor. An RF greater than 1 indicates resistance.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the logic of experimental design can enhance understanding.

cluster_workflow Cross-Resistance Study Workflow Start Start with Parental Cancer Cell Line Generate_Resistant_Line Generate this compound Resistant Cell Line Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50 determination) Generate_Resistant_Line->Characterize_Resistance Test_Cross_Resistance Test Sensitivity to Other Metabolic Inhibitors Characterize_Resistance->Test_Cross_Resistance Analyze_Data Analyze Data & Determine Cross-Resistance Profile Test_Cross_Resistance->Analyze_Data Conclusion Conclusion on Cross-Resistance Analyze_Data->Conclusion

References

(R)-GNE-140 vs. (S)-GNE-140: A Head-to-Head Comparison of Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of GNE-140, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cellular metabolism. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Introduction

GNE-140 is a novel and potent inhibitor of lactate dehydrogenase (LDH), particularly LDHA and LDHB, which are key enzymes in the glycolytic pathway.[1] These enzymes are critical for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (the Warburg effect). As such, LDH has emerged as a promising target for cancer therapy. GNE-140 exists as two enantiomers, (R)-GNE-140 and (S)-GNE-140. This guide provides a detailed comparison of their biological activities based on available experimental data.

Quantitative Comparison of Inhibitory Activity

The (R)-enantiomer of GNE-140 is significantly more potent than the (S)-enantiomer in inhibiting LDH activity. Experimental data reveals that this compound is approximately 18 times more potent than its (S)-counterpart.[2][3][4] The half-maximal inhibitory concentrations (IC50) for each enantiomer against LDHA and LDHB are summarized in the table below.

CompoundTargetIC50 (nM)
This compound LDHA3
LDHB5
(S)-GNE-140 LDHA54
LDHB90

Data sourced from Purkey HE, et al. ACS Med Chem Lett. 2016;7(10):896-901.

Cellular Activity

This compound has demonstrated potent activity in cellular assays, effectively inhibiting lactate production in cancer cell lines. For instance, in the MiaPaca-2 pancreatic cancer cell line, this compound shows an IC50 of 0.67 µM for lactate inhibition.[1] The racemic mixture of GNE-140 has also been shown to inhibit the proliferation of various breast cancer cell lines.[5]

Experimental Protocols

Biochemical LDH Inhibition Assay

The inhibitory activity of the GNE-140 enantiomers on LDH was determined using a biochemical assay that monitors the enzymatic conversion of pyruvate to lactate.

Principle: The assay measures the decrease in NADH fluorescence as it is oxidized to NAD+ during the LDH-catalyzed reduction of pyruvate to lactate.

Protocol:

  • Recombinant human LDHA or LDHB enzyme is incubated with the test compound (this compound or (S)-GNE-140) at various concentrations in a buffer solution (e.g., 200 mM TRIS, pH 8).

  • The reaction is initiated by the addition of a substrate mixture containing pyruvate and the cofactor NADH.

  • The fluorescence of NADH is monitored over time using a microplate reader.

  • The rate of NADH consumption is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for LDH Inhibition Assay

GNE140_LDH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme LDHA or LDHB Enzyme Incubation Incubate Enzyme + Compound Enzyme->Incubation Compound (R)- or (S)-GNE-140 (Varying Concentrations) Compound->Incubation Substrate Pyruvate & NADH Solution Reaction_Mix Add Substrate to Initiate Reaction Substrate->Reaction_Mix Incubation->Reaction_Mix Measurement Measure NADH Fluorescence Decrease Reaction_Mix->Measurement Calculation Calculate Rate of NADH Consumption Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ NADH LDH LDH (LDHA/LDHB) Pyruvate->LDH TCA TCA Cycle (Mitochondria) Pyruvate->TCA LDH->Lactate GNE140 This compound (S)-GNE-140 GNE140->LDH Inhibition

References

Validating Glycolysis Inhibition: A Comparative Guide to (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), with other key inhibitors of the glycolytic pathway. The information presented is intended to assist researchers in designing and interpreting experiments aimed at validating the inhibition of glycolysis.

Introduction to this compound

This compound is a highly potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), enzymes that play a critical role in the final step of anaerobic glycolysis.[1][2][3] By targeting LDH, this compound effectively blocks the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. This inhibition leads to a disruption of cellular energy metabolism and can induce cell death in glycolysis-dependent cancer cells.[2]

Comparative Analysis of Glycolysis Inhibitors

The selection of an appropriate glycolysis inhibitor is crucial for targeted research. This section provides a comparative overview of this compound and other well-characterized glycolysis inhibitors, targeting various enzymes in the pathway.

Table 1: Quantitative Comparison of Glycolysis Inhibitors
InhibitorTarget EnzymeIC50 (Enzymatic Assay)Cellular IC50 (Proliferation/Other)Key Features
This compound LDHA / LDHB LDHA: 3 nM, LDHB: 5 nM [1][2][3][4]0.8 µM (IDH1-mutant chondrosarcoma cells)[1][3]; 670 nM (lactate production in MiaPaCa-2)[5]High potency and selectivity for LDHA/B.[1][2][3]
GSK2837808ALDHA / LDHBLDHA: 2.6 nM, LDHB: 43 nM[6][7][8][9]400 nM - >30 µM (panel of 30 cancer cell lines)[10]Potent and selective LDHA inhibitor.[6][7][11]
FX-11LDHAKᵢ: 8 µM[12]23.3 µM (HeLa cells)[13]; 49.27 µM (BxPc-3 cells)[8][9][14]; 27-32 µM (prostate cancer cells)[15]Reversible and competitive inhibitor of LDHA.[12]
OxamateLDHAIC50: 33.8 µM (LDHB)[16]19.67 - 58.53 mM (NSCLC cells)[17]; 17.8 - 74.6 mM (NPC cells)[18]Structural analog of pyruvate, competitive inhibitor.[16]
3-Bromopyruvate (3-BrPA)Hexokinase II (HK2)-4-18 µM (neuroblastoma cells)[19]; <30 µM (GAPDH inhibition in HCT116)[20]; 44.87 - 111.3 µM (breast cancer cells)[21]Alkylating agent with broad reactivity.[20]
2-Deoxy-D-glucose (2-DG)Hexokinase-0.22 - 2.70 mM (ALL cells)[22]; 1.45 - 13.34 mM (pancreatic and ovarian cancer cells)[23]Glucose analog, competitive inhibitor of hexokinase.[24][25]
ShikoninPyruvate Kinase M2 (PKM2)-19.9 µM (Eca109 cells)[26]; 5.74 - 6.30 µM (NSCLC cells)[27]Natural product with inhibitory activity against PKM2.[28]

Experimental Protocols for Validating Glycolysis Inhibition

Accurate validation of glycolysis inhibition requires robust experimental methodologies. Below are detailed protocols for key assays.

Lactate Production Assay

This assay directly measures the product of the LDH-catalyzed reaction. A decrease in lactate production is a primary indicator of LDH inhibition.

Principle: Lactate concentration in cell culture supernatant is determined by an enzymatic assay where lactate is oxidized by lactate dehydrogenase, leading to the formation of a product that can be measured colorimetrically or fluorometrically.

Materials:

  • Lactate Assay Kit (e.g., Sigma-Aldrich MAK064, Promega Lactate-Glo™)

  • 96-well plates (clear for colorimetric, black for fluorometric assays)

  • Microplate reader

  • Cell culture medium and supplements

  • Test compounds (this compound and others)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: Treat cells with a dose-response range of the inhibitor (this compound or comparators) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Deproteinization (if necessary): For samples containing serum or high levels of LDH, deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter to remove interfering proteins.[24]

  • Assay Reaction: Prepare the lactate standard curve and reaction mix according to the manufacturer's instructions. Add the reaction mix to the standards and samples.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the lactate concentration in each sample by comparing the readings to the standard curve. Normalize the lactate concentration to the cell number or protein concentration.

Glucose Uptake Assay

This assay measures the initial step of glycolysis, the uptake of glucose into the cell.

Principle: A fluorescent or radioactive glucose analog (e.g., 2-NBDG or ³H-2-deoxyglucose) is added to the cells. The amount of analog taken up by the cells is proportional to the glucose uptake rate and can be quantified.

Materials:

  • Glucose Uptake Assay Kit (e.g., Promega Glucose Uptake-Glo™, Abcam ab234043)

  • Fluorescent or radioactive glucose analog

  • 96-well plates

  • Microplate reader or scintillation counter

  • Glucose-free medium

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Glucose Starvation: Prior to the assay, wash the cells and incubate them in glucose-free medium for a defined period (e.g., 1-2 hours) to stimulate glucose uptake.

  • Compound Treatment: Add the test inhibitors at the desired concentrations and incubate for the specified time.

  • Glucose Analog Incubation: Add the fluorescent or radioactive glucose analog to the wells and incubate for a short period (e.g., 10-30 minutes).

  • Termination and Washing: Stop the uptake by adding a stop solution and/or washing the cells with ice-cold PBS to remove the extracellular analog.

  • Cell Lysis: Lyse the cells to release the intracellular glucose analog.

  • Measurement: Measure the fluorescence or radioactivity of the cell lysates.

  • Data Analysis: Normalize the signal to the cell number or protein concentration.

Seahorse XF Glycolytic Rate Assay

This assay provides a real-time measurement of the two major energy-producing pathways in the cell: glycolysis and mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. By sequentially injecting metabolic modulators, a complete profile of cellular glycolytic function can be obtained.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Seahorse XF Glycolytic Rate Assay Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Seahorse XF Base Medium

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the test compounds and the assay kit reagents (glucose, oligomycin, 2-DG) into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline ECAR and OCR, and then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Use the Seahorse Wave software to analyze the data and calculate the key parameters of glycolytic function.

Visualizing Glycolysis Inhibition

Diagrams are provided below to illustrate the key concepts and workflows discussed in this guide.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) G3P_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP PEP Phosphoenolpyruvate G3P_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKM2) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase TCA TCA Cycle AcetylCoA->TCA Inh_HK 2-Deoxyglucose 3-Bromopyruvate Inh_HK->G6P Inh_PFK PFKFB3 Inhibitors Inh_PFK->F16BP Inh_PKM2 Shikonin Inh_PKM2->Pyruvate Inh_LDH This compound GSK2837808A FX-11 Oxamate Inh_LDH->Lactate

Caption: Glycolysis pathway with points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Validation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with Inhibitor (this compound or Alternative) Cell_Culture->Treatment Lactate_Assay 3a. Lactate Production Assay Treatment->Lactate_Assay Glucose_Assay 3b. Glucose Uptake Assay Treatment->Glucose_Assay Seahorse_Assay 3c. Seahorse XF Assay (ECAR/OCR) Treatment->Seahorse_Assay Data_Analysis 4. Data Analysis (IC50 Determination, etc.) Lactate_Assay->Data_Analysis Glucose_Assay->Data_Analysis Seahorse_Assay->Data_Analysis Inhibitor_Comparison cluster_LDHA_Inhibitors LDHA/B Inhibitors cluster_Other_Inhibitors Other Glycolysis Inhibitors RGNE140 This compound (High Potency, Selective) GSK GSK2837808A (High Potency, Selective) RGNE140->GSK Similar Target Potency BrPA 3-Bromopyruvate (HK2) (Potent, Broad Reactivity) RGNE140->BrPA Different Target Potency FX11 FX-11 (Moderate Potency) Oxamate Oxamate (Low Potency) DG 2-Deoxyglucose (HK) (Low Potency) Shikonin Shikonin (PKM2) (Moderate Potency)

References

Comparative Analysis of (R)-GNE-140 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-GNE-140, a potent lactate dehydrogenase (LDH) inhibitor, against other alternatives in various cancer models. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound is a highly potent and selective inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2] Its mechanism of action is centered on the disruption of glycolysis, a key metabolic pathway that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cancer cell death.[3] This compound has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines, with particular efficacy noted in pancreatic cancer and chondrosarcoma models harboring IDH1 mutations.[1]

Performance Comparison of LDH Inhibitors

The following tables summarize the quantitative data on the in vitro potency and cellular effects of this compound in comparison to other notable LDH inhibitors.

Table 1: In Vitro Potency (IC50) of LDH Inhibitors

CompoundTarget(s)LDHA IC50 (nM)LDHB IC50 (nM)Cancer Models TestedReference(s)
This compound LDHA, LDHB35Pancreatic, Chondrosarcoma, Glioma, Breast, Melanoma[1][2]
GSK2837808ALDHA, LDHB2.6 - 1.943 - 14Hepatocellular Carcinoma, Breast Cancer[4]
FX11LDHA~8000 (Ki)-Pancreatic, Lymphoma[5]
OxamateLDHA~800,000-Glioblastoma, Non-Small Cell Lung Cancer[6]
ML-05LDHA--Melanoma, Breast, Pancreatic[7]

Table 2: Anti-Proliferative Activity of this compound and Comparators in Selected Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compound MIA PaCa-2PancreaticSubmicromolar[2]
This compound IDH1-mutant ChondrosarcomaChondrosarcoma0.8[1][2]
This compound GL261, CT2AGlioma-[8]
GNE-140 (racemic)MDA-MB-231Breast30-120[9]
ML-05B16F10Melanoma23[7]
GNE-140 (racemic)B16F10Melanoma> IC50 of ML-05[7]
OxamateH1299Non-Small Cell Lung Cancer32,130[10]
OxamateA549Non-Small Cell Lung Cancer19,670[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

Signaling Pathways and Resistance Mechanisms

This compound exerts its effect by inhibiting a crucial step in glycolysis. However, cancer cells can develop resistance by shifting their metabolic dependency towards oxidative phosphorylation (OXPHOS).

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ Proliferation Cell Proliferation Pyruvate->Proliferation Lactate->Proliferation LDHA_B LDHA/B R_GNE_140 This compound R_GNE_140->LDHA_B

Caption: Inhibition of LDHA/B by this compound blocks lactate production.

A key mechanism of acquired resistance to this compound involves the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in OXPHOS. This metabolic plasticity allows cancer cells to bypass their dependency on glycolysis for survival.

Resistance_Pathway R_GNE_140 This compound LDHA_inhibition LDHA Inhibition R_GNE_140->LDHA_inhibition AMPK AMPK LDHA_inhibition->AMPK activates mTOR mTOR AMPK->mTOR inhibits S6K S6K mTOR->S6K activates OXPHOS Increased Oxidative Phosphorylation S6K->OXPHOS promotes Resistance Drug Resistance OXPHOS->Resistance

Caption: Upregulation of OXPHOS as a resistance mechanism to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cell Viability Assay

This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 assay Add CellTiter-Glo® reagent incubation2->assay read Measure luminescence assay->read analysis Calculate IC50 values read->analysis In_Vivo_Workflow implantation Implant cancer cells subcutaneously in mice tumor_growth Allow tumors to reach ~100-200 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor growth inhibition analysis monitoring->endpoint

References

(R)-GNE-140: A Potent and Selective Inhibitor of Lactate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the specificity of (R)-GNE-140 against a panel of dehydrogenase enzymes, providing researchers with critical data for informed decision-making in drug discovery and development.

This compound is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) isoenzymes, playing a crucial role in the metabolic pathways of cancer cells.[1][2][3] This guide provides a detailed comparison of the inhibitory activity of this compound against its primary targets, LDHA and LDHB, as well as its specificity against other dehydrogenases. The experimental data and protocols presented herein offer valuable insights for researchers evaluating this compound for therapeutic applications.

Specificity Profile of this compound

This compound demonstrates exceptional potency against both LDHA and LDHB, with IC50 values in the low nanomolar range.[1][2][4] Notably, it also exhibits inhibitory activity against LDHC. The compound's selectivity has been evaluated against other dehydrogenases, such as malate dehydrogenase (MDH1 and MDH2), and a broad panel of kinases, revealing a highly specific inhibition profile.

Target EnzymeIC50Fold Selectivity vs. LDHAReference
Lactate Dehydrogenase A (LDHA)3 nM1x[1][2]
Lactate Dehydrogenase B (LDHB)5 nM~1.7x[1][2]
Lactate Dehydrogenase C (LDHC)5 nM~1.7x[1]
Malate Dehydrogenase 1 (MDH1)>10,000 nM>3333x
Malate Dehydrogenase 2 (MDH2)>10,000 nM>3333x
301 Kinase Panel>1,000 nM>333x

Experimental Protocols

Determination of IC50 for Dehydrogenase Inhibition

The inhibitory activity of this compound against various dehydrogenases is determined using a spectrophotometric enzyme activity assay. The protocol below describes a typical procedure for measuring LDH activity.

Materials:

  • Recombinant human dehydrogenase enzyme (e.g., LDHA, LDHB)

  • This compound

  • Substrate (e.g., L-Lactic acid for LDH)

  • Cofactor (e.g., NAD+)

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.

    • Prepare substrate and cofactor solutions in assay buffer at appropriate concentrations.

    • Prepare the enzyme solution in assay buffer to a final concentration that yields a linear reaction rate.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of a 96-well microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the substrate and cofactor to each well.

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH production) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound against a dehydrogenase enzyme.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Cofactor) serial_dil Serial Dilution of this compound reagent_prep->serial_dil plate_setup Plate Setup (Enzyme + Inhibitor/Vehicle) serial_dil->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate + Cofactor) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance Change) reaction_init->kinetic_read calc_velocity Calculate Initial Velocity kinetic_read->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition calc_ic50 IC50 Determination plot_inhibition->calc_ic50

Caption: Workflow for IC50 determination of this compound.

Signaling Pathway Context

This compound primarily targets the glycolytic pathway, a central metabolic route often upregulated in cancer cells (the Warburg effect). By inhibiting lactate dehydrogenase, this compound blocks the conversion of pyruvate to lactate, leading to a disruption of glycolysis and cellular energy production.

G cluster_glycolysis Glycolysis cluster_inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH GNE140 This compound GNE140->inhibition

Caption: Inhibition of the glycolytic pathway by this compound.

References

Benchmarking (R)-GNE-140 Against Novel LDHA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect. LDHA catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, which allows cancer cells to maintain a high glycolytic rate even in the presence of oxygen. This metabolic shift provides the necessary building blocks for rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and immunosuppression. (R)-GNE-140 is a potent and well-characterized inhibitor of LDHA. This guide provides a comprehensive comparison of this compound with a selection of novel LDHA inhibitors, offering a valuable resource for researchers engaged in the development of next-generation cancer therapeutics.

Comparative Analysis of LDHA Inhibitors

The following table summarizes the biochemical and cellular potency of this compound and several novel LDHA inhibitors. This data provides a quantitative basis for comparing their efficacy and selectivity.

InhibitorTarget(s)IC50 (LDHA)IC50 (LDHB)KiCellular PotencyReference(s)
This compound LDHA/LDHB3 nM5 nMNot ReportedSubmicromolar activity in various cancer cell lines.[1]
GSK2837808A LDHA/LDHB1.9 nM / 2.6 nM14 nM / 43 nMNot ReportedEC50 for lactate production inhibition ranges from 400 nM to >30 µM in different cancer cell lines.[2][3][4]
FX-11 LDHA23.3 µM (in HeLa cells)Not Reported8 µMIC50 for cell proliferation in the micromolar range (e.g., 49.27 µM in BxPc-3, 60.54 µM in MIA PaCa-2).[5][6]
Galloflavin LDHA/LDHBNot ReportedNot Reported5.46 µM (LDHA), 15.06 µM (LDHB)Blocks aerobic glycolysis at micromolar concentrations in cultured tumor cells.[7][8]
NCI-006 LDHA/LDHB0.06 µM0.03 µMNot ReportedIC50 for proliferation in Ewing sarcoma cell lines ranges from 100 nM to 1 µM.[9][10]
ML-05 LDHANot ReportedNot ReportedNot ReportedPotent inhibitor of cellular lactate production and tumor cell proliferation. Elicited profound antitumor activity in vivo.[11]

LDHA Signaling Pathway and Therapeutic Intervention

The inhibition of LDHA disrupts the glycolytic pathway, leading to a cascade of downstream effects that can impede cancer cell growth and survival. The following diagram illustrates the central role of LDHA in cancer metabolism and the consequences of its inhibition.

LDHA_Signaling_Pathway cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_downstream Downstream Effects of LDHA Inhibition cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH -> NAD+ TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Reduced_Lactate Reduced Lactate Production LDHA LDHA LDHA->Pyruvate Reduced_ATP Reduced ATP Production LDHA->Reduced_ATP Disrupted Glycolysis Increased_ROS Increased ROS LDHA->Increased_ROS Mitochondrial Stress Altered_TME Altered Tumor Microenvironment Reduced_Lactate->Altered_TME Reduced Acidity Immune_Activation T-cell Activation Altered_TME->Immune_Activation LDHA_Inhibitors This compound & Novel Inhibitors LDHA_Inhibitors->LDHA Inhibition

Caption: LDHA's role in the Warburg effect and the impact of its inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of LDHA inhibitors.

LDHA Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.

  • Materials:

    • Recombinant human LDHA protein

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADH

    • Pyruvate

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, and pyruvate.

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known LDHA inhibitor).

    • Add the recombinant LDHA protein to initiate the reaction.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of LDHA inhibitors on the metabolic activity and proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor with LDHA within a cellular context.

  • Materials:

    • Cancer cell line of interest

    • Test compound

    • Lysis buffer

    • Equipment for SDS-PAGE and Western blotting

    • Primary antibody against LDHA

    • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble LDHA in the supernatant by SDS-PAGE and Western blotting.

    • A shift in the melting curve of LDHA in the presence of the compound indicates target engagement.

Experimental Workflow for Evaluating LDHA Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel LDHA inhibitors.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (Enzyme Activity) Start->Biochemical_Assay Initial Screening Cellular_Assays Cell-Based Assays (Viability, Lactate Production) Biochemical_Assay->Cellular_Assays Potent Hits Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement Active Compounds In_Vivo_Models In Vivo Xenograft Models Target_Engagement->In_Vivo_Models Validated Hits Lead_Candidate Lead_Candidate In_Vivo_Models->Lead_Candidate Efficacious Compounds

Caption: A streamlined workflow for the evaluation of LDHA inhibitors.

Conclusion

This compound remains a benchmark for potent LDHA inhibition. However, the landscape of LDHA inhibitors is continually evolving, with novel compounds such as GSK2837808A and NCI-006 demonstrating comparable or, in some aspects, improved properties. The selection of an appropriate inhibitor for further preclinical and clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The data and protocols presented in this guide are intended to facilitate such a comparative analysis and aid researchers in the rational design and development of effective LDHA-targeting cancer therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (R)-GNE-140, a potent lactate dehydrogenase (LDHA) inhibitor. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

This compound is a small molecule inhibitor that should be handled as a hazardous chemical.[1][2] While specific institutional protocols may vary, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep solid and liquid waste containing this compound separate.[1]

  • Solid Waste Disposal:

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated solid waste.

    • Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste Disposal:

    • Unused Solutions: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the this compound (e.g., DMSO).

    • Drain Disposal Prohibition: Do not dispose of this compound solutions down the drain.[3][4]

  • Empty Container Disposal:

    • A container that has held this compound is considered hazardous waste.[5]

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required before the container can be considered non-hazardous. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] Consult your institution's EHS for specific guidance on whether this compound is classified as acutely hazardous.

    • After proper decontamination, deface or remove all labels from the empty container before disposal in the regular trash.[5]

  • Labeling and Storage of Waste:

    • Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.

    • Store waste containers in a designated, secure area away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5] Do not attempt to transport or dispose of the waste yourself.

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Solutions for Drain Disposal Between 5.5 and 10.5 (Not recommended for this compound)[4]
Residue in "Empty" Container (Non-acutely hazardous) No more than 3% by weight of the total capacity of the container.[6]
"Empty" Container Rinsing (Acutely hazardous) Must be triple rinsed with a solvent capable of removing the waste.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

GNE140_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste empty_container Empty Containers segregate->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate_container Decontaminate Container (e.g., Triple Rinse) empty_container->decontaminate_container label_waste Label Waste Containers Clearly collect_solid->label_waste collect_liquid->label_waste decontaminate_container->label_waste store_waste Store Waste in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Handling Protocol for (R)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GNE-140 is a potent lactate dehydrogenase A (LDHA) inhibitor with IC50 values of 3 nM and 5 nM for LDHA and LDHB, respectively. [1][2] As a highly potent, powdered research compound, strict adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A comprehensive PPE strategy is critical.[3] The following table summarizes the recommended PPE for handling this material.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[3]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be immediately changed upon contamination or at regular intervals.[3]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[3]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[3][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.

1. Preparation:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, to control airborne particles.

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area.[3]

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[3]

2. Weighing and Aliquoting:

  • Minimize Dust Generation: When handling the powder, use techniques that minimize dust, such as gentle scooping.

  • Closed System: Whenever possible, use a closed system for weighing and transferring the compound.[3]

  • Container Management: Keep containers of the compound covered as much as possible.[3]

3. Spill Management:

  • Immediate Action: In the event of a spill, immediately alert others in the area.[3]

  • Spill Kit: Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[3]

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[3]

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[3]

  • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination.[3]

  • Waste Disposal: Dispose of single-use PPE in the appropriate hazardous waste container.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste."
Contaminated PPE (e.g., gloves, coveralls) Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste."
Liquid Waste (e.g., solutions containing this compound) Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container.

All waste containers must be clearly labeled with the contents and associated hazards.[5]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Handling Area (Fume Hood / Glove Box) prep_decon Prepare Decontamination Solution prep_area->prep_decon prep_waste Set Up Labeled Waste Containers prep_decon->prep_waste prep_ppe Don Appropriate PPE prep_waste->prep_ppe weigh Weigh and Aliquot (Minimize Dust) prep_ppe->weigh dissolve Prepare Solutions weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.